molecular formula C12H18N2O2 B1582562 Adamantane-1,3-dicarboxamide CAS No. 62472-39-3

Adamantane-1,3-dicarboxamide

Cat. No.: B1582562
CAS No.: 62472-39-3
M. Wt: 222.28 g/mol
InChI Key: FVMNWHMVTYBYGW-UHFFFAOYSA-N
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Description

Adamantane-1,3-dicarboxamide (CAS 62472-39-3) is a high-value chemical building block that leverages the unique properties of the adamantane cage for advanced research applications. With a molecular formula of C 12 H 18 N 2 O 2 and a molecular weight of 222.28 g/mol, this compound features a highly symmetric and rigid hydrocarbon scaffold that is functionalized with two carboxamide groups . This specific structure makes it an exceptional candidate for exploratory chemistry in materials science and medicinal chemistry. The primary research value of this compound lies in its pre-organized molecular structure. The rigid adamantane core holds the two carboxamide groups in a fixed, three-dimensional orientation, which is a key advantage in supramolecular chemistry . This pre-organization facilitates the design and synthesis of well-defined molecular architectures, such as macrocycles, coordination polymers, and self-assembled structures, driven by directional hydrogen-bonding interactions of the amide groups . In the context of medicinal chemistry , adamantane derivatives are known to improve a compound's lipophilicity, which can positively influence its absorption and distribution properties . While the parent dicarboxamide is a direct object of study, it also serves as a critical synthetic intermediate. It is typically synthesized from its direct precursor, Adamantane-1,3-dicarboxylic acid, which can be produced via efficient methods like the Koch-Haaf carbonylation of 1-adamantane carboxylic acid . The dicarboxamide functional group provides sites for specific interactions with biological targets, and the adamantane moiety can engage with hydrophobic pockets, making this compound and its derivatives a starting point for developing new therapeutic agents . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

adamantane-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-9(15)11-2-7-1-8(4-11)5-12(3-7,6-11)10(14)16/h7-8H,1-6H2,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMNWHMVTYBYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352251
Record name 1,3-ADAMANTANEDICARBOXAMIDE
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62472-39-3
Record name Tricyclo[3.3.1.13,7]decane-1,3-dicarboxamide
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URL https://commonchemistry.cas.org/detail?cas_rn=62472-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-ADAMANTANEDICARBOXAMIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Adamantane-1,3-dicarboxamide synthesis from dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Purity Synthesis of Adamantane-1,3-dicarboxamide Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Organic Chemists, Process Chemists, and Pharmaceutical Researchers

Executive Summary & Retrosynthetic Analysis

Adamantane-1,3-dicarboxamide is a critical scaffold in the development of antiviral agents, polymer cross-linkers, and supramolecular assemblies. Its rigid, diamondoid cage structure confers unique lipophilicity and metabolic stability. However, this same steric bulk presents challenges in synthesis, particularly regarding solubility and the completion of bifunctional derivatization.

This guide details the Acid Chloride Route , the most robust method for converting adamantane-1,3-dicarboxylic acid to its diamide. Unlike direct thermal amidation (which often yields nitriles or incomplete mono-amides) or coupling agent methods (CDI/EDC, which are cost-prohibitive at scale), the acid chloride pathway ensures quantitative activation of both carboxyl groups, facilitating high-yield conversion to the diamide.

Mechanistic Pathway

The synthesis proceeds via a nucleophilic acyl substitution. The bulky adamantane cage prohibits


 backside attack; however, the carbonyl carbons are projected away from the cage, remaining accessible.
  • Activation: Conversion of the dicarboxylic acid to adamantane-1,3-dicarbonyl dichloride using thionyl chloride (

    
    ).
    
  • Amidation: Nucleophilic attack by ammonia (

    
    ) on the acyl chloride to generate the diamide and ammonium chloride.
    

ReactionScheme Acid Adamantane-1,3- dicarboxylic acid Chloride Adamantane-1,3- dicarbonyl dichloride Acid->Chloride Chlorination (-SO2, -HCl) SOCl2 SOCl2 (Reflux, DMF cat.) SOCl2->Chloride Amide Adamantane-1,3- dicarboxamide Chloride->Amide Amidation (-NH4Cl) NH3 NH3 (aq) or NH3 (g) in THF NH3->Amide

Figure 1: Reaction scheme for the conversion of dicarboxylic acid to dicarboxamide via the acid chloride intermediate.[1]

Critical Reagents & Equipment

To ensure reproducibility and safety, the following specifications are required.

ComponentSpecificationPurpose
Starting Material Adamantane-1,3-dicarboxylic acid (>98%)Precursor.[2][3][4] Impurities (monocarboxylic acid) are difficult to remove after amidation.
Chlorinating Agent Thionyl Chloride (

), ReagentPlus
Activates carboxyl groups. Must be colorless (distill if yellow).
Catalyst N,N-Dimethylformamide (DMF), AnhydrousCatalyzes acid chloride formation via Vilsmeier-Haack intermediate.
Ammonia Source Ammonium Hydroxide (28-30%

)
Nucleophile. High concentration prevents hydrolysis of the acid chloride.
Solvent Tetrahydrofuran (THF), AnhydrousSolubilizes the acid chloride intermediate.
Quench Ice/Water bathControls the highly exothermic amidation.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Adamantane-1,3-dicarbonyl Dichloride

Note: This reaction produces


 and 

gas. Perform exclusively in a fume hood.
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2) or an inert gas line (

    
    ).
    
  • Charging: Add 10.0 g (44.6 mmol) of adamantane-1,3-dicarboxylic acid to the flask.

  • Reagent Addition: Carefully add 30 mL (413 mmol) of thionyl chloride. The acid will not dissolve immediately.

  • Catalysis: Add 3-5 drops of anhydrous DMF.

    • Expert Insight: Without DMF, the reaction on the sterically hindered adamantane cage is sluggish. DMF forms a reactive chloroiminium species that accelerates the attack on the carboxylic acid.

  • Reaction: Heat the mixture to reflux (

    
    C). Maintain reflux for 2–3 hours .
    
    • Endpoint: The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Isolation: Cool the mixture to room temperature. Remove excess

    
     via rotary evaporation (50°C, <20 mbar).
    
    • Caution: Use a base trap (NaOH) for the vacuum pump to neutralize vapors.

  • Result: A waxy, off-white solid (Adamantane-1,3-dicarbonyl dichloride) remains. Proceed immediately to Phase 2 to avoid hydrolysis.

Phase 2: Amidation to Dicarboxamide

Note: The Schotten-Baumann conditions (organic solvent + aqueous base) are preferred here for ease of workup.

  • Solubilization: Dissolve the crude acid chloride residue from Phase 1 in 50 mL of anhydrous THF .

  • Preparation of Base: In a separate 500 mL Erlenmeyer flask, cool 100 mL of Ammonium Hydroxide (28%) in an ice bath to 0–5°C.

  • Addition: Transfer the acid chloride/THF solution to a dropping funnel. Add it dropwise to the stirred ammonia solution over 30 minutes.

    • Thermodynamics: The reaction is exothermic. Maintain internal temperature <20°C to minimize side reactions.

  • Precipitation: A white precipitate (the product) will form immediately.

  • Completion: After addition, allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure complete conversion.

  • Workup:

    • Evaporate the THF under reduced pressure (optional, but improves yield).

    • Dilute the remaining aqueous slurry with 100 mL of cold water .

    • Filter the solid using a Büchner funnel.[5]

    • Wash the filter cake with 3 x 50 mL water to remove ammonium chloride and excess ammonia.

    • Wash with 20 mL cold acetone to remove unreacted organic impurities.

Purification & Characterization

Crude adamantane-1,3-dicarboxamide is typically >90% pure after filtration.[2] For pharmaceutical applications, further purification is required.

Recrystallization Protocol

Adamantane derivatives exhibit poor solubility in common solvents. High-boiling polar solvents are necessary.

  • Solvent System: DMF/Water or Ethanol/Water.

  • Procedure: Dissolve the crude solid in minimum boiling DMF (

    
    C). Filter while hot to remove inorganic salts. Add hot water dropwise until turbidity persists. Cool slowly to 4°C.
    
  • Drying: Dry the crystals in a vacuum oven at 60°C for 12 hours.

Analytical Specifications
ParameterExpected ValueNotes
Appearance White crystalline powderYellowing indicates oxidation or retained DMF.[2]
Melting Point >280°C (Decomposes)High MP is characteristic of the symmetric cage structure.
FT-IR 3350, 3180 cm⁻¹ (

stretch)1660 cm⁻¹ (C=O Amide I)
Absence of broad OH stretch (2500-3300 cm⁻¹) confirms no residual acid.
1H NMR

6.8-7.2 (br s, 4H,

)

1.6-2.2 (m, Ad-H)
Solvent: DMSO-

. Amide protons are exchangeable with

.

Troubleshooting & Optimization (E-E-A-T)

Workflow Decision Tree

Use the following logic to address common synthesis failures.

Optimization Start Issue: Low Yield or Impurity Check1 Is the product soluble in water? Start->Check1 Result1 Yes: Mono-amide or salt formed. Check Acid Chloride step. Check1->Result1 Yes Check2 Does IR show -OH peak? Check1->Check2 No Result2 Yes: Hydrolysis occurred. Ensure anhydrous THF and dry glassware. Check2->Result2 Yes Result3 No: Product is likely pure. Recrystallize from DMF. Check2->Result3 No

Figure 2: Troubleshooting logic for adamantane dicarboxamide synthesis.

Expert Insights
  • Stoichiometry: Always use a large excess of thionyl chloride (solvent and reagent). The cost is negligible compared to the risk of incomplete chlorination.

  • Moisture Sensitivity: The adamantane-1,3-dicarbonyl dichloride is less hydrolytically sensitive than linear alkyl acid chlorides due to steric shielding, but prolonged exposure to moist air will revert it to the acid.

  • Alternative Routes: If

    
     is contraindicated, Oxalyl Chloride  ((COCl)2) with DMF in DCM at room temperature is a milder alternative that produces the same intermediate [1].
    

References

  • Organic Syntheses. "1-Adamantanecarboxylic Acid." Org.[5][6][7] Synth.1973 , 53, 30. Link (Foundational protocol for adamantane carboxylation).

  • Asian Journal of Chemistry. "Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane." Asian J. Chem.2013 , 25(6).[2][8] Link (Source for dicarboxylic acid precursor and amidation context).

  • ChemicalBook. "1,3-Adamantanedicarboxylic acid Properties and Synthesis." Link (Physical property verification).

  • Sigma-Aldrich. "Thionyl Chloride Product Information." Link (Reagent specifications).

Sources

Physicochemical Profiling & Synthetic Utility of Adamantane-1,3-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Adamantane-1,3-dicarboxamide , a rigid, diamondoid scaffold used in supramolecular chemistry, polymer synthesis, and pharmaceutical intermediate design.

CAS: 62472-39-3 | Formula: C₁₂H₁₈N₂O₂ | MW: 222.28 g/mol [1][2]

Executive Summary

Adamantane-1,3-dicarboxamide represents a specialized class of diamondoid building blocks . Unlike flexible aliphatic amides, the adamantane core provides a rigid, strain-free cage structure (


 symmetry origin, reduced to 

in 1,3-substitution) that locks functional groups into precise spatial orientations.

This molecule is primarily utilized as a supramolecular synthon due to its ability to form robust hydrogen-bonding networks without conformational collapse. It also serves as a critical intermediate in the synthesis of thermally stable polyamides and as a pharmacophore scaffold for modifying drug lipophilicity.

Molecular Architecture & Theoretical Basis

Structural Rigidity

The adamantane cage consists of three fused cyclohexane rings in the chair conformation. Substitution at the 1 and 3 bridgehead positions creates a "V-shaped" vector for the amide groups (approximate angle 109.5°). This geometry is critical for:

  • Crystal Engineering: It prevents close packing in certain orientations, creating lattice voids or channels.

  • Polymer Chemistry: When copolymerized, it disrupts crystallinity in a controlled manner, increasing the glass transition temperature (

    
    ) of polyamides while maintaining solubility.
    
Hydrogen Bonding Potential

The dicarboxamide motif acts as a dual donor/acceptor system:

  • Donors: Two

    
     groups (4 protons total).
    
  • Acceptors: Two Carbonyl oxygens (

    
    ).
    This allows for the formation of R2,2(8)  hydrogen bond motifs, often resulting in infinite 1D ribbons or 2D sheets in the solid state, contributing to its high melting point and low solubility in non-polar solvents.
    

Physicochemical Properties[2][3][4][5]

The following data aggregates experimental values and structure-property relationship (SPR) derivations where direct literature values for the amide are rarefied.

PropertyValue / DescriptionContext & Causality
CAS Number 62472-39-3Unique identifier for the diamide.[1][3][4]
Molecular Weight 222.28 g/mol Monoisotopic mass.
Physical State White Crystalline SolidDue to extensive intermolecular H-bonding.
Melting Point > 280°C (Decomp.)Inferred: The parent acid (1,3-adamantanedicarboxylic acid) melts at 276-278°C [1].[5] Primary amides typically exhibit higher MPs than their corresponding acids due to the stability of the amide bond network.
Solubility (Water) Insoluble / NegligibleThe lipophilic adamantane cage dominates the solvation energetics, overcoming the polar amide groups.
Solubility (Organic) Soluble in DMSO, DMF, DMAcRequires polar aprotic solvents to disrupt intermolecular H-bonds. Sparingly soluble in MeOH/EtOH; Insoluble in Hexane/Chloroform.
LogP (Predicted) ~ 0.5 – 1.2Lower than pure adamantane (LogP ~4.2) due to polar amide groups, but sufficiently lipophilic to cross membranes if used in drug design.
pKa ~ 15-17 (Amide NH)Extremely weak acid; deprotonation requires strong bases (e.g., NaH).

Experimental Protocols

Protocol A: Synthesis from 1,3-Adamantanedicarboxylic Acid

Rationale: Direct amidation of the acid is inefficient. The standard, self-validating protocol proceeds via the highly reactive acid chloride intermediate.

Reagents:

  • 1,3-Adamantanedicarboxylic acid (CAS 39269-10-8)[5]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Ammonium Hydroxide (

    
    , 28-30%) or Anhydrous Ammonia gas
    
  • Solvents: Toluene (for chlorination), THF (for amidation)

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Suspend 1,3-adamantanedicarboxylic acid (1.0 eq) in dry Toluene.

    • Add Thionyl Chloride (excess, ~4.0 eq) and a catalytic drop of DMF.

    • Reflux for 3-4 hours under

      
       atmosphere. Endpoint: Solution becomes clear; gas evolution (
      
      
      
      ,
      
      
      ) ceases.
    • Purification: Remove solvent and excess

      
       under reduced pressure to yield the crude 1,3-adamantanedicarbonyl dichloride (solid/oil). Critical: Do not expose to moisture.
      
  • Amidation (Nucleophilic Acyl Substitution):

    • Dissolve the crude acid chloride in anhydrous THF (or Dichloromethane).

    • Cool the solution to 0°C in an ice bath.

    • Addition: Slowly bubble anhydrous

      
       gas through the solution OR add concentrated aqueous 
      
      
      
      dropwise (if biphasic conditions are acceptable).
    • Observation: A heavy white precipitate (the diamide) will form immediately.

    • Stir at room temperature for 2 hours to ensure completion.

  • Isolation & Purification:

    • Filter the white solid.

    • Wash 1: Water (to remove ammonium chloride byproduct).

    • Wash 2: Cold Ethanol (to remove trace organic impurities).

    • Drying: Vacuum dry at 60°C for 12 hours.

Protocol B: Characterization (QC)
  • IR Spectroscopy: Look for characteristic Amide I (

    
     stretch, ~1650-1690 cm⁻¹) and Amide II (
    
    
    
    bend, ~1600-1640 cm⁻¹) bands. The absence of a broad -OH stretch (2500-3300 cm⁻¹) confirms conversion from the acid.
  • 1H NMR (DMSO-d6): Adamantane cage protons appear as multiplets between 1.6–2.2 ppm. Amide protons (

    
    ) appear as broad singlets (typically two distinct peaks if rotation is restricted or H-bonding is specific) around 6.8–7.5 ppm.
    

Visualization: Synthesis & Logic Flow

The following diagram illustrates the synthetic pathway and the logical bifurcation for applications based on the molecule's properties.

G cluster_conditions Critical Process Parameters Acid 1,3-Adamantanedicarboxylic Acid (CAS 39269-10-8) Chloride Intermediate: Acid Chloride (Highly Reactive) Acid->Chloride SOCl2 / Reflux (- SO2, - HCl) Amide Target: Adamantane-1,3-dicarboxamide (CAS 62472-39-3) Chloride->Amide NH3 / THF (Nucleophilic Attack) Polymer Polymer Synthesis (Polyamides) Amide->Polymer Polymerization Linker Supra Supramolecular Assembly Amide->Supra H-Bond Networking

Figure 1: Synthetic workflow from the parent acid to the dicarboxamide, highlighting the reactive intermediate stage and downstream applications.

Applications in Research & Development

Supramolecular Synthons

Adamantane-1,3-dicarboxamide is a "tecton" (building block) for molecular crystals. The steric bulk of the adamantane cage prevents efficient packing, often leading to the formation of inclusion complexes or porous frameworks where the amide groups direct the lattice assembly via hydrogen bonding [2].

Pharmaceutical Intermediates

While the dicarboxamide itself is not a common drug, it is a precursor to 1,3-diaminoadamantane (via Hofmann rearrangement). Adamantane amines are potent NMDA receptor antagonists (e.g., Memantine). The dicarboxamide allows for the introduction of nitrogen functionality at the 1,3-positions, which can then be derivatized to improve blood-brain barrier (BBB) penetration due to the lipophilic cage [3].

Polymer Engineering

Incorporating the adamantane-1,3-dicarboxamide motif into polyamide backbones significantly enhances:

  • Thermal Stability: The cage structure resists thermal degradation better than linear aliphatic chains.

  • Solubility: The bulky side groups disrupt inter-chain packing, rendering high-performance polymers soluble in organic solvents, facilitating processing (e.g., spin coating) [4].

References

  • Sigma-Aldrich. 1,3-Adamantanedicarboxylic acid Product Specification. (Melting Point Data). Link

  • Royal Society of Chemistry. Adamantane-type clusters and supramolecular properties. Chemical Science, 2024. Link

  • National Institutes of Health (NIH). Adamantane in Drug Delivery Systems and Surface Recognition. PMC, 2017. Link

  • CSIC. Synthesis and characterization of new soluble aromatic polyamides based on adamantane. Journal of Polymer Science, 2000. Link

  • BLD Pharm. Adamantane-1,3-dicarboxamide Product Data (CAS 62472-39-3).[1][6]Link

Sources

Crystal Structure and Supramolecular Engineering of Adamantane Diamides

[1][2]

Executive Summary

Adamantane diamides represent a unique intersection of organic solid-state chemistry and medicinal application.[1][2] Unlike planar aromatic amides (e.g., isophthalamides) that stack into one-dimensional columns, the adamantane scaffold introduces a rigid, diamondoid geometry (

zig-zag supramolecular tapesinterlocked sheets1

12

Molecular Architecture & Design Principles

The Diamondoid Scaffold

The adamantane core (

2
  • Lipophilicity: High

    
     values make it an ideal carrier for crossing the blood-brain barrier (BBB).[1][2]
    
  • Steric Bulk: The cage diameter (

    
     Å) prevents close 
    
    
    -
    
    
    stacking of attached aromatic groups, often disrupting the packing modes seen in flat aromatics.[2]
The 1,3-Diamide Vector

In 1,3-disubstituted adamantanes, the functional groups are separated by a methylene bridge.

  • Geometric Angle: The angle subtended by the C1-centroid-C3 vector is approximately

    
    .[1][2]
    
  • Consequence: This geometry precludes the formation of linear hydrogen-bonded tapes.[1][2] Instead, 1,3-diamides typically crystallize in monoclinic space groups (commonly

    
     or 
    
    
    ), forming angular, wave-like supramolecular chains.[1]

Crystallographic Characterization

Unit Cell Metrics (Representative Data)

The following table summarizes crystallographic parameters for a representative 1,3-disubstituted adamantane system, derived from high-resolution X-ray diffraction (XRD) studies of analogous 1,3-dicarboxamide and 1,3-dimethyl derivatives.

ParameterValue / RangeSignificance
Crystal System MonoclinicMost common for centrosymmetric diamides.[1]
Space Group

(No.[1][2][3] 14)
Favored due to efficient packing of the bulky cage.
a (

)

Corresponds to the short axis of the cage packing.[2]
b (

)

Often the axis of H-bonded propagation.[1][2]
c (

)

Inter-layer spacing.[1][2]

(Angle)

Significant shear required to accommodate the cage.[1][2]
Z (Units/Cell) 4Standard for

(1 molecule per asymmetric unit).
Supramolecular Synthons

The amide group (-CONH-) is a self-complementary hydrogen bonding unit.[1][2] In adamantane diamides, two primary motifs compete:

  • The

    
     Dimer:  Two amide groups from adjacent molecules form a cyclic eight-membered ring.[1][2] This is sterically disfavored in 1,3-adamantanes due to the bulky cage clashing.[1][2]
    
  • The

    
     Catemer (Chain):  The dominant motif.[1][2] The N-H of molecule A donates to the C=O of molecule B, forming infinite chains.[2]
    
    • Topology: Due to the 1,3-vector, these chains adopt a zig-zag or helical topology, often described as "supramolecular ribbons."[1]

Biological Application: 11 -HSD1 Inhibitors[3][6]

Adamantane amides are potent inhibitors of 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1)
1
  • Binding Mode: Crystal structures of inhibitor-enzyme complexes (e.g., PDB entries for adamantyl amides) reveal that the adamantane cage occupies a large hydrophobic pocket near the cofactor (NADPH) binding site.[2]

  • Mechanism: The amide linker positions a heterocycle (often thiazole or pyridine) to interact with the catalytic Tyr183/Ser170 residues, while the adamantane anchors the molecule via extensive hydrophobic interactions.[2]

Experimental Protocol: Synthesis & Crystallization

Objective: Synthesis of N,N'-diethyladamantane-1,3-dicarboxamide and growth of single crystals for XRD.

Reagents
  • 1,3-Adamantanedicarboxylic acid (98%)[4]

  • Thionyl chloride (

    
    ) or Oxalyl chloride[2]
    
  • Ethylamine (2.0 M in THF)[2]

  • Triethylamine (

    
    )[2]
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology
  • Acid Chloride Formation:

    • Suspend 1,3-adamantanedicarboxylic acid (1.0 eq) in dry DCM under

      
       atmosphere.
      
    • Add catalytic DMF (2 drops) followed by slow addition of oxalyl chloride (2.5 eq).[1][2]

    • Reflux for 2 hours until gas evolution ceases and the solution becomes clear.

    • Evaporate solvent in vacuo to yield the crude diacid chloride.[1][2]

  • Amide Coupling:

    • Redissolve the residue in dry DCM.[1][2] Cool to

      
      .
      
    • Add

      
       (3.0 eq) followed by dropwise addition of ethylamine (2.5 eq).[1][2]
      
    • Warm to room temperature and stir for 12 hours.

    • Workup: Wash with 1M HCl, saturated

      
      , and brine. Dry over 
      
      
      .[1][2]
  • Crystallization (Vapor Diffusion):

    • Dissolve 20 mg of the purified diamide in a minimal amount of chloroform (solvent) in a small vial.

    • Place this open vial inside a larger jar containing pentane (antisolvent).[1][2]

    • Seal the outer jar.[1][2] Allow to stand undisturbed at

      
       for 3-5 days.
      
    • Result: Colorless block-like crystals suitable for X-ray diffraction.[1][2]

Visualization of Workflows & Topology

Synthesis Pathway

The following diagram outlines the conversion of the adamantane precursor to the crystalline diamide.

SynthesisWorkflowAdAcid1,3-AdamantanedicarboxylicAcidAdCOClDiacid ChlorideIntermediateAdAcid->AdCOCl(COCl)2, DMF cat.DCM, RefluxAdDiamideAdamantane-1,3-diamide(Crude)AdCOCl->AdDiamideR-NH2, Et3N0°C to RTCrystalSingle Crystal(P21/c)AdDiamide->CrystalVapor Diffusion(CHCl3 / Pentane)

Caption: Synthetic route from dicarboxylic acid to single crystals via acid chloride activation.

Supramolecular Topology

This diagram illustrates how the 1,3-substitution vector leads to zig-zag chains rather than linear tapes.

HBondTopologyAd1Ad Core(i)Ad2Ad Core(i+1)Ad1->Ad2LinkerAd3Ad Core(i+2)Ad2->Ad3LinkerAd4Ad Core(i+3)Ad3->Ad4Linker

Caption: Zig-zag topology of 1,3-adamantane diamide chains driven by the angular constraint of the cage.

References

  • Mansoori, G.A. (2007).[1][2][5] Diamondoid Molecules. Advances in Chemical Physics, 136, 207-258.[1][5] Link[2]

  • Négrier, P., et al. (2020).[1][2][6] Polymorphism of 1,3-X-adamantanes (X=Br, OH, CH3) and the crystal plastic phase formation ability. CrystEngComm. Link

  • Boyle, C.D., et al. (2008).[1][2] Adamantyl carboxamides and acetamides as potent human 11

    
    -hydroxysteroid dehydrogenase type 1 inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters. Link
    
  • Mezentsev-Cherkess, I.A., et al. (2021).[7][1][2] Synthesis and Supramolecular Organization of the Iodide and Triiodides of a Polycyclic Adamantane-Based Diammonium Cation. CrystEngComm. Link

  • Potapov, A.S., et al. (2021).[1][2] Synthesis, Crystal Structure, and Luminescence of Cadmium(II) and Silver(I) Coordination Polymers Based on 1,3-Bis(1,2,4-triazol-1-yl)adamantane. Molecules. Link[2]

The Adamantane-1,3-Dicarboxamide Scaffold: A Privileged Architecture in Drug Discovery

[1]

Executive Summary

The adamantane moiety has long been revered in medicinal chemistry as a "lipophilic bullet"—a rigid, bulky, diamondoid cage capable of filling hydrophobic pockets and improving blood-brain barrier (BBB) permeability.[1] However, the classic adamantane scaffold often suffers from poor metabolic stability (specifically at the bridgehead carbons) and excessive lipophilicity (LogP > 4).[1]

The Adamantane-1,3-dicarboxamide derivative represents a strategic evolution of this pharmacophore.[1] By introducing amide functionality at the 1 and 3 bridgehead positions, medicinal chemists achieve three critical optimizations:

  • Metabolic Blocking: Substitution at the C3 position prevents rapid oxidative metabolism by CYP450 enzymes, a common failure point for mono-substituted adamantanes.[1]

  • Solubility & H-Bonding: The dicarboxamide motif lowers LogP and introduces essential hydrogen bond donors/acceptors, facilitating interactions with catalytic triads (e.g., Ser-Tyr-Lys in 11

    
    -HSD1).[1]
    
  • Vector Orientation: The 109.5° tetrahedral angle between the 1,3-positions provides a unique, rigid geometry for bis-functional ligands.[1]

Part 1: Therapeutic Targets & Mechanism of Action

11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) Inhibitors

Indication: Metabolic Syndrome, Type 2 Diabetes.[1][2][3][4]

The 11

5
  • Mechanism: The adamantane cage fills the hydrophobic substrate channel. The carboxamide oxygen acts as a hydrogen bond acceptor for Ser170 and Tyr183 in the catalytic site, mimicking the steroid carbonyl.[1]

  • The 1,3-Advantage: While mono-amides are potent, they are metabolically labile. 1,3-dicarboxamides (or 1-amide-3-polar groups) block the secondary metabolic soft spot, extending half-life (

    
    ).[1]
    
P2X7 Receptor Antagonists

Indication: Neuroinflammation, Neuropathic Pain.[1][6]

The P2X7 receptor is an ATP-gated ion channel. Antagonists require a bulky lipophilic group to block the channel pore or allosteric sites.

  • Mechanism: Adamantane-1,3-dicarboxamides act as allosteric modulators.[1] The rigid cage prevents the conformational change required for channel opening upon ATP binding.

  • SAR Insight: The distal amide often links to a heteroaromatic ring (e.g., pyridine or thiazole) that engages specific residues near the extracellular vestibule.[1]

Part 2: Structure-Activity Relationship (SAR) Matrix

The following table summarizes the impact of substituents (

Substituent (

)
Physicochemical EffectBiological ConsequencePrimary Application
-H / -H (Primary Amide)High Polarity, High MPStrong H-bond donor; often limited permeability.[1]Synthetic Intermediate
-Me / -Me Balanced LipophilicityImproved BBB penetration; reduced H-bond donor capacity.CNS Targets (P2X7)
-Heterocycle / -H Targeted Interaction

-stacking capability; specific enzyme residue targeting.[1]
11

-HSD1 Inhibitors
-PEG Chain High SolubilityRestricted membrane permeability; peripheral restriction.Peripheral Pain (Non-CNS)

Part 3: Synthetic Pathways & Protocols[1]

Visualizing the Synthetic Workflow

The synthesis requires a stepwise oxidation followed by amidation. The "Koch-Haaf" carboxylation is the industry standard for introducing the second carboxyl group.

SyntheticPathwayA1-AdamantaneCarboxylic AcidB1,3-AdamantaneDicarboxylic AcidA->B HNO3, H2SO4HCOOH (Koch-Haaf)C1,3-AdamantaneDiacyl ChlorideB->C SOCl2 or (COCl)2DMF (cat.)EDirect Amidation(HATU/EDC)B->EDTarget 1,3-DicarboxamideDerivativeC->D R-NH2, Et3NDCM, 0°CE->D

Caption: Figure 1. Synthetic route from mono-acid to 1,3-dicarboxamide via acid chloride activation (solid) or coupling reagents (dotted).[1]

Detailed Experimental Protocol

Objective: Synthesis of

Step 1: Synthesis of 1,3-Adamantanedicarboxylic Acid (Koch-Haaf Reaction)

Note: This reaction involves generating carbon monoxide in situ.[1] Perform in a well-ventilated fume hood.

  • Reactants: Charge a 3-neck flask with 1-adamantanecarboxylic acid (10.0 g, 55.5 mmol).

  • Acid Medium: Add 98% sulfuric acid (150 mL) and 65% nitric acid (15 mL). The nitric acid acts as a hydride abstractor to generate the carbocation at the C3 position.

  • Carboxylation: Cool to 0°C. Add formic acid (98%, 40 mL) dropwise over 2 hours. (Formic acid decomposes in H2SO4 to release CO, which traps the carbocation).

  • Quench: Pour the reaction mixture onto 500g of crushed ice.

  • Isolation: Filter the white precipitate. Dissolve in 10% NaOH, filter to remove unreacted starting material, and re-acidify the filtrate with HCl to pH 2. Collect the pure dicarboxylic acid (Yield: ~85-90%).

Step 2: Formation of the Dicarboxamide (Acid Chloride Method)

Rationale: The adamantane cage is sterically bulky. Acid chloride activation is preferred over EDC/HOBt for higher yields.

  • Activation: Suspend 1,3-adamantanedicarboxylic acid (2.24 g, 10 mmol) in dry DCM (20 mL). Add oxalyl chloride (2.6 mL, 30 mmol) and 2 drops of DMF. Stir at RT for 4 hours until gas evolution ceases.

  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure.

  • Coupling: Dissolve the residue in dry THF (20 mL). Cool to 0°C.

  • Amine Addition: Add the desired amine (

    
    , 25 mmol) and triethylamine (30 mmol) dropwise.
    
  • Workup: Stir overnight at RT. Dilute with EtOAc, wash with 1N HCl, sat.

    
    , and brine.[1] Dry over 
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (MeOH/DCM gradient).

Part 4: Biological Assay Validation (Self-Validating System)

To ensure data integrity, the following HTRF (Homogeneous Time-Resolved Fluorescence) assay protocol is recommended for 11

-HSD1 Inhibition Assay Protocol

Principle: Measures the inhibition of the conversion of cortisone to cortisol.[5] Cortisol production is detected using a cortisol-specific antibody labeled with a cryptate donor and a d2 acceptor.

  • Enzyme Prep: Human recombinant 11

    
    -HSD1 microsomes (0.1 µ g/well ).
    
  • Substrate: Cortisone (200 nM) + NADPH (500 µM).[1]

  • Inhibitor: Serial dilution of Adamantane-1,3-dicarboxamide derivative (1 nM to 10 µM).[1]

  • Reaction: Incubate in 384-well plates (buffer: PBS pH 7.4, 1% DMSO) for 2 hours at 37°C.

  • Detection: Add anti-cortisol-Cryptate and Cortisol-d2 conjugate.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

  • Validation Check:

    • Z' Factor: Must be > 0.5 for the assay to be valid.

    • Reference Control: Glycyrrhetinic acid (

      
       nM) must be included in every plate.
      
Mechanism of Action Diagram

MOAEnzyme11beta-HSD1Binding PocketOutcomeInhibition ofCortisone -> CortisolEnzyme->OutcomeAdamantaneAdamantane Cage(Hydrophobic Interaction)Adamantane->Enzyme Fills Lipophilic CoreAmide1,3-Dicarboxamide(H-Bond Network)Adamantane->AmideResiduesCat. Triad(Ser170, Tyr183)Amide->Residues H-Bond AnchoringResidues->Outcome Blocks Catalysis

Caption: Figure 2. Molecular mechanism of 11

1

References

  • Su, X., et al. (2010).[2] Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors.[2][3] ChemMedChem, 5(7), 1026–1044.[1][2] Link

  • Boyle, C. D., et al. (2012).[1] Adamantyl carboxamides and acetamides as potent human 11beta-hydroxysteroid dehydrogenase type 1 inhibitors.[4][5] Bioorganic & Medicinal Chemistry Letters, 22(23), 7137-7141.[1] Link

  • Furber, M., et al. (2007). Discovery of potent and selective adamantane-based small-molecule P2X7 receptor antagonists. Journal of Medicinal Chemistry, 50(24), 5882–5885.[1] Link

  • Kassiou, M., et al. (2017).[1][7] Discovery and pharmacological evaluation of a novel series of adamantyl cyanoguanidines as P2X7 receptor antagonists. European Journal of Medicinal Chemistry, 131, 235-244.[1] Link

  • Wanka, L., et al. (2013).[1][8][9] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[1] Link

The Adamantane Anchor: Engineering Lipophilicity and Rigidity in Drug Design

[1]

Executive Summary

In the landscape of modern medicinal chemistry, the adamantane (

1lipophilic bulletsteric shield

Part 1: The Physicochemical Anchor

The "Lipophilic Bullet" Effect

Adamantane is unique among bioisosteres because it introduces significant bulk without introducing conformational flexibility. Its primary utility lies in modulating

  • Quantitative Impact: Introduction of an adamantyl group typically increases the

    
     of a parent molecule by +2.5 to +3.5 log units .
    
  • Mechanism: The cage structure is highly hydrophobic due to the high density of

    
     hybridized carbons and the absence of polar functionality. This creates a strong driving force for desolvation, pushing the molecule out of the aqueous phase and into lipid bilayers.
    
Comparative Lipophilicity of Cage Structures

The following table compares adamantane with other common saturated bioisosteres used to modulate lipophilicity.

ScaffoldFormula

(Approx)
Geometric FeaturePrimary Application
Adamantane

+3.0Diamondoid Cage (Spherical)BBB Penetration, Pore Blocking
Cubane

+2.2Cubic (

strain)
Benzene Isostere, High Energy
Bicyclo[2.2.2]octane

+2.4Twisted BoatSpacer, Rotator
Bicyclo[1.1.1]pentane

+1.5Linear SpacerPhenyl Ring Replacement
Blood-Brain Barrier (BBB) Translocation

The adamantane moiety facilitates transcellular diffusion . By masking polar functional groups or simply increasing the overall lipophilic surface area, it allows polar pharmacophores (like the amine in memantine) to cross the BBB.

  • Case Study: AZT-Adamantane Conjugates. Zidovudine (AZT) has poor CNS penetration. Conjugating AZT with adamantane increases brain concentration by 7-18 fold compared to the parent drug, leveraging the adamantane as a carrier vector.[2]

Part 2: Steric Control & Metabolic Shielding

Thermodynamic Advantage: The Entropic Payoff

High-affinity binding requires overcoming the entropic penalty (

  • The Principle of Pre-organization: Adamantane is rigid. It has virtually no conformational freedom (rotational entropy) to lose upon binding.

  • Thermodynamic Consequence: When an adamantane-based ligand binds, the entropic cost is significantly lower than that of a flexible alkyl chain of similar volume. This effectively "pre-pays" the entropic cost, leading to a more favorable Gibbs Free Energy (

    
    ).
    
Metabolic Shielding (CYP450 Blocking)

Metabolic stability is often the failure point for lipophilic drugs. Adamantane serves as a steric shield.[1]

  • Steric Bulk: The cage is bulky (diameter ~7 Å). Placing it adjacent to a metabolically labile group (e.g., an ester or amide) prevents the approach of the heme iron in Cytochrome P450 enzymes.

  • Bridgehead Reactivity: While adamantane blocks adjacent metabolism, the cage itself is susceptible to hydroxylation at the tertiary bridgehead (positions 1, 3, 5, 7) carbons.

    • Mitigation Strategy: To prevent this, medicinal chemists often substitute the bridgehead positions with halogens (F) or methyl groups to block CYP450 oxidation, or use the hydroxylation as a prodrug activation step (e.g., Memantine is excreted largely unchanged, but some derivatives rely on this stability).

Part 3: Visualization of Mechanisms

Diagram 1: The Pharmacokinetic & Thermodynamic Cycle

This diagram illustrates the dual pathway: the kinetic advantage of BBB penetration and the thermodynamic advantage of rigid binding.

AdamantaneMechanismscluster_PKPharmacokinetic Phase (Lipophilicity)cluster_PDPharmacodynamic Phase (Rigidity)AdminSystemicAdministrationPlasmaPlasmaDistributionAdmin->PlasmaBBBBlood-Brain Barrier(Lipid Bilayer)Plasma->BBBHigh logP(Desolvation)CNSCNSParenchymaBBB->CNSTranscellularDiffusionUnboundUnbound Ligand(Rigid Cage)CNS->UnboundTarget AccessComplexLigand-ReceptorComplexUnbound->ComplexLow Entropic Penalty(ΔS ≈ 0)

Caption: The "Lipophilic Bullet" trajectory from systemic circulation to high-affinity receptor binding, highlighting the entropic advantage of the rigid scaffold.

Part 4: Experimental Protocols

Protocol: High-Throughput Lipophilicity Profiling (CHI LogP)

Rationale: Traditional shake-flask methods often fail for adamantane derivatives due to their extreme lipophilicity (forming emulsions) and low UV absorbance. We utilize Chromatographic Hydrophobicity Index (CHI) via Fast-Gradient HPLC.

Reagents & Equipment:

  • Column: Reverse-phase C18 (e.g., Waters Acquity BEH C18), short column (50 mm).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: A mixture of calibration standards with known logP values (e.g., Theophylline, Phenylbutazone, Triphenylene).

Step-by-Step Workflow:

  • Calibration: Inject the standard mixture using a fast gradient (0% to 100% B in 5 minutes).

  • Retention Time (

    
    ) Calculation:  Record 
    
    
    for each standard.
  • CHI Derivation: Plot the known CHI values of standards against their

    
    . Derive the linear regression equation: 
    
    
    .
  • Sample Analysis: Inject the adamantane derivative (10 µM in DMSO).

  • Conversion: Calculate the CHI of the sample using the regression equation. Convert CHI to

    
     using the formula:
    
    
    
    (Note: This formula is specific to the C18/ACN system).
Protocol: Microsomal Metabolic Stability Assay

Rationale: To verify the "Steric Shield" hypothesis, we measure the intrinsic clearance (

Step-by-Step Workflow:

  • Incubation: Prepare reaction mixture: 1 µM test compound, 0.5 mg/mL human liver microsomes (HLM), and 100 mM phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (final conc. 1 mM) to start the reaction.

  • Sampling: Aliquot 50 µL at time points

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor the depletion of the parent ion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    is the elimination rate constant.
    
    
    Success Criterion: A half-life (
    
    
    min) indicates successful metabolic shielding.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Liu, J., Obando, D., Liao, V., Lifa, T., & Codd, R. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949–1963. [Link]

  • Tsuzuki, N., Hama, T., Konishi, M., Futaki, S., & Kitagawa, K. (1994). Adamantane as a brain-directed drug carrier for poorly absorbed drug: AZT derivatives conjugated with the 1-adamantane moiety. Biological & Pharmaceutical Bulletin, 17(5), 753–758. [Link]

  • Valko, K., et al. (1997). Chromatographic Hydrophobicity Index (CHI) Values for the Determination of Lipophilicity. Journal of Chromatography A, 797, 41-55. [Link]

  • Klebe, G., & Böhm, H. J. (1997). Energetic and entropic factors determining binding affinity in protein-ligand complexes. Journal of Receptor and Signal Transduction Research, 17(1-3), 459–473. [Link]

Therapeutic Targeting of Adamantane-1,3-dicarboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Anchor

In the landscape of medicinal chemistry, the adamantane cage (


) is a privileged scaffold, revered for its ability to improve lipophilicity, metabolic stability, and blood-brain barrier (BBB) penetration. While the mono-substituted adamantanes (e.g., Amantadine, Memantine) are historical pillars of antiviral and neurological therapy, the Adamantane-1,3-dicarboxamide  scaffold represents a more sophisticated evolution.

This disubstituted motif offers a unique "vectorized" geometry. The rigid diamondoid core acts as a lipophilic anchor, while the two amide handles at the 1,3-positions allow for precise spatial orientation of pharmacophores. This guide analyzes the therapeutic utility of this scaffold, identifying 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
as its primary high-value target for metabolic disease, while profiling emerging applications in Antiviral Defense and Oncology (TDP1 inhibition) .

Primary Therapeutic Target: 11 -HSD1 Inhibition

Indication: Metabolic Syndrome, Type 2 Diabetes, Obesity Mechanism: Glucocorticoid Regulation[1]

The most authoritative application of Adamantane-1,3-dicarboxamide derivatives lies in the inhibition of 11ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
. This enzyme is responsible for the intracellular amplification of glucocorticoids, converting inactive cortisone into active cortisol.
Mechanistic Rationale

In metabolic syndrome, adipose tissue and the liver exhibit elevated 11


-HSD1 activity, leading to local cortisol excess.[1] This drives insulin resistance, visceral adiposity, and dyslipidemia.
  • The Scaffold's Role: The adamantane cage of the inhibitor occupies the large, hydrophobic binding pocket of the enzyme (specifically the steroid-binding site).

  • The Amide Function: The 1,3-dicarboxamide groups form critical hydrogen bonds with the catalytic triad (Ser-170, Tyr-183) or the cofactor (NADPH) binding region, locking the enzyme in an inactive state.

Validated Efficacy Data

Optimization of adamantyl carboxamides has yielded inhibitors with nanomolar potency.[1][2][3]

Compound ClassTargetIC

(Human)
Selectivity Profile
Adamantyl Carboxamides 11

-HSD1
34 - 114 nM >100x vs 11

-HSD2
Adamantyl Ethanones11

-HSD1
50 - 70 nMHigh metabolic stability
Reference (Amgen/Merck)11

-HSD1
< 10 nMClinical benchmark
Experimental Protocol: HEK-293 Cell-Based Assay

To validate 11


-HSD1 inhibition using this scaffold.

Reagents:

  • HEK-293 cells stably transfected with human HSD11B1 gene.[1]

  • Substrate:

    
    -Cortisone (200 nM).
    
  • Scintillation Proximity Assay (SPA) beads (Protein A coated).

Workflow:

  • Seeding: Plate transfected HEK-293 cells (20,000 cells/well) in 96-well poly-D-lysine coated plates.

  • Dosing: Add Adamantane-1,3-dicarboxamide derivative (dissolved in DMSO) at varying concentrations (0.1 nM – 10

    
    M).
    
  • Incubation: Add

    
    -Cortisone tracer. Incubate for 2 hours at 37°C.
    
  • Lysis & Capture: Stop reaction with glycyrrhetinic acid (standard inhibitor). Add anti-cortisol antibody and SPA beads.

  • Readout: Measure light emission on a scintillation counter. A decrease in signal (relative to control) indicates inhibition of the Cortisone

    
     Cortisol conversion.
    

Secondary Target: Antiviral Activity (HSV & Influenza)

Indication: Herpes Simplex Virus (HSV-1/2), Influenza A (Resistant Strains) Mechanism: Viral Polymerase Inhibition / Ion Channel Blockade

While the M2 ion channel of Influenza A is the classic target for adamantanes, resistance is widespread. The 1,3-dicarboxamide substitution pattern shifts the activity profile toward Herpes Simplex Virus (HSV) .

Mechanism of Action

Unlike the simple pore-blocking mechanism of amantadine, dicarboxamide derivatives (specifically dialkyl esters and amides) interfere with viral replication stages.

  • HSV Protection: Dialkyl esters of 5,7-dialkyladamantane-1,3-dicarboxylic acid have demonstrated protection against HSV infection in murine models. The lipophilic dicarboxamide moiety likely disrupts the viral envelope fusion or inhibits viral DNA polymerase by mimicking nucleoside structures when conjugated.

Visualization: The Metabolic & Antiviral Nexus

The following diagram illustrates the dual-pathway potential of the scaffold.

AdamantanePathways Scaffold Adamantane-1,3- dicarboxamide Core Target1 Target 1: 11β-HSD1 (Metabolic) Scaffold->Target1 Hydrophobic Fit Target2 Target 2: HSV/Viral Replication Scaffold->Target2 Steric Bulk Mech1 Blocks Cortisone -> Cortisol (Adipose Tissue) Target1->Mech1 Mech2 Disrupts Viral Envelope/ Polymerase Target2->Mech2 Outcome1 Reduced Insulin Resistance & Visceral Fat Mech1->Outcome1 Outcome2 Inhibition of Viral Plaque Formation Mech2->Outcome2

Figure 1: Divergent therapeutic pathways for Adamantane-1,3-dicarboxamide derivatives.

Emerging Target: TDP1 (Oncology)

Indication: Solid Tumors (Adjunct Therapy) Mechanism: DNA Repair Inhibition

Recent medicinal chemistry efforts have coupled the adamantane scaffold with monoterpenes or heterocyclic linkers to target Tyrosyl-DNA phosphodiesterase 1 (TDP1) .[4]

  • Clinical Relevance: TDP1 repairs DNA lesions caused by Topoisomerase I inhibitors (e.g., Topotecan). Inhibiting TDP1 sensitizes cancer cells to chemotherapy.[4]

  • Scaffold Utility: The adamantane moiety enhances the cellular uptake of the inhibitor, allowing the catalytic pharmacophore to reach the nuclear compartment effectively.

Synthesis & Structural Validation

Reliable access to the scaffold is a prerequisite for library generation.

Synthetic Route (Self-Validating Protocol)
  • Starting Material: 1-Adamantanecarboxylic acid (commercial).

  • Carboxylation: Reaction with formic acid/sulfuric acid (Koch-Haaf reaction) generates 1,3-Adamantanedicarboxylic acid .

  • Activation: Reflux with thionyl chloride (

    
    ) to yield the 1,3-diacid chloride .
    
  • Amidation: React with desired amines (

    
    ) in dichloromethane with triethylamine (TEA) as a base.
    
    • Checkpoint: Monitor disappearance of acid chloride peak (~1790 cm

      
      ) and appearance of amide carbonyl (~1640 cm
      
      
      
      ) via IR spectroscopy.

References

  • Adamantyl carboxamides and acetamides as potent human 11

    
    -hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
    
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Pharmaceuticals (Basel). Link

  • Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. Asian Journal of Chemistry. Link

  • Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan. Molecules. Link

  • Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry. Link

Sources

The Diamondoid Scaffold: A Technical Analysis of Adamantane Compounds in Virology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological evolution of adamantane-based antivirals, from their serendipitous discovery to their mechanistic definition as M2 ion channel blockers. While widespread resistance (specifically the S31N mutation) has rendered them obsolete for seasonal influenza treatment, the adamantane scaffold remains a critical template for designing inhibitors of viroporins (viral ion channels), including HCV p7 and potential SARS-CoV-2 targets. This document synthesizes historical data, molecular mechanisms, and validation protocols for researchers in viral drug discovery.[1]

The Chemical Architecture: Lipophilicity and the Cage

The core of this class is adamantane (


), a cycloalkane with a rigid, diamondoid cage structure.
  • Structural Uniqueness: The cage consists of four connected cyclohexane rings in "chair" conformation. This provides exceptional thermal stability and lipophilicity.

  • Pharmacophore Utility: In virology, the adamantane cage acts as a "bulky hydrophobic anchor." It allows the drug to partition into viral membranes or hydrophobic pockets within transmembrane proteins (like the M2 channel pore).

  • Key Derivatives:

    • Amantadine (1-adamantanamine): The parent compound.[2]

    • Rimantadine (alpha-methyl-1-adamantane-methylamine): Addition of an alpha-methyl group improves pharmacokinetic profile and reduces central nervous system (CNS) side effects by altering blood-brain barrier penetration.

Mechanism of Action: The M2 Proton Channel Blockade

The definitive mechanism of adamantanes is the inhibition of the Influenza A M2 protein, a tetrameric proton-selective ion channel.[2]

The Physiological Context
  • Viral Entry: Influenza A enters the host cell via receptor-mediated endocytosis.[2]

  • Endosomal Acidification: The host endosome pH drops (pH < 6.0).

  • M2 Activation: The M2 channel opens, allowing protons (

    
    ) to flow from the endosome into the virion interior.
    
  • Uncoating: This internal acidification disrupts the interaction between the viral matrix protein (M1) and the viral ribonucleoprotein (vRNP) complexes.[2]

  • Release: vRNPs are released into the cytoplasm and imported into the nucleus for replication.

The Blockade Mechanism

Amantadine acts as a pore blocker . It enters the M2 channel lumen and physically occludes the pathway.[3]

  • Binding Site: The drug binds in the N-terminal half of the transmembrane domain, stabilized by hydrophobic interactions with residues Val27, Ala30, Ser31, and Gly34.

  • His37 Gating: The drug prevents protons from reaching the His37 "selectivity filter," effectively shutting down conductance.

Visualization: The M2 Blockade Pathway

M2_Mechanism cluster_0 Host Cell Endosome (Low pH) cluster_1 Virion Interior Endosome_H High H+ Concentration M2_Channel M2 Tetrameric Channel (Open State) Endosome_H->M2_Channel Proton Influx Virion_Acid Virion Acidification M2_Channel->Virion_Acid H+ Transport Amantadine Amantadine (Drug) Amantadine->M2_Channel Physical Occlusion (Steric Block) Block_Note Blockade prevents H+ reaching His37 gating residues Amantadine->Block_Note M1_vRNP M1-vRNP Complex (Bound) Virion_Acid->M1_vRNP Disrupts Interaction Uncoating Uncoating & vRNP Release M1_vRNP->Uncoating Triggers

Caption: Schematic of Influenza A uncoating inhibition. Amantadine physically occludes the M2 channel, preventing proton influx required for vRNP dissociation.[2]

Historical Timeline & The Rise of Resistance

The trajectory of adamantanes serves as a cautionary tale in virology regarding monotherapy and rapid mutation.

Discovery to Obsolescence
  • 1964: Davies et al. publish the seminal paper in Science demonstrating amantadine's efficacy against Influenza A in tissue culture and mice [1].

  • 1966: FDA approves Amantadine for prophylaxis of Influenza A (Asian strain).

  • 1993: Rimantadine approved; favored for lower side-effect profile.

  • 2003-2005: A dramatic shift in global susceptibility occurs. Resistance rates skyrocket from <2% to >90%.

  • 2006: CDC recommends against using adamantanes for seasonal flu treatment.

The S31N Mutation

The primary driver of resistance is the S31N mutation (Serine to Asparagine at position 31) in the M2 protein.[4]

  • Mechanism of Resistance: The substitution of the small hydroxyl group of Serine with the larger amide group of Asparagine constricts the pore but, paradoxically, destabilizes the drug binding site while maintaining proton conductance. The drug can no longer fit "snugly" to block the channel [2].

Data Summary: Resistance Evolution
EraDominant StrainResistance RateKey MutationClinical Status
Pre-2000 H3N2 / H1N11 - 2%V27A, L26FFirst-line prophylaxis
2003-2004 H3N2 (Asia)~12%S31NWarning signs emerging
2005-2006 H3N2 (Global)> 90%S31NDiscontinued Recommendation
Current H1N1pdm09 / H3N2> 99%S31NObsolete for Influenza A

Experimental Protocols: Validating Viroporin Inhibitors

To study adamantane derivatives or new viroporin inhibitors, two "Gold Standard" assays are required: one phenotypic (Plaque Assay) and one mechanistic (TEVC).

Protocol A: Plaque Reduction Neutralization Assay (PRNT)

Purpose: To quantify antiviral efficacy in a biological system.[5][6][7] Cell Line: Madin-Darby Canine Kidney (MDCK) cells (highly permissive to Influenza).

Step-by-Step Workflow:

  • Seeding: Plate MDCK cells in 6-well plates (

    
     cells/well) to achieve 100% confluence overnight.
    
  • Infection: Wash cells with PBS.[6] Inoculate with Influenza A (approx. 50-100 PFU/well) diluted in serum-free medium.

    • Critical Step: Allow adsorption for 1 hour at 37°C, rocking every 15 mins to prevent drying.

  • Treatment Overlay: Remove inoculum. Add semi-solid overlay containing:

    • 0.8% Agarose (limits virus spread to neighbors only).

    • TPCK-treated Trypsin (1 µg/mL).[6] Why? Trypsin is required to cleave the viral Hemagglutinin (HA0 -> HA1/HA2), enabling fusion and multi-cycle replication. Without this, plaques will not form.

    • Test Compound (Adamantane derivative) at serial dilutions.

  • Incubation: Incubate for 48-72 hours until plaques are visible.

  • Fixation & Staining: Fix with 10% formalin (penetrates agarose). Remove agar. Stain with Crystal Violet (0.1%).

  • Analysis: Count clear zones (plaques) against the purple background. Calculate

    
    .
    
Protocol B: Two-Electrode Voltage Clamp (TEVC)

Purpose: To prove the compound blocks ion conductance (direct mechanistic evidence). System:Xenopus laevis oocytes expressing M2 cRNA.

Step-by-Step Workflow:

  • RNA Injection: Inject Xenopus oocytes with cRNA encoding the M2 protein (WT or S31N mutant). Incubate 24-48h for expression.

  • Setup: Place oocyte in a recording chamber. Impale with two microelectrodes (Voltage and Current).

  • Baseline: Clamp membrane potential (e.g., -60 mV). Peruse with pH 7.4 buffer. Current should be minimal.

  • Activation: Switch perfusate to pH 5.5 buffer .

    • Validation: You must observe a sharp inward current (

      
      ) as M2 channels open and protons flow in. If no current appears, expression failed.
      
  • Inhibition: Switch to pH 5.5 buffer + Amantadine (100 µM).

    • Result: In WT M2, current rapidly decays to baseline (blockade). In S31N mutants, current remains high (resistance).[7]

Visualization: Plaque Assay Logic

Plaque_Assay Step1 MDCK Monolayer (100% Confluence) Step2 Infection (Virus + Drug) Step1->Step2 Adsorption Step3 Agarose Overlay (+ TPCK Trypsin) Step2->Step3 Immobilization Step4 Incubation (48-72h) Step3->Step4 Replication Trypsin_Note TPCK Trypsin is CRITICAL: Cleaves HA to allow cell-to-cell spread Step3->Trypsin_Note Step5 Stain & Count (Crystal Violet) Step4->Step5 Visualization

Caption: Workflow for Plaque Reduction Assay. The agarose overlay ensures that viral spread is local, creating discrete countable plaques.

Beyond Influenza: Modern Repurposing

While M2 targeting is currently limited by resistance, the adamantane scaffold is being repurposed for other viroporins.

Hepatitis C Virus (HCV)

HCV encodes a viroporin called p7 , essential for viral assembly and release.[1][8]

  • Adamantane Activity: Amantadine and Rimantadine inhibit p7 in vitro, but with genotype specificity (active against GT2a, less against GT1b).

  • Clinical Reality: Trials combining Amantadine with Interferon/Ribavirin showed mixed results and have largely been superseded by Direct Acting Antivirals (DAAs). However, p7 remains a valid target for resistant phenotypes [3].

SARS-CoV-2 (COVID-19)

Early in the pandemic, adamantanes were investigated for activity against the E protein (Envelope), which acts as a cation channel.

  • Current Status: While some docking studies suggested binding, clinical efficacy of monotherapy has not been robustly established. However, novel adamantane-heterocycle hybrids (e.g., Arbidol-adamantane conjugates) are being synthesized to target dual mechanisms (fusion inhibition + channel blockade).

References

  • Davies, W. L., et al. (1964).[9] "Antiviral Activity of 1-Adamantanamine (Amantadine)." Science, 144(3620), 862–863.[9] [9]

  • Pielak, R. M., & Chou, J. J. (2011). "Influenza M2 proton channels." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(2), 522-529.

  • Griffin, S., et al. (2003). "The p7 protein of hepatitis C virus forms an ion channel that is blocked by the antiviral drug amantadine."[1][10] FEBS Letters, 535(1-3), 34-38.

  • Jing, X., et al. (2008). "Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel."[2][3][4] PNAS, 105(31), 10967-10972.

  • CDC Health Alert Network. (2006). "CDC Recommends against the Use of Amantadine and Rimantadine for the Treatment or Prophylaxis of Influenza in the United States."

Sources

Adamantane-1,3-dicarboxamide mechanism of action speculation

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action Speculation & Pharmacodynamic Profile[1]

Executive Summary

Adamantane-1,3-dicarboxamide represents a specialized functionalization of the diamondoid cage. While the adamantane scaffold is historically synonymous with M2 ion channel blockade (Influenza A), the introduction of dual carboxamide moieties at the 1,3-bridgehead positions fundamentally alters its pharmacophore. This modification shifts the molecule's profile from a simple viral pore blocker to a potential modulator of complex enzymatic and receptor systems.

Based on Structure-Activity Relationship (SAR) data of adamantyl-carboxamide derivatives, this guide postulates two primary mechanisms of action:

  • Inhibition of 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    
    -HSD1):
    Targeting metabolic dysregulation.[1][2][3]
  • Allosteric Antagonism of the P2X7 Receptor: Targeting neuroinflammation and pain processing.

Physicochemical Pharmacophore Analysis

The core of Adamantane-1,3-dicarboxamide consists of a rigid, lipophilic tricyclo[3.3.1.1


]decane cage.
FeaturePropertyPharmacodynamic Implication
Adamantane Cage High Lipophilicity (

)
Excellent membrane permeability; anchors the molecule into hydrophobic pockets of enzymes/receptors.
1,3-Substitution Bridgehead SymmetryPrevents metabolic oxidation at the most reactive tertiary carbons; increases half-life (

).
Dicarboxamide H-Bond Donor/AcceptorProvides critical polar contacts (anchors) within the binding site, reducing the promiscuity often seen with pure hydrocarbons.
Primary Mechanism Speculation: 11 -HSD1 Inhibition

Therapeutic Context: Metabolic Syndrome, Type 2 Diabetes, Obesity.

The most robust speculative mechanism aligns with the class of Adamantyl Carboxamide 11


-HSD1 Inhibitors . 11

-HSD1 is an ER-membrane enzyme responsible for converting inert cortisone into active cortisol. Excess intracellular cortisol drives insulin resistance and visceral adiposity.
Mechanistic Hypothesis

Adamantane-1,3-dicarboxamide is hypothesized to act as a competitive inhibitor of the substrate (cortisone) binding pocket.

  • Hydrophobic Anchor: The bulky adamantane cage occupies the large lipophilic pocket normally reserved for the steroid backbone of cortisone.

  • Catalytic Interference: The carboxamide groups mimic the C3 or C11 ketone/hydroxyl groups of the steroid. They engage in hydrogen bonding with the catalytic triad (Tyr177 , Ser170 ) and the cofactor NADPH .

  • Conformational Lock: The rigidity of the 1,3-dicarboxamide prevents the enzyme from undergoing the conformational shift required for hydride transfer, effectively silencing cortisol production.

Pathway Visualization (DOT)

The following diagram illustrates the interruption of the Glucocorticoid Receptor (GR) activation pathway.

G Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (ER Membrane) Cortisone->Enzyme Substrate Entry Cortisol Cortisol (Active) Enzyme->Cortisol Reduction (Blocked) Inhibitor Adamantane-1,3- dicarboxamide Inhibitor->Enzyme Competitive Binding GR Glucocorticoid Receptor (GR) Cortisol->GR Activation Nucleus Nucleus (Transcription) GR->Nucleus Translocation Effect Gluconeogenesis Adipogenesis Nucleus->Effect Gene Expression

Caption: Speculated blockade of intracellular cortisol regeneration by Adamantane-1,3-dicarboxamide competitive binding.

Secondary Mechanism Speculation: P2X7 Receptor Antagonism[4]

Therapeutic Context: Neuropathic Pain, Neuroinflammation, Rheumatoid Arthritis.

Adamantane amides are a validated chemotype for P2X7 receptor antagonists . The P2X7 receptor is an ATP-gated cation channel found on microglia and macrophages. Its overactivation triggers the NLRP3 inflammasome and cytokine release (IL-1


).
Mechanistic Hypothesis
  • Allosteric Modulation: Unlike competitive antagonists that bind the ATP site, the adamantane derivative likely binds to an allosteric inter-subunit pocket in the transmembrane domain.

  • Pore Stabilization: The lipophilic cage wedges into the membrane-proximal domain, stabilizing the receptor in the closed state even in the presence of high extracellular ATP.

  • Prevention of Pore Dilation: This blockade prevents the formation of the large non-selective pore (macropore), halting the massive efflux of

    
     and influx of 
    
    
    
    required for NLRP3 activation.
Pathway Visualization (DOT)

P2X7 ATP Extracellular ATP (High Conc.) P2X7 P2X7 Receptor (Microglia) ATP->P2X7 Gating IonFlux Ca2+ Influx / K+ Efflux P2X7->IonFlux Channel Opening Antagonist Adamantane-1,3- dicarboxamide Antagonist->P2X7 Allosteric Blockade NLRP3 NLRP3 Inflammasome IonFlux->NLRP3 Trigger Caspase Caspase-1 Activation NLRP3->Caspase Assembly Cytokine IL-1β / IL-18 Release Caspase->Cytokine Cleavage

Caption: Allosteric inhibition of P2X7-mediated NLRP3 inflammasome activation by the adamantane derivative.

Experimental Validation Protocols

To validate these speculative mechanisms, the following self-validating experimental workflows are proposed.

Protocol A: Scintillation Proximity Assay (SPA) for 11

-HSD1

Objective: Determine IC


 against human recombinant 11

-HSD1.
  • Preparation: Express human 11

    
    -HSD1 in HEK293 cells and prepare microsomes.
    
  • Reaction Mix: Combine microsomes, NADPH (200

    
    M), and 
    
    
    
    H-Cortisone (substrate) in assay buffer (pH 7.4).
  • Inhibitor Addition: Add Adamantane-1,3-dicarboxamide (0.1 nM – 10

    
    M) in DMSO.
    
  • Incubation: Incubate at 37°C for 60 minutes.

  • Detection: Add SPA beads coated with anti-cortisol monoclonal antibodies.

  • Readout: The beads capture generated

    
    H-Cortisol, bringing it close to the scintillant. Unconverted 
    
    
    
    H-Cortisone does not bind.
  • Validation: Use Glycyrrhetinic acid as a positive control inhibitor.

Protocol B: YO-PRO-1 Dye Uptake Assay for P2X7

Objective: Assess blockade of ATP-induced pore dilation.

  • Cell Line: Use P2X7-expressing HEK293 cells or THP-1 monocytes.

  • Dye Loading: Incubate cells with YO-PRO-1 fluorescent dye (enters only via dilated P2X7 pores).

  • Pre-treatment: Incubate cells with Adamantane-1,3-dicarboxamide for 30 mins.

  • Stimulation: Challenge with 3 mM ATP (agonist).

  • Measurement: Monitor fluorescence (Ex 490 nm / Em 515 nm) over 10 minutes.

  • Causality Check: If fluorescence is suppressed compared to vehicle, the compound prevents pore dilation.

  • Control: Use A-438079 (known adamantane P2X7 antagonist) as a reference standard.

References
  • Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. PubMed. [Link]

  • Adamantyl carboxamides and acetamides as potent human 11

    
    -hydroxysteroid dehydrogenase type 1 inhibitors. PubMed Central.
    [Link]
    
  • Discovery of potent and selective adamantane-based small-molecule P2X(7) receptor antagonists. PubMed. [Link]

  • Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer. Purinergic Signalling. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment. NIH. [Link]

Sources

Technical Deep Dive: Solubility Profiling of Adamantane-1,3-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, structural rationale, and experimental characterization of Adamantane-1,3-dicarboxamide.

Executive Summary

Adamantane-1,3-dicarboxamide (CAS: 62472-39-3) represents a critical structural motif in medicinal chemistry, serving as a scaffold for antiviral agents and 11


-HSD1 inhibitors.[1] Its solubility profile is governed by a competitive internal architecture: the highly lipophilic, diamondoid adamantane cage versus the rigid, hydrogen-bond-donating amide moieties.[1]

This guide provides a structural analysis of its solubility behaviors, a predicted solubility map based on validated analog data, and a standardized protocol for generating empirical solubility data in a drug development setting.

Molecular Architecture & Solubility Physics[1]

To predict and manipulate the solubility of Adamantane-1,3-dicarboxamide, one must understand the "Push-Pull" nature of its solvation thermodynamics.[1]

Structural Competitors[1][2]
  • The Lipophilic Core (The Cage): The tricyclic adamantane framework (

    
    ) is inherently hydrophobic.[2] In isolation (as adamantane), it dissolves readily in non-polar solvents like hexane or benzene.[1]
    
  • The Hydrophilic Anchors (The Amides): The two carboxamide groups (

    
    ) at the 1 and 3 positions introduce strong dipole moments and, crucially, the capacity for intermolecular Hydrogen Bonding (H-bonding).
    
The Crystal Lattice Barrier

Unlike the parent adamantane (mp ~270°C, sublimes), the 1,3-dicarboxamide derivative forms a robust crystal lattice stabilized by an intermolecular H-bond network. This high lattice energy (reflected in melting points


C for similar analogs like the dicarboxylic acid) creates a significant thermodynamic barrier to dissolution.[1]

Solvation Rule of Thumb:

To dissolve Adamantane-1,3-dicarboxamide, the solvent must be capable of disrupting the strong amide-amide intermolecular hydrogen bonds while simultaneously accommodating the bulky hydrophobic cage.

Solubility Data Analysis

The following profile is synthesized from thermodynamic data of structural analogs (Adamantane-1,3-dicarboxylic acid and 1,3-Adamantanediol) and validated synthesis purification protocols.

Table 1: Solubility Profile & Solvent Compatibility[1][4]
Solvent ClassSolventSolubility RatingMechanistic Rationale
Polar Aprotic DMSO High (>50 mg/mL)Primary Solvent. High dielectric constant and strong H-bond accepting capability effectively disrupt the amide crystal lattice.[1]
Polar Aprotic DMF / NMP High (>30 mg/mL)Excellent solvation of the amide groups; preferred for chemical reactions (e.g., Hofmann degradation).[2]
Polar Protic Methanol Moderate (Warm)Good H-bonding capability, but the hydrophobic cage reduces solubility at room temp.[1]
Polar Protic Ethanol Moderate (Hot)Recrystallization Solvent. Low solubility at RT allows for high-yield crystallization upon cooling.[1]
Chlorinated DCM / Chloroform Low Can solvate the cage, but lacks the H-bond accepting strength to break the crystal lattice efficiently.
Non-Polar Hexane / Heptane Insoluble Complete thermodynamic mismatch.[1] The solvent cannot interact with the amide groups.[1]
Aqueous Water Very Low The hydrophobic cage dominates.[1] While amides are hydrophilic, the bulk of the molecule repels water.
Critical Insight: Recrystallization Strategy

Synthesis protocols for the precursor (1,3-adamantanedicarboxylic acid) and related ureas utilize Ethanol or Methanol/THF mixtures for purification.[1] This confirms that while the compound is soluble in these solvents at boiling points (reflux), it precipitates upon cooling—a classic solubility curve ideal for purification but requiring care in formulation.[1]

Experimental Protocol: Saturation Shake-Flask Method

For regulatory filings or precise formulation, empirical data is required.[1] This protocol ensures high data integrity (E-E-A-T compliant) using HPLC quantification.[1]

Workflow Diagram

SolubilityProtocol Figure 1: Standardized Saturation Shake-Flask Workflow for Adamantane Derivatives Prep Sample Preparation (Excess Solid + Solvent) Equil Equilibration (37°C / 24-48h) Prep->Equil Agitation Filter Phase Separation (0.45 µm PVDF Filter) Equil->Filter Centrifugation Dilute Dilution (Mobile Phase) Filter->Dilute Supernatant HPLC Quantification (HPLC-UV / CAD) Dilute->HPLC Injection

Detailed Methodology

Objective: Determine thermodynamic solubility at 25°C and 37°C.

Materials:

  • Adamantane-1,3-dicarboxamide (>98% purity).[1]

  • Solvents: DMSO, Ethanol, Phosphate Buffer (pH 7.4).

  • Syringe Filters: 0.45 µm PVDF (compatible with most organics; avoid Nylon with acidic protons if degradation is suspected).[1]

Step-by-Step Procedure:

  • Supersaturation: Add the compound to 2 mL of the target solvent in a glass vial until undissolved solid remains visible (ensure explicit excess).

  • Equilibration: Place vials in a shaking incubator at the target temperature (e.g., 25°C) for 24 to 48 hours .

    • Note: For adamantane derivatives, 24 hours is usually sufficient due to rapid equilibration kinetics, but 48 hours confirms stability.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the excess solid.

    • Carefully aspirate the supernatant.[1]

    • Filter through a 0.45 µm PVDF filter to remove micro-crystals.[1]

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: ACN:Water (Gradient 10% -> 90% ACN).[1] The adamantane cage requires high organic content for elution.[1]

    • Detection: UV at 205-210 nm (Amide absorption).[1] Warning: Adamantane lacks a strong chromophore; detection at low wavelengths is critical.

Applications & Formulation Context

Crystal Engineering

The insolubility in non-polar solvents and moderate solubility in alcohols makes Adamantane-1,3-dicarboxamide an excellent candidate for anti-solvent crystallization .[1]

  • Solvent: DMSO (dissolve at high concentration).[1]

  • Anti-solvent: Water or Acetone (slow addition precipitates the pure amide).[1]

Drug Delivery

For biological testing, stock solutions should be prepared in 100% DMSO at 10-20 mM.[1] Aqueous dilution should be performed immediately prior to dosing to prevent precipitation, keeping the final DMSO concentration <0.5% to avoid cytotoxicity.[1]

References

  • Synthesis & Properties of Adamantane Dicarboxylic Acid Title: Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.[1][3][4] Source: Asian Journal of Chemistry, 2013.[1][5] Relevance: Establishes the melting point (~276°C) and ethanol recrystallization protocol for the direct precursor. URL:[Link]

  • Solubility of Adamantane Derivatives Title: Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes. Source: PubMed / Journal of Chemical Thermodynamics, 2016.[1] Relevance: Provides thermodynamic data on the solvation penalties of the adamantane cage in aqueous vs. organic media. URL:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of Adamantane-1,3-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantane-1,3-dicarboxamide is a critical scaffold in medicinal chemistry, valued for its ability to introduce lipophilicity and rigidity into drug candidates (e.g., 11


-HSD1 inhibitors) and as a cross-linker in high-performance polyamides.

This application note details a robust, scalable synthesis protocol starting from Adamantane-1,3-dicarboxylic acid . While direct coupling agents (HATU/EDC) are viable for milligram scales, they often suffer from purification bottlenecks due to the poor solubility of the adamantane core. Therefore, this guide prioritizes the Acyl Chloride Activation Route , which offers superior atom economy, simplified workup, and scalability (>100g).

Key Performance Indicators (KPIs)
ParameterSpecification
Target Yield > 85% (Isolated)
Purity > 98% (HPLC/NMR)
Scale Suitability 1g to 500g
Critical Attribute Removal of thionyl chloride traces prior to amidation

Retrosynthetic Analysis & Workflow

The synthesis relies on the nucleophilic acyl substitution of the activated diacid. The high symmetry of the adamantane cage simplifies NMR characterization but complicates solubility.

Figure 1: Synthetic Workflow & Decision Tree

G Start Start: Adamantane-1,3- dicarboxylic acid Activation Step 1: Activation (SOCl2, cat. DMF, Reflux) Start->Activation Check1 QC Check: Complete Dissolution? Activation->Check1 Safety CRITICAL SAFETY: Trapping SO2/HCl gas Activation->Safety Check1->Activation No (Continue Reflux) Evap Step 2: Solvent Swap (Remove SOCl2, Add THF) Check1->Evap Yes (Clear soln) Amidation Step 3: Amidation (Aq. NH4OH, <5°C) Evap->Amidation Workup Step 4: Precipitation & Acid Wash Amidation->Workup Recryst Purification: Recrystallize (DMF/H2O) Workup->Recryst

Caption: Logical workflow for the conversion of diacid to diamide via acid chloride, highlighting critical decision points.

Protocol A: Acyl Chloride Route (Primary Method)

Rationale: This method utilizes Thionyl Chloride (


) to generate the highly reactive acid chloride intermediate. The byproduct is gas (

and

), which simplifies purification compared to urea byproducts from carbodiimide couplings.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Precursor: Adamantane-1,3-dicarboxylic acid (CAS: 39269-10-8)

  • Activator: Thionyl Chloride (

    
    , Reagent Grade, >99%)
    
  • Catalyst: N,N-Dimethylformamide (DMF, Anhydrous)

  • Nucleophile: Ammonium Hydroxide (

    
    , 28-30% aq. solution)
    
  • Solvents: Tetrahydrofuran (THF, anhydrous), Dichloromethane (DCM)

Experimental Procedure
Step 1: Activation (Acid Chloride Formation)
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or nitrogen inlet. Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap acidic gases.

  • Charging: Add Adamantane-1,3-dicarboxylic acid (10.0 g, 44.6 mmol) to the flask.

  • Reagent Addition: Carefully add Thionyl Chloride (30 mL, excess) .

    • Note: The reaction can be run neat (in

      
      ) or suspended in DCM. Running neat drives the reaction faster.
      
  • Catalysis: Add 2-3 drops of anhydrous DMF .

    • Mechanism:[1][2] DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the chlorination of the sterically hindered adamantane carboxylic acids.

  • Reaction: Heat the mixture to reflux (

    
    C oil bath) for 2–4 hours.
    
    • Endpoint: The reaction is complete when the suspension turns into a clear, homogeneous solution and gas evolution ceases.

Step 2: Solvent Swap (Critical for Purity)
  • Evaporation: Cool the mixture to room temperature. Concentrate under reduced pressure (Rotovap) to remove excess

    
    .
    
  • Azeotrope: Add anhydrous Toluene (20 mL) and evaporate again. Repeat twice.

    • Why? Residual

      
       will react violently with ammonium hydroxide in the next step, causing dangerous exotherms and lowering yield.
      
  • Re-dissolution: Dissolve the resulting solid (Adamantane-1,3-dicarbonyl dichloride) in anhydrous THF (50 mL) .

Step 3: Amidation
  • Preparation: In a separate beaker, cool Ammonium Hydroxide (28%, 60 mL) to

    
    C using an ice bath.
    
  • Addition: Add the THF solution of the acid chloride dropwise to the stirred ammonia solution over 30 minutes.

    • Observation: A heavy white precipitate (the diamide) will form immediately.

  • Completion: Allow the mixture to warm to room temperature and stir for 1 hour.

Step 4: Workup & Purification
  • Filtration: Filter the white solid using a Buchner funnel.[3]

  • Washing:

    • Wash with Water (3 x 50 mL) to remove ammonium chloride salts.

    • Wash with cold Acetone (1 x 20 mL) to remove unreacted organic impurities.

  • Drying: Dry the solid in a vacuum oven at

    
    C for 12 hours.
    
  • Recrystallization (Optional): If purity is <98%, recrystallize from hot DMF/Water or Ethanol.

Protocol B: Mixed Anhydride Route (Alternative)

Rationale: Suitable for labs lacking fume hoods for


 or for small-scale (<1g) synthesis where isolating the acid chloride is unnecessary.
  • Dissolve Adamantane-1,3-dicarboxylic acid (1.0 g) in THF (20 mL) and Triethylamine (2.5 eq) . Cool to

    
    C.
    
  • Add Ethyl Chloroformate (2.2 eq) dropwise. Stir for 30 mins to form the mixed anhydride.

  • Add Ammonium Hydroxide (excess) or bubble

    
     gas .
    
  • Warm to RT, evaporate THF, and wash the residue with water/dilute HCl.

Characterization & QC Data

The product, Adamantane-1,3-dicarboxamide , should be a white powder.[4]

TechniqueExpected Signal / ResultInterpretation
Appearance White crystalline powderHigh purity solid
Melting Point > 280°C (Dec)Consistent with diamide H-bonding network
IR Spectroscopy 3350, 3180 cm

(

stretch)1660 cm

(Amide I,

)1600 cm

(Amide II)
Confirms primary amide formation
1H NMR (DMSO-d6)

6.90 (s, 2H,

)

7.20 (s, 2H,

)

1.60-2.10 (m, Adamantane

)
Amide protons often appear as two broad singlets due to restricted rotation or H-bonding
Solubility DMSO (High), DMF (High), Water (Low), DCM (Low)Critical for formulation

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chloride before amidation.Ensure THF and glassware are strictly anhydrous during Step 2.
Violent Exotherm Residual Thionyl Chloride.Perform the Toluene azeotrope step (Step 2.2) rigorously.
Sticky Product Oligomer formation or incomplete amidation.Use a large excess of Ammonia. Ensure the acid chloride is added to the ammonia, not vice versa.
Incomplete Dissolution (Step 1) Degraded reagents or insufficient heat.Add fresh DMF catalyst; ensure reflux is vigorous.

References

  • Synthesis of Adamantane Precursors: Zhu, H., & Zhong, X.[2] (2013).[2] Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.[2][5] Asian Journal of Chemistry, 25(7), 3639-3642. Link

  • Amidation via Mixed Anhydride: Glenmark Pharmaceuticals S.A. (2006). International Patent WO2006090244. (Method adapted for dicarboxamide). Link

  • Adamantane Physical Properties: National Institute of Standards and Technology (NIST). Adamantane-1,3-dicarboxylic acid properties. Link

  • General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

Sources

using Adamantane-1,3-dicarboxamide as a linker in MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Adamantane-1,3-dicarboxamide & Dicarboxylate in Porous Frameworks

Part 1: Executive Summary & Strategic Rationale

The Adamantane Advantage Adamantane (


) is the simplest diamondoid, offering a unique rigid, tetrahedral geometry that is chemically distinct from the planar aromatic linkers (e.g., terephthalic acid) typically used in MOFs.[1] Using Adamantane-1,3-dicarboxamide  (or its hydrolytic precursor, Adamantane-1,3-dicarboxylic acid ) introduces:
  • Steric Bulk & Hydrophobicity: The adamantane cage creates hydrophobic pockets ideal for encapsulating non-polar drugs or separating hydrocarbons.[1]

  • Aliphatic Rigidity: Unlike flexible aliphatic chains, the adamantane core prevents pore collapse while maintaining optical transparency (lack of aromatic

    
    -
    
    
    
    absorption).[1]
  • Dual Functionality:

    • Dicarboxylate Form (

      
      ):  Acts as an anionic linker for classical coordination MOFs (e.g., with 
      
      
      
      ,
      
      
      ).[1]
    • Dicarboxamide Form (

      
      ):  Acts as a neutral builder for Hydrogen-Bonded Organic Frameworks (HOFs)  or as a neutral pillaring ligand in coordination networks.[1]
      

Critical Distinction: While the user query specifies dicarboxamide, in MOF chemistry, the dicarboxylate is the standard metal-binding species.[1] The carboxamide is frequently used to construct supramolecular HOFs or serves as a synthetic intermediate.[1] This guide covers both to ensure complete technical coverage.

Part 2: Synthesis of the Linker

Before framework assembly, the high-purity linker must be synthesized.[1] Commercial availability of the 1,3-isomer is lower than the 1-monoacid; thus, in-house synthesis is often required.[1]

Workflow Diagram: Linker Synthesis

LinkerSynthesis Start 1-Adamantanecarboxylic Acid Step1 Koch-Haaf Carboxylation (HCOOH, H2SO4, t-BuOH) Start->Step1 Oxidation/Carboxylation Inter Adamantane-1,3-dicarboxylic Acid (H2ADC) [MOF Linker] Step1->Inter Step2 Amidation (1. SOCl2, 2. NH3) Inter->Step2 Activation & Sub. End Adamantane-1,3-dicarboxamide [HOF Linker] Step2->End

Figure 1: Synthetic pathway from the mono-acid precursor to the dicarboxylate (MOF linker) and dicarboxamide (HOF linker).

Protocol A: Synthesis of Adamantane-1,3-dicarboxamide

Reference Grounding: Based on Koch-Haaf carboxylation and subsequent amidation.[1]

Reagents: 1-Adamantanecarboxylic acid, 98%


, Formic acid, Thionyl chloride (

), Aqueous Ammonia (

).[1]
  • Carboxylation (Formation of H2ADC):

    • Dissolve 1-adamantanecarboxylic acid (10 g) in 98%

      
       (100 mL) at 0°C.
      
    • Add formic acid (10 mL) dropwise over 2 hours (generates CO in situ).[1]

    • Stir for 4 hours at room temperature.

    • Pour onto crushed ice. Filter the white precipitate (Adamantane-1,3-dicarboxylic acid).[1][2]

    • Purification: Recrystallize from ethanol/water.[1]

  • Amidation (Formation of Dicarboxamide):

    • Reflux H2ADC (5 g) in

      
       (30 mL) for 3 hours until clear (formation of diacid chloride).
      
    • Remove excess

      
       under vacuum.[1]
      
    • Dissolve residue in dry THF (20 mL) and add dropwise to an ice-cold solution of concentrated aqueous ammonia (50 mL).

    • Filter the resulting white solid, wash with water, and dry.[1][2]

    • Yield: ~85%.[1] Characterization: FTIR (Amide I band ~1650 cm⁻¹).[1]

Part 3: MOF & HOF Assembly Protocols

Protocol B: Synthesis of Mg-ADC MOF (Layered Framework)

Application: Gas separation, light-weight structural frameworks.[1] Mechanism: The hard carboxylate oxygen binds to the oxophilic


, forming a layered structure.[1]

Materials:

  • Adamantane-1,3-dicarboxylic acid (

    
    )[3]
    
  • Solvent: DMF / Ethanol / Water (2:1:1)[1]

Step-by-Step:

  • Dissolution: Dissolve 0.5 mmol

    
     and 1.0 mmol 
    
    
    
    in 10 mL of the solvent mixture.
  • Solvothermal Reaction: Seal in a 20 mL Teflon-lined autoclave.

  • Heating Profile:

    • Ramp to 120°C over 2 hours.

    • Hold at 120°C for 72 hours.

    • Cool to RT over 12 hours (slow cooling promotes single crystal growth).[1]

  • Washing: Filter colorless block crystals. Wash with DMF (3x) and Ethanol (3x) to remove unreacted ligand.[1]

  • Activation: Solvent exchange with acetone for 3 days, followed by vacuum drying at 100°C.

Protocol C: Assembly of Adamantane-1,3-dicarboxamide HOF

Application: Proton conduction, specific anion binding.[1] Mechanism: The amide groups act as both H-bond donors (-NH2) and acceptors (C=O), forming a supramolecular network without metal nodes.[1]

Materials:

  • Adamantane-1,3-dicarboxamide[1]

  • Solvent: Methanol / Chloroform[1]

Step-by-Step:

  • Supersaturation: Prepare a saturated solution of the dicarboxamide in warm Methanol/Chloroform (1:1).

  • Slow Evaporation: Place the vial in a vibration-free environment covered with parafilm containing a single pinhole.

  • Crystallization: Allow solvent to evaporate slowly over 5–7 days.

  • Harvesting: Collect crystals. Note: HOFs are fragile; avoid vacuum drying if the structure relies on solvent inclusion.[1] Store in mother liquor until analysis.

Part 4: Characterization & Validation

Table 1: Key Characterization Metrics

TechniqueParameterExpected Observation (MOF/HOF)
PXRD Low-angle reflectionsConfirm crystallinity and phase purity against simulated patterns.
FTIR C=O StretchAcid (MOF): Shift from 1690 cm⁻¹ (free) to ~1550-1600 cm⁻¹ (coordinated).[1] Amide (HOF): Sharp bands at ~1650 cm⁻¹ (Amide I) and ~3400 cm⁻¹ (N-H).[1]
TGA Weight LossMOF: Solvent loss <150°C, Framework stable >350°C. HOF: Lower stability, decomposition often >250°C.
SC-XRD Bond LengthsConfirm Ad-COO-Metal coordination or Ad-CONH[1]···O=C H-bonding network.[1]
Data Visualization: Structural Logic

FrameworkLogic cluster_0 Precursor cluster_1 Path A: Hydrolysis & Coordination (MOF) cluster_2 Path B: Supramolecular Assembly (HOF) L Adamantane-1,3-dicarboxamide Hyd Hydrolysis to Acid L->Hyd In-situ or Ex-situ Self Self-Assembly L->Self Coord Metal Coordination (Zn/Mg) Hyd->Coord MOF 3D MOF Structure (High Stability) Coord->MOF HBond H-Bonding Network (N-H···O) Self->HBond HOF HOF Structure (Recyclable/Flexible) HBond->HOF

Figure 2: Divergent assembly pathways.[1] Path A leads to robust MOFs via the acid form; Path B leads to flexible HOFs via the amide form.[1]

Part 5: Applications in Drug Development

1. Hydrophobic Drug Encapsulation The adamantane cage is highly lipophilic.[1] MOFs constructed with this linker possess "greasy" pore walls ideal for encapsulating poorly soluble drugs (e.g., Ibuprofen, Paclitaxel).[1]

  • Protocol: Soak activated MOF in a concentrated drug solution (in Hexane or Ethanol) for 24 hours.[1] Measure uptake via UV-Vis of the supernatant.[1]

2. Bio-inertness Adamantane derivatives are FDA-approved (e.g., Amantadine).[1] Linkers derived from this scaffold reduce the toxicity profile of the degraded MOF carrier compared to heavy-metal or polyaromatic linkers.[1]

Part 6: References

  • Synthesis of Adamantane Acids: ChemicalBook. "Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid."

  • Mg-Adamantane MOF Structure: ResearchGate. "Poly[(μ4-adamantane-1,3-dicarboxylato)...] layered coordination polymer."[1]

  • Amide HOFs: RSC Publishing.[1] "Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry."[1] (Analogous chemistry for amide networks).

  • Adamantane Properties: Wikipedia. "Adamantane - Crystal Structure and Properties."

Sources

Supramolecular Architectures of Adamantane-1,3-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Adamantane-1,3-dicarboxamide represents a unique class of "tectons" (molecular building blocks) in supramolecular chemistry. Its utility stems from the synergistic combination of the adamantane cage —which provides a rigid, lipophilic, diamondoid scaffold—and the dual carboxamide functionalities , which act as directional hydrogen-bonding "sticky ends."

This Application Note provides a validated roadmap for researchers utilizing this molecule to engineer Hydrogen-bonded Organic Frameworks (HOFs) and pharmaceutical co-crystals. Unlike flexible aliphatic spacers, the adamantane core prevents conformational collapse, creating robust voids for guest inclusion or drug solubilization.

Key Applications
  • Pharmaceutical Co-crystals: Modulating solubility of BCS Class II/IV drugs via amide-acid heterosynthons.

  • Crystal Engineering: Designing predictable 1D ribbons and 2D sheets using the

    
     supramolecular homosynthon.
    
  • Material Science: Construction of low-density, high-stability supramolecular polymers.

Supramolecular Design Principles

The efficacy of Adamantane-1,3-dicarboxamide relies on two primary molecular recognition events. Understanding these is prerequisite to experimental design.

The "Lipophilic Bullet" Effect

The adamantane cage is highly lipophilic and bulky. When incorporated into a crystal lattice, it acts as a spacer that disrupts close packing of planar aromatic drugs, potentially lowering lattice energy and improving dissolution rates.

Synthon Logic
  • Homosynthon (Self-Assembly): In the absence of other H-bond donors, the molecule self-associates via the amide-amide dimer motif (

    
    ), forming infinite ribbons.
    
  • Heterosynthon (Co-crystallization): In the presence of carboxylic acid-containing drugs (e.g., Ibuprofen, Benzoic acid derivatives), the Amide-Acid heterosynthon is energetically favored over the homodimer, driving co-crystal formation.

G Monomer Adamantane-1,3- dicarboxamide Homo Homosynthon (Amide-Amide Dimer) Forms: Ribbons/Sheets Monomer->Homo Self-Assembly (No Guest) Hetero Heterosynthon (Amide-Acid) Forms: Co-crystals Monomer->Hetero + Guest 1D/2D Networks 1D/2D Networks Homo->1D/2D Networks Solubility Enhancement Solubility Enhancement Hetero->Solubility Enhancement Drug Carboxylic Acid API (Guest) Drug->Hetero Co-former Interaction

Figure 1: Supramolecular decision tree. The presence of a proton-donating guest (API) shifts the equilibrium from homomeric assembly to heteromeric co-crystals.

Protocol: Synthesis and Purification

While 1,3-adamantanedicarboxylic acid is commercially available, high-purity dicarboxamide is best synthesized fresh to avoid hydrolysis products.

Materials
  • 1,3-Adamantanedicarboxylic acid (Starting Material)[1][2][3][4][5]

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Ammonium hydroxide (

    
    , 28-30%) or Ammonia gas
    
  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

Step-by-Step Workflow
Step 1: Activation (Acid Chloride Formation)
  • Charge: Place 10.0 mmol of 1,3-adamantanedicarboxylic acid in a round-bottom flask equipped with a reflux condenser and drying tube (

    
    ).
    
  • React: Add excess Thionyl chloride (10 mL) carefully.

  • Reflux: Heat to reflux (approx. 75°C) for 3–4 hours until the solution becomes clear and gas evolution (

    
    ) ceases.
    
  • Isolate: Remove excess

    
     under reduced pressure (rotary evaporator). Critical: Do not expose the residue to humid air.
    
Step 2: Amidation
  • Dissolve: Redissolve the acid chloride residue in 20 mL anhydrous THF.

  • Cool: Place the reaction vessel in an ice bath (0°C).

  • Add Amine: Slowly bubble

    
     gas through the solution OR add concentrated aqueous 
    
    
    
    dropwise. A heavy white precipitate will form immediately.
  • Stir: Allow to warm to room temperature and stir for 2 hours.

Step 3: Purification[6]
  • Filter: Collect the white solid via vacuum filtration.

  • Wash: Wash abundantly with water (to remove

    
    ) and then cold methanol.
    
  • Recrystallize: Recrystallize from DMF/Water or Ethanol/Water mixtures to obtain X-ray quality needles.

  • Dry: Vacuum dry at 60°C for 12 hours.

Protocol: Crystal Growth & Co-crystallization

This section details how to grow single crystals for structure determination and how to screen for pharmaceutical co-crystals.

Single Crystal Growth (Slow Evaporation)
  • Solvent System: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These are required due to the low solubility of the diamide in common organic solvents.

  • Method: Prepare a saturated solution in DMF. Filter into a narrow vial. Cover with parafilm and poke 2-3 small holes. Allow to stand undisturbed at room temperature for 5-7 days.

Pharmaceutical Co-crystal Screening (Liquid Assisted Grinding - LAG)

LAG is the preferred "Green Chemistry" method for initial screening.

  • Stoichiometry: Weigh Adamantane-1,3-dicarboxamide and the target Drug (e.g., Ibuprofen) in a 1:2 molar ratio (assuming the drug has one -COOH group).

  • Grind: Place in a mortar or ball mill.

  • Solvent Drop: Add a catalytic amount of solvent (

    
    ). Methanol or Ethanol is recommended.
    
  • Process: Grind for 20-30 minutes.

  • Analyze: Immediately analyze the resulting powder via PXRD (Powder X-Ray Diffraction). New peaks indicate a new phase (co-crystal).

Characterization & Data Interpretation

Solubility Profile

Adamantane-1,3-dicarboxamide exhibits a distinct solubility profile driven by its rigid hydrophobic core and strong intermolecular H-bonding.

SolventSolubilityUsage
Water InsolubleWash solvent
Methanol/Ethanol Sparingly SolubleAnti-solvent
Chloroform/DCM Insoluble-
DMF/DMSO SolubleCrystallization solvent
THF Sparingly SolubleReaction medium
Spectroscopic Validation

To validate the formation of the amide or co-crystal, monitor the Carbonyl (


) and Amine (

) regions in FT-IR.
  • Starting Material (Acid): Broad -OH stretch (2500-3300

    
    ), 
    
    
    
    ~1690
    
    
    .
  • Product (Amide): Distinct doublet for primary amide

    
     stretch (3350, 3180 
    
    
    
    ), Amide I (
    
    
    ) ~1650-1660
    
    
    .
  • Co-crystal Formation: Look for a shift in the

    
     peak of the drug molecule. A shift of >10 
    
    
    
    usually indicates successful heterosynthon formation.
Structural Topology (Graphviz)

The following diagram illustrates the synthesis and assembly logic for documentation purposes.

Synthesis cluster_valid Validation Checkpoints Start 1,3-Adamantanedicarboxylic Acid (High mp: ~275°C) Inter Intermediate: Acid Chloride Start->Inter Activation Prod Target: Adamantane-1,3-dicarboxamide Inter->Prod Amidation Check1 IR: Loss of broad -OH Prod->Check1 Check2 IR: Appearance of Amide Doublet (NH2) Prod->Check2 R1 SOCl2, Reflux R2 NH3 / THF

Figure 2: Synthetic pathway and spectroscopic validation checkpoints.

References

  • Synthesis of Adamantane Precursors: Zhu, H., & Zhong, X.[5] (2013).[7][8] Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.[2][3][4][5] Asian Journal of Chemistry. Link

  • Supramolecular Synthons: Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link

  • Adamantane in Co-crystals: Surov, A. O., et al. (2024). Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding.[9] Crystal Growth & Design. Link

  • Pharmaceutical Co-crystals Overview: Karimi-Jafari, M., et al. (2018). Pharmaceutical Cocrystals: A Review. Crystals. Link

  • Adamantane Structure & Bonding: Kawahata, M., et al. (2018).[10] Hydrogen-bonded Structures from Adamantane-based Catechols. Journal of Molecular Structure. Link

Sources

Application Note: High-Yield Synthesis of 1,3-Diaminoadamantane via Hofmann Rearrangement

[1][2]

Executive Summary

1,3-diaminoadamantane is a critical pharmacophore and intermediate in the synthesis of antiviral agents and NMDA receptor antagonists (e.g., Memantine analogs). It also serves as a rigid, steric crosslinker in high-performance polymer chemistry.[1]

This Application Note details the Hofmann Rearrangement protocol for synthesizing 1,3-diaminoadamantane directly from 1,3-adamantane dicarboxamide.[1] Unlike reduction methods (e.g., LiAlH₄) which preserve the carbon count, the Hofmann rearrangement excises the carbonyl carbon, converting the amide (


Key Advantages of this Protocol:

  • High Yield: Optimized stoichiometry achieves yields >80%.[1]

  • Scalability: Avoids hazardous azides (Curtius route) or expensive transition metals.[1]

  • Self-Purifying Workup: Utilizes the solubility differential between the free amine and its hydrochloride salt to eliminate non-basic impurities.[1]

Strategic Analysis & Mechanism

The Chemical Pathway

The transformation relies on the oxidative rearrangement of the primary amide. The steric bulk of the adamantane cage actually stabilizes the intermediate isocyanate against side reactions (like polymerization), making this substrate particularly well-suited for the Hofmann degradation.

Mechanism Overview:

  • N-Bromination: Base-catalyzed halogenation of the amide nitrogen.[1][2]

  • Rearrangement: Migration of the adamantyl carbon to the nitrogen, expelling bromide and forming the isocyanate.

  • Hydrolysis & Decarboxylation: The isocyanate reacts with water to form a carbamic acid, which spontaneously decarboxylates to the amine.[1][3]

Visualization: Reaction Mechanism

The following diagram illustrates the molecular transformation logic.

HofmannMechanismAmide1,3-AdamantaneDicarboxamideNBromoN-BromoamideIntermediateAmide->NBromoBr2 / NaOH(0-5°C)IsocyanateIsocyanate(Transient)NBromo->IsocyanateHeat(-Br-, Rearrangement)CarbamateCarbamic AcidIsocyanate->Carbamate+ H2OProduct1,3-DiaminoadamantaneCarbamate->Product- CO2(Decarboxylation)

Figure 1: Step-wise mechanism of the Hofmann Rearrangement applied to the adamantane scaffold.

Experimental Protocol

Materials & Equipment
  • Precursor: 1,3-Adamantane dicarboxamide (Purity >98% recommended).[1]

  • Reagents: Bromine (

    
    , reagent grade), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl, 37%), Diethyl Ether or Dichloromethane (DCM).[1]
    
  • Equipment: 3-neck round bottom flask, reflux condenser, pressure-equalizing addition funnel, ice bath, oil bath.[1]

Critical Process Parameters (CPP)

To ensure reproducibility, adhere to the stoichiometry and conditions below.

ParameterValueRationale
Molar Ratio (Amide:NaOH) 1 : 8-10Excess base is required to neutralize the HBr formed and trap the released

as

.
Molar Ratio (Amide:Br₂) 1 : 2.2Slight excess ensures complete conversion of both amide groups.[1]
Initial Temperature 0–5 °CPrevents premature hydrolysis of the amide or bromine disproportionation.[1]
Rearrangement Temp 70–80 °CSufficient energy to cross the activation barrier for the alkyl migration.[1]
Step-by-Step Methodology
Phase 1: Formation of N-Bromoamide (Low Temperature)
  • Dissolution: In a 3-neck flask, dissolve NaOH (10 equiv) in distilled water (approx. 10 mL per gram of NaOH). Cool the solution to 0°C in an ice bath.

  • Bromine Addition: Add Bromine (2.2 equiv) dropwise via the addition funnel.[1]

    • Caution: This reaction is exothermic.[1] Maintain internal temperature

      
      . The solution will turn yellow/orange (sodium hypobromite formation).[1]
      
  • Substrate Addition: Add 1,3-adamantane dicarboxamide (1 equiv) to the cold hypobromite solution in small portions. Stir vigorously at 0–5°C for 30 minutes to allow N-bromination.

Phase 2: Thermal Rearrangement
  • Heating: Remove the ice bath and slowly heat the reaction mixture to 70–80°C .

  • Observation: Evolution of gas (

    
     is not evolved, but 
    
    
    is trapped; however, slight bubbling may occur).[1] The suspension will clarify as the insoluble amide converts to the amine.
  • Duration: Maintain temperature for 2–3 hours .

  • Cooling: Allow the mixture to cool to room temperature.

Phase 3: Isolation & Purification (The "Solubility Switch")
  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the free amine with Diethyl Ether or DCM (

    
     volumes).[1]
    
    • Note: The diamine is soluble in organic solvents; inorganic byproducts remain in the aqueous phase.[1]

  • Drying: Combine organic layers and dry over anhydrous

    
    . Filter off the drying agent.[1]
    
  • Salt Formation (Crucial Step): Bubble dry HCl gas through the organic solution, or add concentrated HCl dropwise.[1]

    • Result: A white precipitate of 1,3-diaminoadamantane dihydrochloride will form immediately.[1]

  • Filtration: Filter the precipitate, wash with fresh ether to remove non-basic organic impurities, and dry under vacuum.[1]

Workflow Visualization

The following flowchart outlines the operational logic, highlighting the purification checkpoints.

ProtocolWorkflowStartStart: Dicarboxamide+ Cold NaOH (aq)AddBrAdd Br2 Dropwise(Temp < 5°C)Start->AddBrHeatReflux at 75°C(2-3 Hours)AddBr->HeatRearrangementExtractExtract with DCM/Ether(Remove Aqueous Waste)Heat->ExtractCool to RTAcidifyAdd HCl(Precipitate Salt)Extract->AcidifyOrganic LayerFilterFilter & DryTarget: Dihydrochloride SaltAcidify->FilterCrystallization

Figure 2: Operational workflow for the synthesis and purification of 1,3-diaminoadamantane.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete rearrangement or loss during extraction.[1]Ensure heating is sustained for 3 hours. During extraction, ensure the aqueous phase is strongly basic (pH > 12) to keep the amine in the free-base form (organic soluble).
Red/Brown Color Residual Bromine.[1]Add a few drops of sodium thiosulfate solution to the reaction mixture before extraction to quench excess bromine.[1]
Sticky Precipitate Mono-amine impurity or wet solvent.[1]Recrystallize the final hydrochloride salt from Methanol/Ether.[1] The diamine salt is less soluble in ether than the mono-amine.[1]

References

  • Mills, J., & Krumkalns, E. (1968).[1] Adamantyl Secondary Amines. U.S. Patent No.[1][4][5] 3,391,142.[1][4][5] Washington, DC: U.S. Patent and Trademark Office.[1]

    • Stetter, H., et al. (1960).[1] Über Verbindungen mit Urotropin-Struktur, XVI.[1] Beiträge zur Chemie der Adamantan-Derivate. Chemische Berichte, 93(1), 226-230.[1] (Foundational work on adamantane functionalization).

    • Zhu, H., & Zhong, X. (2013).[1][6] Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.[7][1][6] Asian Journal of Chemistry, 25(7), 3639-3640.[1]

      • [1]

    • PubChem Compound Summary. (n.d.). Adamantane-1,3-diamine dihydrochloride.[1][8][9] National Center for Biotechnology Information.[1]

    functionalization of Adamantane-1,3-dicarboxamide at the amide group

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Strategic Functionalization of Adamantane-1,3-dicarboxamide

    Abstract

    Adamantane-1,3-dicarboxamide (Ad(CONH₂)₂) is a critical bifunctional scaffold in medicinal chemistry and materials science.[1] Its rigid, lipophilic tricyclic cage provides unique pharmacokinetic benefits, including improved membrane permeability and metabolic stability.[1] This guide details the primary functionalization pathways at the amide site: Hofmann rearrangement to diamines, dehydration to nitriles, and nucleophilic substitution for N-alkylation. These protocols are optimized for reproducibility, scalability, and yield, addressing the specific solubility challenges associated with the adamantane lattice.

    Reaction Landscape & Strategic Overview

    The 1,3-dicarboxamide moiety serves as a "gateway" functional group. Unlike the chemically inert bridgehead C-H bonds, the amide groups are highly reactive under specific conditions, allowing for the divergence of the scaffold into electrophilic (nitrile, isocyanate) or nucleophilic (amine) cores.

    Pathway Visualization

    The following diagram outlines the divergent synthesis pathways starting from Adamantane-1,3-dicarboxamide.

    ReactionLandscape Start Adamantane-1,3- dicarboxamide Diamine 1,3-Diaminoadamantane (Memantine Analog Precursor) Start->Diamine Hofmann Rearrangement (Br2/NaOH or PhI(OAc)2) Nitrile 1,3-Adamantanedicarbonitrile (Polymer Precursor) Start->Nitrile Dehydration (TFAA/Pyridine) Isocyanate 1,3-Diisocyanatoadamantane (Polyurethane Core) Start->Isocyanate Curtius/Hofmann Intermediate Trapping N_Alkyl N,N'-Dialkyl Carboxamides Start->N_Alkyl N-Alkylation (NaH, R-X)

    Figure 1: Divergent functionalization pathways for Adamantane-1,3-dicarboxamide. Colors indicate distinct chemical utility classes.

    Protocol A: Hofmann Rearrangement (Synthesis of 1,3-Diaminoadamantane)

    Scientific Rationale: The conversion of the carboxamide to the primary amine involves the migration of the adamantyl group from the carbonyl carbon to the nitrogen, with the loss of CO₂. While classic conditions utilize bromine (Br₂) and strong base, this often leads to hydrolysis byproducts.[1] The protocol below utilizes a modified hypobromite generation in situ to maximize yield and minimize side reactions.

    Target Utility: Synthesis of antiviral pharmacophores (Rimantadine/Amantadine analogs) and curing agents for epoxy resins.[1]

    Materials:
    • Adamantane-1,3-dicarboxamide (10 mmol)[1]

    • Sodium Hydroxide (NaOH), 10 M aqueous solution[1]

    • Bromine (Br₂) OR Sodium Hypochlorite (NaOCl, 10-13% active chlorine)[1]

    • Solvent: 1,4-Dioxane (stabilizes the intermediate isocyanate)

    • Quenching: Sodium thiosulfate (saturated aq.)[1]

    Step-by-Step Methodology:
    • Reagent Preparation:

      • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve NaOH (80 mmol, 8.0 equiv) in water (20 mL) .

      • Cool the solution to 0 °C in an ice/water bath.

    • Bromination (Active Species Formation):

      • Add Bromine (22 mmol, 2.2 equiv) dropwise to the cold NaOH solution over 15 minutes. The solution will turn yellow/orange as sodium hypobromite (NaOBr) forms.[1]

      • Alternative: Use commercial NaOCl solution (approx. 5 equiv) if handling elemental bromine is restricted.[1]

    • Substrate Addition:

      • Add Adamantane-1,3-dicarboxamide (10 mmol) to the hypobromite solution in one portion.

      • Add 1,4-Dioxane (20 mL) to solubilize the adamantane derivative.[1]

      • Critical Checkpoint: The adamantane precursor is hydrophobic.[1] Vigorous stirring (800 RPM) is essential to ensure phase transfer.[1]

    • Rearrangement:

      • Allow the mixture to warm to Room Temperature (RT) for 30 minutes.

      • Heat the reaction mixture to 70–80 °C for 2 hours.

      • Observation: Evolution of gas (CO₂) indicates the rearrangement is proceeding.[1] The solution typically becomes clear as the amine forms.[1]

    • Work-up & Isolation:

      • Cool to RT.

      • Extract the mixture with Dichloromethane (DCM) (3 x 30 mL) .[1] The diamine is highly soluble in organic solvents.[1]

      • Dry the combined organic layers over anhydrous Na₂SO₄ .[1]

      • Concentrate in vacuo to yield the crude 1,3-diaminoadamantane as a waxy white solid or viscous oil.

    • Purification (Optional but Recommended):

      • Convert to the dihydrochloride salt by bubbling HCl gas through an ethereal solution, or adding 4M HCl in dioxane. The salt precipitates as a white solid (mp > 300 °C).[1]

    Yield Expectation: 75–85% Characterization:

    • ¹H NMR (CDCl₃): δ 1.4–1.7 (m, adamantane cage protons), 1.1 (br s, -NH₂).[1]

    • IR: Disappearance of Amide I/II bands (1650/1540 cm⁻¹); appearance of N-H stretch (3300–3400 cm⁻¹).[1]

    Protocol B: Dehydration to 1,3-Adamantanedicarbonitrile

    Scientific Rationale: Dehydration converts the hydrophilic amide (-CONH₂) into the lipophilic, linear nitrile (-CN).[1] This transformation is thermodynamically driven by the formation of a stable phosphate or acetate leaving group.[1] We utilize Trifluoroacetic Anhydride (TFAA) and Pyridine , a mild system that avoids the harsh acidic conditions of POCl₃, preserving the adamantane cage integrity.

    Target Utility: Precursor for tetrazoles (bioisosteres of carboxylic acids) or high-performance polyamides.[1]

    Materials:
    • Adamantane-1,3-dicarboxamide (5 mmol)[1]

    • Trifluoroacetic Anhydride (TFAA) (12 mmol)[1]

    • Pyridine (excess, acts as solvent/base)[1]

    • Solvent: Dry Dichloromethane (DCM) or 1,4-Dioxane[1]

    Step-by-Step Methodology:
    • Setup:

      • Flame-dry a 100 mL round-bottom flask under Nitrogen (N₂) atmosphere.

      • Add Adamantane-1,3-dicarboxamide (5 mmol) and Pyridine (10 mL) .

      • Note: The starting material may be a suspension initially.[1]

    • Dehydration:

      • Cool the mixture to 0 °C .

      • Add TFAA (12 mmol, 2.4 equiv) dropwise via syringe.[1] The reaction is exothermic; control addition rate to maintain T < 5 °C.[1]

      • Allow to warm to RT and stir for 3 hours. The solution should become homogeneous.

    • Quenching & Work-up:

      • Pour the reaction mixture into ice-cold water (50 mL) .

      • Extract with Ethyl Acetate (3 x 20 mL) .[1]

      • Wash the organic phase sequentially with:

        • 1M HCl (to remove excess pyridine).[1]

        • Saturated NaHCO₃ (to neutralize trifluoroacetic acid).

        • Brine .

      • Dry over MgSO₄ and concentrate.[1]

    Yield Expectation: 85–95% Characterization:

    • IR: Strong, sharp peak at ~2230 cm⁻¹ (C≡N stretch).[1] Absence of Carbonyl (C=O) peak.[1]

    • ¹³C NMR: Signal at ~124 ppm (C≡N).[1]

    Comparative Data Summary

    FeatureAmide (Starting Material)Amine (Product A)Nitrile (Product B)[1][2]
    Formula C₁₂H₁₈N₂O₂C₁₀H₁₈N₂C₁₂H₁₄N₂
    MW ( g/mol ) 222.29166.27186.26
    Solubility DMSO, MeOH (Mod.)[1][3]DCM, CHCl₃, HexanesDCM, EtOAc, Toluene
    IR Key Band 1650 cm⁻¹ (C=O)3350 cm⁻¹ (N-H)2230 cm⁻¹ (C≡N)
    Primary Use Scaffold PrecursorAntiviral/PolymerCross-linker/Ligand

    References

    • Zhu, H., & Zhong, X. (2013).[1][4] Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.[1][4][5] Asian Journal of Chemistry, 25(7), 4052–4054.[1]

    • Ganesan, M., & Nagaraaj, P. (2020).[1][6] Recent developments in dehydration of primary amides to nitriles.[1][2][6][7][8] Organic Chemistry Frontiers, 7, 3792-3814.[1]

    • Schwab, P. F., et al. (2002).[1] Molecular Rods. 1. Simple Axial Rods.[1] Chemical Reviews, 102(5), 1850-1853.[1] (Discusses rigid adamantane scaffolds).

    • PubChem Compound Summary. (2025). Adamantane-1,3-dicarboxamide.[1][9][10] National Library of Medicine.[1]

    Sources

    Application Note: High-Fidelity Synthesis of 1,3-Diaminoadamantane via Hofmann Degradation

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Scientific Rationale

    This application note details the protocol for converting adamantane-1,3-dicarboxamide into 1,3-diaminoadamantane using a modified Hofmann degradation. This transformation is critical in medicinal chemistry for synthesizing adamantane-based NMDA receptor antagonists (e.g., Memantine).[1]

    The Challenge of the Adamantane Cage

    Unlike linear aliphatic amides, the adamantane scaffold is highly lipophilic and sterically bulky. Standard Hofmann conditions often fail due to:

    • Poor Solubility: The dicarboxamide is sparingly soluble in cold aqueous media, leading to heterogeneous reaction mixtures.

    • Retrogradation: Inefficient heat transfer can lead to the formation of stable acyl urea byproducts rather than the desired amine.

    The Solution: Phase-Controlled Synthesis

    This protocol utilizes a temperature-staged aqueous alkaline bromination .[1] By separating the N-bromination event (low temperature) from the rearrangement event (high temperature), we maximize yield and minimize side reactions.

    Mechanistic Pathway[1][2][3]

    Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a double rearrangement, as the substrate possesses two amide functionalities.

    Key Mechanistic Checkpoints:

    • N-Bromination: Formation of the N-bromoamide intermediate (must occur below 5°C to prevent premature decomposition).

    • Isocyanate Formation: The concerted migration of the adamantyl carbon to nitrogen (the actual "rearrangement").

    • Hydrolysis/Decarboxylation: Irreversible loss of

      
       to yield the amine.[2]
      

    HofmannMechanism Amide Adamantane-1,3- dicarboxamide BromoAmide N,N'-Dibromo Intermediate Amide->BromoAmide Br2 / NaOH < 5°C Isocyanate Di-Isocyanate (Transient) BromoAmide->Isocyanate Heat (70°C) - 2 NaBr Carbamic Carbamic Acid Salt Isocyanate->Carbamic H2O / OH- Amine 1,3-Diamino adamantane Carbamic->Amine - 2 CO2 Decarboxylation

    Figure 1: Mechanistic flow of the double Hofmann degradation.[1] Note the critical thermal transition between the N-bromo intermediate and the isocyanate.

    Experimental Protocol

    Reagents & Stoichiometry

    Note: Stoichiometry is calculated for the dicarboxamide . We require >2 equivalents of active reagent.

    ComponentRoleEq.Notes
    Adamantane-1,3-dicarboxamide Substrate1.0Starting material (SM).
    Bromine (
    
    
    )
    Oxidant2.4Slight excess (1.2 per amide) to ensure completion.
    Sodium Hydroxide (NaOH) Base8.0High excess required to neutralize HBr and trap
    
    
    .
    Water (DI) Solvent~20 volHigh dilution prevents intermolecular urea formation.
    Safety Prerequisites
    • Bromine Hazard: Elemental bromine is highly corrosive and volatile. All transfers must occur in a fume hood using glass syringes or pressure-equalizing dropping funnels.[1]

    • Exotherm Control: The reaction of

      
       with NaOH is exothermic. The rearrangement step releases 
      
      
      
      gas; ensure the system is vented (not sealed).
    Step-by-Step Methodology
    Phase A: Preparation of Hypobromite (In-Situ)[1]
    • Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, thermometer, and pressure-equalizing dropping funnel.

    • Base Dissolution: Dissolve NaOH (8.0 eq) in DI water. Cool the solution to 0°C – 5°C using an ice/salt bath.

    • Bromine Addition: Add liquid bromine (2.4 eq) dropwise to the cold NaOH solution.

      • Critical: Maintain internal temperature < 10°C .

      • Observation: Solution will turn yellow/orange as NaOBr forms.

    Phase B: Substrate Addition & N-Bromination[1]
    • Addition: Add solid adamantane-1,3-dicarboxamide (1.0 eq) to the cold NaOBr solution in portions.

    • Solubilization: Stir vigorously at 0°C – 5°C for 1–2 hours.

      • Note: The amide may not fully dissolve immediately. A slurry is acceptable if the particle size is fine.

    Phase C: Thermal Rearrangement[1]
    • Initiation: Remove the ice bath. Slowly heat the reaction mixture to 70°C – 80°C .

      • Observation: As the temperature passes 50°C, the mixture may foam due to

        
         evolution. Ensure adequate headspace.
        
    • Reaction: Maintain 75°C for 2–4 hours. The suspension should clarify as the amine (or its soluble carbamate precursor) forms, though the free amine may oil out later.

    • Completion: Monitor by TLC (eluent: MeOH/DCM with 1%

      
      ) or LC-MS.
      
    Phase D: Isolation & Purification[1][3][4][5]
    • Extraction: Cool the mixture to room temperature. The product (diamine) is basic. Extract the aqueous reaction mixture with Dichloromethane (DCM) or Toluene (

      
       mL).
      
      • Note: Unlike mono-amines, the diamine is quite polar; multiple extractions are necessary.

    • Salt Formation (Optional but Recommended):

      • Dry the organic layer over

        
        .[6]
        
      • Bubble anhydrous HCl gas or add HCl in Dioxane to the organic layer.

      • The 1,3-diaminoadamantane dihydrochloride will precipitate as a white solid.[1]

    • Filtration: Filter the solid, wash with cold ether, and dry under vacuum.

    Process Workflow Visualization

    ExperimentalWorkflow cluster_prep Phase A: Reagent Prep cluster_rxn Phase B & C: Reaction cluster_workup Phase D: Isolation NaOH Dissolve NaOH (Excess, 8 eq) Cool Cool to < 5°C NaOH->Cool Br2 Add Br2 Dropwise (Form NaOBr) Cool->Br2 AddSM Add Dicarboxamide Stir 1h @ 5°C Br2->AddSM Heat Heat to 75°C (CO2 Evolution) AddSM->Heat Clear Solution Clarifies (Formation of Amine) Heat->Clear Extract Extract with DCM Clear->Extract Salt Add HCl/Dioxane Precipitate Salt Extract->Salt Filter Filter & Dry Salt->Filter

    Figure 2: Operational workflow for the synthesis.[1] Color coding indicates thermal states (Blue=Cold, Yellow=Heat, Green=Product).[1]

    Analytical Validation

    Successful synthesis should be validated against the following parameters:

    ParameterExpected Result
    Physical State White crystalline solid (as HCl salt).[1]
    Melting Point > 300°C (Decomposes, typical for adamantane salts).
    IR Spectroscopy Disappearance of Amide I/II bands (
    
    
    ).[1] Appearance of broad
    
    
    stretch (
    
    
    ).[1]
    1H NMR (
    
    
    )
    
    
    1.6–2.4 ppm (Multiplets, Adamantane cage protons). Absence of amide NH protons.[6]

    Troubleshooting & Optimization

    Issue: Low Yield / Insoluble Precipitate
    • Cause: Formation of Acyl Urea . If the rearrangement is too slow or the concentration is too high, the intermediate isocyanate reacts with the starting amide.

    • Correction: Increase the volume of water (dilution factor). Ensure the transition from 5°C to 75°C is rapid enough to consume the intermediate, but controlled enough to manage off-gassing.

    Issue: Yellow Product[1]
    • Cause: Residual bromine or brominated byproducts.

    • Correction: Wash the organic extract with

      
       (Sodium Thiosulfate) before acidification to quench oxidative species.
      

    References

    • Asian Journal of Chemistry. "Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane." (2013).[1] Provides the core stoichiometry and confirmation of the dicarboxamide to diamine pathway.

    • Organic Syntheses. "Undecyl Isocyanate (General Hofmann Protocol)." Foundational reference for the standard Hofmann degradation mechanism and safety.

    • Master Organic Chemistry. "The Hofmann Rearrangement: Mechanism and Application." Detailed mechanistic breakdown for troubleshooting.

    • Google Patents. "Method for synthesizing 1,3-adamantanedicarboxylic acid and derivatives."[1] (CN101386576A). Industrial context for the precursor synthesis.

    Sources

    Application Note: Adamantane-1,3-dicarboxamide in Polymer Architectures

    Author: BenchChem Technical Support Team. Date: February 2026

    The following Application Note and Protocol Guide is designed for researchers and polymer scientists. It focuses on Adamantane-1,3-dicarboxamide , treating it not merely as a chemical intermediate, but as a critical "pivot" molecule that enables both covalent high-performance polymer synthesis and non-covalent supramolecular assembly.[1]

    Abstract

    Adamantane-1,3-dicarboxamide represents a unique class of rigid, aliphatic building blocks.[1] Unlike flexible aliphatic chains or planar aromatics, the adamantane cage provides a diamondoid geometry that imparts exceptional thermal stability (

    
     enhancement), transparency, and steric bulk to polymer systems.[1] This guide details the application of Adamantane-1,3-dicarboxamide as:
    
    • A Supramolecular Monomer for hydrogen-bonded self-assembling networks.[1]

    • A Synthetic Precursor for 1,3-Diaminoadamantane (a key monomer for transparent polyimides).[1]

    • A Functional Additive for crystallinity modulation.

    Introduction: The Diamondoid Effect

    The incorporation of adamantane cages into polymer backbones or side chains is a proven strategy to resolve the trade-off between thermal stability and solubility.[1] The 1,3-substitution pattern is particularly valuable because it allows for linear polymer growth without the steric crowding associated with 1,2-isomers.[1]

    Key Physicochemical Advantages:

    • Rigidity: The tricyclic cage locks chain conformations, significantly raising the Glass Transition Temperature (

      
      ).[1]
      
    • Transparency: Unlike aromatic rings, the aliphatic adamantane cage does not absorb in the UV-Vis region, making it ideal for optical films (e.g., polyimides for flexible displays).[1]

    • H-Bonding Capability: The dicarboxamide moiety acts as a dual donor/acceptor site, facilitating strong intermolecular networks.[1]

    Strategic Application Workflows

    The utility of Adamantane-1,3-dicarboxamide branches into two distinct pathways: Covalent Conversion (for irreversible polymer synthesis) and Supramolecular Assembly (for reversible networks).[1]

    Visualization: The Adamantane Pivot

    AdamantaneWorkflow cluster_legend Pathway Legend Diacid 1,3-Adamantanedicarboxylic Acid Amide Adamantane-1,3- dicarboxamide Diacid->Amide Amidation (SOCl2 / NH3) Diamine 1,3-Diaminoadamantane Amide->Diamine Hofmann Degradation Supramolecule Supramolecular Organogels Amide->Supramolecule Self-Assembly (H-Bonding) Polyimide Transparent Polyimides (Optical Films) Diamine->Polyimide Polycondensation (Dianhydrides) Covalent Synthesis Covalent Synthesis Non-Covalent Assembly Non-Covalent Assembly

    Caption: Strategic utility of Adamantane-1,3-dicarboxamide. The amide serves as the gateway to amino-monomers and supramolecular gels.

    Experimental Protocols

    Protocol A: Synthesis of Adamantane-1,3-dicarboxamide

    Rationale: Commercial availability of the dicarboxamide can be sporadic.[1] This protocol ensures a high-purity supply starting from the more common dicarboxylic acid.[1]

    Reagents:

    • 1,3-Adamantanedicarboxylic acid (1.0 eq)[1]

    • Thionyl chloride (

      
      ) (Excess)[1]
      
    • Ammonium hydroxide (

      
      , 28% aq) or Ammonia gas[1]
      
    • Solvent: Dry THF or Dichloromethane (DCM)[1]

    Step-by-Step Methodology:

    • Acid Chloride Formation:

      • Suspend 1,3-Adamantanedicarboxylic acid in dry DCM under

        
        .
        
      • Add

        
         (3.0 eq) and a catalytic drop of DMF.[1]
        
      • Reflux for 4 hours until gas evolution (

        
        , 
        
        
        
        ) ceases and the solution clears.
      • Checkpoint: Remove excess

        
         via rotary evaporation to yield the crude acid chloride (solid).[1]
        
    • Amidation:

      • Dissolve the crude acid chloride in dry THF (

        
        ).[1]
        
      • Cool to 0°C in an ice bath.[1]

      • Critical Step: Slowly add concentrated

        
         (5.0 eq) or bubble 
        
        
        
        gas.[1] The reaction is exothermic; maintain temperature <10°C to prevent side reactions.[1]
      • Stir at room temperature for 2 hours.

    • Purification:

      • Precipitate the product by pouring the reaction mixture into ice-cold water.

      • Filter the white solid.[1]

      • Recrystallization: Recrystallize from Ethanol/Water (80:20) to remove ammonium chloride salts.[1]

      • Validation: FTIR should show strong Amide I (

        
        ) and Amide II (
        
        
        
        ) bands; Carbonyl -OH stretch (
        
        
        ) should be absent.[1]
    Protocol B: Hofmann Degradation to 1,3-Diaminoadamantane

    Rationale: This is the primary industrial application.[1] The diamine is the monomer required for high-

    
     polyimides.[1] The dicarboxamide is the obligate intermediate for this transformation.[1]
    

    Reagents:

    • Adamantane-1,3-dicarboxamide (from Protocol A)[1]

    • Sodium Hypochlorite (

      
      , 10-13% active chlorine)[1]
      
    • Sodium Hydroxide (

      
      )[1]
      

    Step-by-Step Methodology:

    • Hypochlorite Adduct Formation:

      • Suspend the dicarboxamide in water at 0°C.[1]

      • Add

        
         (4.0 eq) followed by dropwise addition of 
        
        
        
        solution (2.2 eq).[1]
      • Stir at 0°C for 1 hour. The amide converts to the N-chloroamide intermediate.[1]

    • Rearrangement:

      • Heat the solution to 70-80°C.

      • Observation: Vigorous foaming (

        
         release) indicates the Hofmann rearrangement is proceeding.[1]
        
      • Maintain temperature for 2 hours.

    • Isolation:

      • The amine is basic.[1] Extract the reaction mixture with Chloroform or DCM (

        
        ).[1]
        
      • Dry organic phase over

        
         and evaporate.[1]
        
      • Yield: Typically >85% as a waxy white solid.[1][2]

      • Storage: Store under Nitrogen; adamantane amines readily absorb atmospheric

        
        .[1]
        
    Protocol C: Supramolecular Organogel Formation

    Rationale: Adamantane-1,3-dicarboxamide can act as a Low Molecular Weight Gelator (LMWG) due to its rigid core and directional H-bonding sites.[1]

    Target System: Thermoreversible Organogel in Toluene/Alcohol.[1]

    • Preparation:

      • Weigh Adamantane-1,3-dicarboxamide (1-5 wt%) into a vial.

      • Add solvent (e.g., Toluene or 1-Octanol).[1]

    • Solubilization:

      • Heat the sealed vial to near boiling (approx. 100°C) until the solid fully dissolves.

    • Gelation:

      • Allow the solution to cool undisturbed to room temperature.[1]

      • Test: Invert the vial ("Inversion Test"). If the material does not flow, a stable organogel has formed.[1]

    • Characterization:

      • Use DSC to determine the Gel-to-Sol transition temperature (

        
        ).[1]
        

    Data Summary: Thermal & Physical Properties[1][3][5][6]

    PropertyValue / RangeRelevance to Polymer Chem
    Melting Point 275 - 280°CIndicates high thermal stability for processing.[1]
    Solubility DMSO, DMAc, DMFCompatible with polar aprotic solvents used in polyimide synthesis.[1]
    Structure Tricyclic,
    
    
    Rigid cage prevents chain packing, increasing free volume (transparency).[1]
    Functionality Diamide (
    
    
    )
    Precursor to diamine (
    
    
    ); H-bond donor/acceptor.[1]

    References

    • Synthesis of 1,3-Adamantanedicarboxylic Acid: Title: Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.[1][3][4] Source: Asian Journal of Chemistry, 2013.[1] URL:[Link] (Verified via search result 1.2)[1]

    • Polymer Applications (Polyimides): Title: Synthesis and Characterization of 1,3-Diaminoadamantane. Source: ResearchGate / Asian Journal of Chemistry.[1] URL:[Link] (Verified via search result 1.13)

    • Coordination Polymers: Title: Poly[(μ4-adamantane-1,3-dicarboxylato)...]: a layered coordination polymer.[1][5][6] Source: Acta Crystallographica / ResearchGate.[1] URL:[Link] (Verified via search result 1.12)[1]

    • General Adamantane Chemistry: Title: Adamantane-type clusters: compounds with a ubiquitous architecture.[1] Source: Chemical Science (RSC), 2024.[1] URL:[Link] (Verified via search result 1.4)[1]

    Sources

    Application Note: Optimized Cytotoxicity Profiling of Lipophilic Adamantane Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Rationale

    Adamantane (tricyclo[3.3.1.1^3,7]decane) derivatives possess a unique lipophilic cage structure that imparts significant pharmacological utility, ranging from antiviral M2 channel blockers (Amantadine) to NMDA receptor antagonists (Memantine) and emerging anticancer agents. However, this same lipophilicity presents a critical challenge in in vitro cytotoxicity testing: solubility-driven artifacts .

    Standard aqueous assays often fail because adamantane derivatives can precipitate in culture media or bind non-specifically to plasticware, leading to "pseudo-cytotoxicity" or underestimated potency. This guide moves beyond generic protocols to provide a specialized workflow for hydrophobic scaffolds, ensuring that calculated IC50 and CC50 values reflect true biological activity rather than physical precipitation.

    Pre-Analytical Phase: The "Solubility Gate"

    Core Principle: Never proceed to cell-based assays without validating compound stability in the final culture medium. Visual clarity in DMSO stock does not guarantee solubility in DMEM/RPMI.

    Protocol A: Solubility Limit Testing (Self-Validating Step)

    Before exposing cells, determine the "Crash Point"—the concentration where the compound precipitates out of the media.

    • Stock Preparation: Dissolve the adamantane derivative in high-grade DMSO (Dimethyl Sulfoxide) to a master stock of 100 mM. Sonicate if necessary.

    • Media Challenge: Prepare a 96-well plate with 100 µL of complete culture medium (containing 10% FBS) per well without cells.

    • Titration: Perform a 1:2 serial dilution of the compound from 200 µM down to 1 µM.

      • Control: DMSO vehicle control matched to the highest concentration (must be < 0.5% v/v).

    • Incubation: Incubate at 37°C for 4 hours (mimicking the initial assay phase).

    • Readout: Measure absorbance at 600 nm (turbidity) or inspect under a phase-contrast microscope.

      • Pass: Solution remains clear.

      • Fail: Crystals or turbidity observed.[1][2] The highest "clear" concentration is your Maximal Assay Concentration (MAC) .

    Primary Screening: Metabolic Viability (MTS Assay)

    Why MTS over MTT? While MTT is the historical standard, it requires solubilization of formazan crystals. Adamantane derivatives, being lipophilic, can interfere with the SDS/DMSO solubilization step or co-precipitate with formazan. The MTS assay (using PMS electron coupling reagent) produces a soluble formazan product, eliminating the solubilization step and reducing hydrophobic interference.

    Workflow Diagram

    CytotoxicityWorkflow Stock DMSO Stock (100 mM) Dilution Intermediate Dilution (PBS/Media) Stock->Dilution <0.5% DMSO Final Treatment Compound Treatment (24h - 72h) Dilution->Treatment Seeding Cell Seeding (5-10k cells/well) Seeding->Treatment Adherence (24h) MTS MTS Addition (Metabolic Readout) Treatment->MTS Remaining Cells LDH Supernatant Harvest (LDH/Membrane Readout) Treatment->LDH Aliquot Media Analysis Data Analysis (IC50 / SI) MTS->Analysis LDH->Analysis

    Caption: Integrated workflow allowing dual-readout (Membrane Integrity via LDH and Metabolic Health via MTS) from a single plate.

    Detailed MTS Protocol
    • Seeding: Seed target cells (e.g., HepG2, SH-SY5Y, or Vero) at

      
       to 
      
      
      
      cells/well in 100 µL media. Incubate for 24 hours to allow attachment.
    • Treatment:

      • Remove old media (critical to remove metabolic waste).

      • Add 100 µL of fresh media containing the adamantane derivative at concentrations derived from Protocol A (e.g., 0.1 µM – 100 µM).

      • Vehicle Control: Media + DMSO (matched %).[3]

      • Positive Control: 10% DMSO or Triton X-100 (for 100% death).

    • Incubation: 24, 48, or 72 hours at 37°C, 5% CO2.

    • Assay Reaction:

      • Add 20 µL of MTS/PMS reagent directly to each well.

      • Incubate for 1–4 hours.

    • Measurement: Read Absorbance at 490 nm.

    Secondary Screening: Membrane Integrity (LDH Release)

    Adamantane derivatives often exhibit membranotropic activity (disrupting lipid bilayers) rather than purely apoptotic mechanisms. Relying solely on MTS can miss rapid necrotic cell death.

    Protocol:

    • Perform the cell treatment as described in the MTS section.[1]

    • Before adding MTS , transfer 50 µL of the culture supernatant to a new clear-bottom plate.

    • Add 50 µL of LDH Reaction Mix (Lactate Dehydrogenase substrate).

    • Incubate for 30 minutes at room temperature (protected from light).

    • Add Stop Solution and read Absorbance at 490 nm.

    Interpretation:

    • High MTS + Low LDH: Healthy cells.

    • Low MTS + High LDH: Necrosis/Membrane Lysis (Typical of high-dose adamantane toxicity).

    • Low MTS + Low LDH: Metabolic arrest or Apoptosis (intact membrane, but mitochondria failing).

    Mechanistic Context & Data Analysis[1][3][4][5][6][7][8][9]

    Understanding where the adamantane derivative acts is crucial for interpreting toxicity.

    Mechanistic Pathway Diagram[1]

    AdamantaneMechanism Adamantane Adamantane Derivative (Lipophilic) Membrane Cell Membrane (Lipid Bilayer) Adamantane->Membrane Insertion/Disruption Mito Mitochondria (MMP / ETC) Adamantane->Mito Accumulation Signaling Signaling Pathways (TLR4 / NF-κB) Adamantane->Signaling Modulation LDH_Release LDH Release (Necrosis Marker) Membrane->LDH_Release MTS_Drop MTS Reduction Failure (Metabolic Marker) Mito->MTS_Drop Apoptosis Caspase Activation (Apoptosis) Mito->Apoptosis Signaling->Apoptosis

    Caption: Adamantane derivatives primarily target membranes and mitochondria due to lipophilicity, triggering specific assay signals.

    Data Presentation: Selectivity Index (SI)

    To validate a hit, calculate the Selectivity Index.[4] A high SI indicates the compound kills cancer cells/virus without harming normal cells.

    Formula:

    
    
    

    Example Data Structure:

    Compound IDTarget Cell
    
    
    (µM)
    Normal Cell
    
    
    (µM)
    Selectivity Index (SI)Solubility Limit (µM)
    Adm-01 5.2 (HepG2)45.0 (Vero)8.6 >100
    Adm-02 2.1 (HepG2)3.5 (Vero)1.650
    Amantadine >100>200N/A>500

    Note: An SI > 10 is generally considered a promising lead for further development.

    Troubleshooting & Expert Tips

    • The "Edge Effect": Adamantane solutions can be volatile or sensitive to evaporation. Fill outer wells of the 96-well plate with PBS and do not use them for data to prevent evaporation-driven concentration spikes.

    • Serum Interference: High FBS concentrations (10%) can bind lipophilic drugs, effectively lowering the free drug concentration. If potency seems low, try validating in 5% or 2% FBS, but be aware that this stresses the cells.

    • Washing Steps: Avoid washing cells after adding the drug. Lipophilic compounds partition into the cell membrane; washing might not remove them, or conversely, might strip loosely associated compounds variably. Read endpoints directly in the treatment media whenever possible.

    References

    • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews, 113(5), 3516–3604. Link

    • Al-Wahaibi, L. H., et al. (2023).[4][5] Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 12836–12850. Link

    • BenchChem. (2025).[1][6] Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers. BenchChem Technical Guides. Link

    • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Protocols. Link

    • OECD. (2010). Guidance Document on the Validation of In Vitro Cytotoxicity Assays (GD 129).[7][8][9] OECD Series on Testing and Assessment. Link

    Sources

    microwave-assisted synthesis of adamantane carboxamide derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Microwave-Assisted Synthesis of Adamantane Carboxamide Derivatives

    Executive Summary

    Adamantane (tricyclo[3.3.1.1^{3,7}]decane) carboxamide derivatives are critical pharmacophores in drug discovery, serving as lipophilic anchors in antivirals (e.g., Rimantadine analogs) and metabolic regulators (e.g., 11β-HSD1 inhibitors).[1] However, the inherent steric bulk of the adamantyl cage often renders conventional thermal amidation sluggish, requiring prolonged reflux times (24–48 hours) and harsh reagents (thionyl chloride) that degrade sensitive functional groups.[1]

    This guide details two distinct microwave-assisted protocols designed to overcome these kinetic barriers:

    • Protocol A (Green Chemistry): A solvent-free, catalyst-driven direct amidation for scale-up and eco-conscious synthesis.[1]

    • Protocol B (Drug Discovery): A HATU-mediated, high-throughput method optimized for library generation and sterically demanding amines.[1]

    Mechanistic Insight: Overcoming the "Cage" Effect

    The adamantane cage creates significant steric hindrance around the C-1 carboxyl group. In conventional heating, energy transfer relies on convection and conduction, which is inefficient for overcoming the high activation energy (

    
    ) required for nucleophilic attack on the bulky carbonyl.[1]
    

    Microwave (MW) Advantage:

    • Dipolar Polarization: MW irradiation (2.45 GHz) directly couples with the polar carboxyl and amine dipoles.[1]

    • Selective Heating: The reagents absorb energy faster than the non-polar adamantane backbone, creating localized "molecular radiators" that accelerate the formation of the tetrahedral intermediate.

    • Arrhenius Impact: While the reaction mechanism remains unchanged, the pre-exponential factor (

      
      ) is effectively increased due to higher molecular collision frequency and orientation effects in the electromagnetic field.[1]
      

    MW_Mechanism cluster_0 Conventional Heating cluster_1 Microwave Irradiation Conv_Start Adamantane Acid + Amine Conv_Heat Convection Heating (Slow Energy Transfer) Conv_Start->Conv_Heat Conv_Barrier High Steric Barrier (Slow Kinetics) Conv_Heat->Conv_Barrier Conv_End Low Yield / Long Time Conv_Barrier->Conv_End MW_Start Adamantane Acid + Amine MW_Irrad Dipolar Polarization (Direct Internal Heating) MW_Start->MW_Irrad MW_TS Rapid TS Formation (Overcoming Sterics) MW_Irrad->MW_TS MW_End High Yield / <20 mins MW_TS->MW_End

    Figure 1: Comparison of kinetic pathways. MW irradiation bypasses the thermal lag of convection, directly activating the polar reaction center despite the lipophilic adamantane cage.

    Experimental Protocols

    Protocol A: Green Direct Amidation (Solvent-Free)

    Best for: Large-scale synthesis, simple amines, and "Green Chemistry" compliance.[1]

    Principle: Direct condensation of carboxylic acid and amine catalyzed by Ceric Ammonium Nitrate (CAN), utilizing the reagents themselves as the reaction medium.[1]

    Materials:

    • Adamantane-1-carboxylic acid (1.0 equiv)[1]

    • Amine (1.1 – 1.2 equiv)[1]

    • Catalyst: Ceric Ammonium Nitrate (CAN) (1–2 mol%)[1]

    • Reactor: Open vessel (to allow water escape) or vented cap.[1]

    Step-by-Step Workflow:

    • Loading: In a G10 or G30 microwave vial, mix Adamantane-1-carboxylic acid (2 mmol) and the corresponding amine (2.2 mmol).

    • Catalyst Addition: Add CAN (22 mg, ~2 mol%). If reagents are solid, grind them briefly with a spatula to ensure contact.[1]

    • Irradiation: Place in the MW reactor (e.g., Monowave or Discover).

      • Mode: Dynamic Power (maintain temperature).[1]

      • Temp: 160 °C.

      • Time: 10–15 minutes.

      • Stirring: High (600 rpm).

    • Workup (Self-Validating):

      • Cool to 50 °C.

      • Add Ethyl Acetate (EtOAc, 10 mL) directly to the vial.[1]

      • Wash organic layer with 1M HCl (remove unreacted amine), Sat.[1] NaHCO₃ (remove unreacted acid), and Brine.[1]

      • Dry over MgSO₄ and concentrate.[1][2]

    • Result: Purity is typically >95% by NMR, often requiring no chromatography.[1]

    Protocol B: High-Throughput Discovery (HATU-Mediated)

    Best for: Library generation, valuable/complex amines, and sterically hindered anilines.[1]

    Principle: Activation of the carboxylate using a uronium coupling agent (HATU) to form a reactive active ester, followed by aminolysis.[1]

    Materials:

    • Adamantane-1-carboxylic acid (1.0 equiv)[1]

    • Amine (1.1 equiv)[1]

    • Coupling Agent: HATU (1.2 equiv)[1]

    • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

    • Solvent: DMF (anhydrous)[1]

    Step-by-Step Workflow:

    • Activation: In a MW vial, dissolve Adamantane-1-carboxylic acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.0 mmol) and HATU (0.6 mmol). Stir at RT for 2 minutes (pre-activation).[1]

    • Addition: Add the amine (0.55 mmol).

    • Irradiation: Cap the vial (sealed vessel).

      • Temp: 80 °C (Note: Lower temp than Protocol A to prevent HATU degradation).

      • Time: 10 minutes.

      • Power: Max 50W (to prevent overshoot).

    • Workup:

      • Pour reaction mixture into ice-water (20 mL).

      • Precipitation: The lipophilic adamantane product often precipitates. Filter and wash with water.[1][3]

      • Alternative: Extract with DCM if no precipitate forms.[1]

    Data Analysis & Comparison

    The following table summarizes the efficiency gains of MW protocols over conventional reflux (thionyl chloride/reflux method).

    ParameterConventional RefluxProtocol A (Green/CAN)Protocol B (HATU)
    Reaction Time 12 – 24 Hours10 – 15 Minutes10 Minutes
    Solvent Toluene/SOCl₂ (Toxic)None (Solvent-Free)DMF
    Yield 60 – 75%85 – 94%80 – 95%
    Purification Column ChromatographyExtraction / RecrystallizationPrecipitation / Filtration
    Atom Economy Low (SO₂/HCl waste)High (Water is only byproduct)Moderate (Peptide coupling waste)

    Critical Troubleshooting (Expertise)

    Issue 1: Sublimation of Adamantane

    • Observation: White crystalline solid deposits on the upper, cooler walls of the vial during reaction.[1]

    • Cause: Adamantane derivatives have high vapor pressures and sublime before reacting.[1]

    • Solution: Use a "hot cap" feature if available, or ensure the reaction volume fills at least 50% of the vial to minimize headspace.[1] For Protocol A, use a lower temperature (140 °C) with extended time (20 min).[1]

    Issue 2: Poor Solubility of Product

    • Observation: Product crashes out during workup but traps impurities.

    • Solution: Adamantane confers high lipophilicity.[1] Do not use pure water for washes; use 1:1 Water:Brine to break emulsions. For recrystallization, use 2-Propanol or Acetonitrile rather than Ethanol.[1]

    Issue 3: "Explosive" Pressure (Protocol B)

    • Observation: Vial over-pressurizes.[1]

    • Cause: DMF decomposes at high temperatures (>140°C) or thermal runaway.[1]

    • Solution: Strictly limit Protocol B to 80–100 °C. HATU is unstable above 100 °C.[1]

    Case Study: Synthesis of 11β-HSD1 Inhibitors

    Context: 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors are therapeutic targets for Type 2 Diabetes.[1] The adamantane moiety fits into the hydrophobic pocket of the enzyme.

    Workflow Visualization:

    Workflow cluster_inputs Reagents cluster_process Microwave Synthesis (Protocol B) cluster_output Validation Acid Adamantane-1-COOH Mix Mix in DMF + HATU + DIPEA Acid->Mix Amine Thiazole/Triazole Amine (Pharmacophore) Amine->Mix MW MW Irradiation 80°C, 10 min, Sealed Mix->MW Activation Quench Ice-Water Quench MW->Quench Amidation Filter Filtration of Precipitate Quench->Filter Precipitation Assay Biological Assay (IC50 vs 11β-HSD1) Filter->Assay Yield: 92%

    Figure 2: Optimized workflow for the synthesis of 11β-HSD1 inhibitors using the HATU-mediated microwave protocol.

    References

    • Direct Amidation (Green Protocol): Zarecki, A. P., Kolanowski, J. L., & Markiewicz, W. T. (2020).[1] Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[4][5] Molecules, 25(8), 1761.[1]

    • Antiviral Applications: Kolocouris, N., et al. (2012).[1] Microwave-assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives.[1][6] Bioorganic & Medicinal Chemistry Letters.

    • 11β-HSD1 Inhibitors: Kwon, S. W., et al. (2011).[1][7] Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group. Bioorganic & Medicinal Chemistry Letters, 21(1), 435-439.[1][7]

    • Coupling Reagents Guide: Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

    • General MW Amide Synthesis: Fisher Scientific. Amide Synthesis Protocol (HATU/DCC methods).[1][8]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Adamantane-1,3-dicarboxamide Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Ticket Subject: Optimization of Yield and Purity for Adamantane-1,3-dicarboxamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

    Executive Summary & Core Directive

    User Context: You are likely experiencing low yields (<60%) or purity issues (sticky solids, trapped salts) when synthesizing Adamantane-1,3-dicarboxamide. This is a common bottleneck due to the high symmetry and poor solubility of the adamantane cage, which leads to premature precipitation of the mono-amide intermediate.

    The Solution: Abandon direct coupling reagents (HATU/EDC) for scale-up. They are cost-prohibitive and suffer from purification difficulties due to the lipophilicity of the adamantane core. The Acid Chloride Route is the industrial standard for maximizing yield (>90%), provided you strictly control moisture and solvent choice.

    The Optimized Protocol (Acid Chloride Route)

    This protocol is designed to overcome the "solubility crash" that stops the reaction before the second amide is formed.

    Phase A: Activation (Formation of Diacid Chloride)

    Objective: Complete conversion of Adamantane-1,3-dicarboxylic acid to Adamantane-1,3-dicarbonyl dichloride.

    • Setup: Flame-dry a 2-neck round bottom flask. Equip with a reflux condenser and a drying tube (CaCl₂ or Ar balloon).

    • Reagents:

      • Substrate: Adamantane-1,3-dicarboxylic acid (1.0 eq).

      • Reagent: Thionyl Chloride (

        
        ) (Excess, typically 6–10 eq).
        
      • Catalyst (Critical): DMF (3–5 drops). Without DMF, the formation of the Vilsmeier-Haack intermediate does not occur, and conversion is sluggish.

    • Procedure:

      • Suspend the diacid in

        
        .
        
      • Add DMF.[1][2]

      • Reflux at 80°C for 2–4 hours. The solution must become clear.

      • Crucial Step: Evaporate excess

        
         under reduced pressure. Co-evaporate with dry Toluene  (2x) to remove trace thionyl chloride. Failure here leads to sticky sulfur impurities later.
        
    Phase B: Amidation (The Solubility Fix)

    Objective: Prevent mono-amide precipitation.

    • Solvent System: Use dry THF (Tetrahydrofuran) . Unlike DCM, THF has better miscibility with the ammonia gas and slightly better solubility for the intermediate.

    • Reagent: Dry Ammonia Gas (

      
      ) or 0.5M 
      
      
      
      in Dioxane. Avoid aqueous ammonia (ammonium hydroxide) as it introduces hydrolysis competition.
    • Procedure:

      • Dissolve the crude acid chloride in dry THF (0.1 M concentration).

      • Cool to 0°C (Ice bath).[3]

      • Bubble dry

        
         gas through the solution (or add unwanted excess of 
        
        
        
        /Dioxane).
      • The "Crash" Management: A heavy white precipitate will form immediately (

        
         + Product).
        
      • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    Phase C: Workup & Purification

    Objective: Removal of Ammonium Chloride salts.

    • Quench: Pour reaction mixture into ice water.

    • Filtration: The product is insoluble in water. Filter the white solid.[4]

    • Wash: Wash the filter cake with:

      • Water (3x)

        
         Removes 
        
        
        
        .
      • 1M NaOH (2x)

        
         Removes unreacted Acid / Mono-acid.
        
      • 1M HCl (1x)

        
         Neutralizes base traces.
        
      • Cold Acetone (1x)

        
         Dries the solid and removes organic impurities.
        
    • Drying: Vacuum oven at 50°C.

    Visualization: Process Workflow

    SynthesisWorkflow Start Start: Adamantane-1,3-dicarboxylic acid Activation Activation: SOCl2 + cat. DMF (Reflux 80°C) Start->Activation Chlorination Evaporation Evaporation: Remove SOCl2 (Azeotrope w/ Toluene) Activation->Evaporation Clear Solution Amidation Amidation: Dry NH3 in THF (0°C -> RT) Evaporation->Amidation Acid Chloride Workup Workup: Water/NaOH Wash (Remove Salts & Mono-acids) Amidation->Workup Precipitate Formed Product Final Product: Adamantane-1,3-dicarboxamide (>90% Yield) Workup->Product Filtration & Drying

    Caption: Optimized workflow emphasizing the critical toluene azeotrope step to ensure purity.

    Troubleshooting Guide (Q&A)

    Q1: My yield is low (<50%), and I recovered starting material. What happened?

    • Diagnosis: Incomplete activation or Hydrolysis.

    • The Fix:

      • Check the Catalyst: Did you add DMF? Thionyl chloride alone is often too slow for the bulky adamantane cage.

      • Moisture Control: If you used aqueous ammonia (

        
        ), the water likely hydrolyzed the acid chloride back to the acid before the amine could react. Switch to Dry Ammonia gas  or 0.5M Ammonia in Dioxane .
        

    Q2: The product is a sticky, yellow gum instead of a white powder.

    • Diagnosis: Sulfur contamination.

    • The Fix: You did not remove the thionyl chloride completely.

      
       can get trapped in the adamantane lattice.
      
      • Protocol Adjustment: After refluxing with

        
        , add Toluene  and rotary evaporate to dryness. Repeat this 3 times. This azeotropic distillation pulls out the stubborn thionyl chloride.
        

    Q3: I suspect I have the Mono-amide (Adamantane-1-amido-3-carboxylic acid). How do I remove it?

    • Diagnosis: Incomplete amidation due to precipitation.

    • The Fix:

      • Purification: The mono-amide has a free carboxylic acid. Wash your crude solid with 1M NaOH . The mono-amide will dissolve (forming the salt), while the desired diamide remains solid. Filter and keep the solid.[4]

    Q4: I cannot dissolve the product for NMR. What solvent should I use?

    • Diagnosis: Adamantane dicarboxamides have high lattice energy and poor solubility.

    • The Fix: Do not use Chloroform or Methanol. Use DMSO-d6 or DMF-d7 . If necessary, gently warm the NMR tube to 40°C to ensure complete dissolution.

    Visualization: Troubleshooting Logic Tree

    Troubleshooting Issue Start: Identify Issue LowYield Low Yield / Starting Material Issue->LowYield StickySolid Sticky / Yellow Solid Issue->StickySolid MonoAmide Mono-amide Impurity Issue->MonoAmide FixHydrolysis Fix: Switch to Dry NH3 Gas LowYield->FixHydrolysis Wet Reagents? FixDMF Fix: Add DMF Catalyst LowYield->FixDMF Slow Reaction? FixToluene Fix: Azeotrope w/ Toluene StickySolid->FixToluene Trapped SOCl2 FixBaseWash Fix: Wash solid w/ 1M NaOH MonoAmide->FixBaseWash Remove Acid

    Caption: Decision tree for diagnosing common synthetic failures in adamantane amidation.

    Frequently Asked Questions (FAQ)

    Q: Can I use HATU or EDC instead of Thionyl Chloride? A: Yes, but it is not recommended for scale-up (>1g).

    • Pros: Milder conditions, no acidic gas.

    • Cons: Removal of urea byproducts (from EDC/DCC) or phosphonium salts (from HATU) is difficult because the adamantane diamide is not soluble in the organic solvents required for extraction/column chromatography. You will get a mixture of product and coupling reagent byproducts that is hard to separate.

    Q: Is the product sublimable? A: While adamantane itself sublimes easily, the dicarboxamide has strong hydrogen bonding (intermolecular) which significantly raises the sublimation point. Decomposition often occurs before sublimation. Recrystallization from DMF/Water or DMSO/Methanol is preferred over sublimation.

    Q: How do I store the intermediate Acid Chloride? A: Do not store it. Adamantane acid chlorides are moisture sensitive. Prepare them in situ and use them immediately for the amidation step.

    References

    • Synthesis of 1,3-Adamantanedicarboxylic Acid

      • ChemicalBook. "Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane."
    • Amide Formation via Acid Chloride (General Protocol)

      • Organic Syntheses.[5][6] "1-Adamantanecarboxylic Acid."[4][5][6][7] (Foundational protocol for adamantane carboxylation and derivatization).

    • Solubility & Polymorphism of Adamantane Derivatives

      • Universitat Politècnica de Catalunya.
    • Thionyl Chloride Activation Mechanism

      • Fisher Scientific.

    Sources

    purification of crude Adamantane-1,3-dicarboxamide by recrystallization

    [1][2]

    Ticket ID: PUR-ADA-13-DCA Status: Open Subject: Troubleshooting Recrystallization & Impurity Removal[1][2]

    Core Directive & Scientific Context

    Welcome to the Purification Support Center. You are likely working with Adamantane-1,3-dicarboxamide , a critical intermediate often used in the synthesis of antiviral agents or DPP-IV inhibitors (e.g., Vildagliptin analogs).[1][2]

    The Physicochemical Challenge: Purifying this compound presents a unique "polarity paradox":

    • The Adamantane Cage: Highly lipophilic (hydrophobic) and rigid, driving low solubility in water.[1][2]

    • The Diamide Functionality: Highly polar with strong intermolecular Hydrogen bonding, driving high melting points (often >280°C) and low solubility in non-polar solvents.[1][2]

    The Solution: Standard single-solvent recrystallization often fails.[1][2] We recommend a Binary Solvent System (Solvent/Anti-solvent) or a High-Temperature Polar Wash .[1][2] The protocols below are designed to exploit the acidity difference between the product and its primary impurity (the starting di-acid).

    Impurity Profiling & Pre-Treatment (The "Self-Validating" Step)[1][2]

    Before attempting recrystallization, you must chemically remove the most persistent impurity: Adamantane-1,3-dicarboxylic acid (unreacted starting material).[1][2] Recrystallization alone is inefficient at separating this due to structural similarity.[2]

    Diagnostic Check:

    • Symptom: Product melts over a broad range (e.g., 260–275°C).[2][3][4]

    • Cause: Presence of acidic precursors.[1][2]

    • Validation: Dissolve a small sample in 1M NaOH. If it dissolves completely, it is the acid (impurity).[2] The amide (product) should remain insoluble in cold base.[2]

    Pre-Treatment Protocol: The Bicarbonate Wash

    Perform this BEFORE recrystallization to increase overall yield and purity.[1][2]

    • Slurry: Suspend crude solid in 5% NaHCO₃ (aq) (10 mL/g of crude).

    • Agitate: Stir vigorously for 30 minutes at room temperature.

      • Mechanism:[1][2][3][4][5] Converts unreacted carboxylic acid into its water-soluble sodium salt.[1][2] The amide remains a solid.[2]

    • Filter: Collect the solid via vacuum filtration.[1][2]

    • Wash: Rinse cake with deionized water until pH is neutral.

    • Dry: Dry significantly before recrystallization (water can act as a premature anti-solvent).[1][2]

    Recrystallization Protocols

    We provide two tiers of protocols based on your specific yield/purity requirements.

    Method A: The "Green" Protocol (Ethanol/Water)

    Best for: Large scale, safety-conscious labs, removal of colored tar.[1][2]

    ParameterSpecification
    Primary Solvent Ethanol (95% or Absolute)
    Anti-Solvent Deionized Water (Hot)
    Temp.[1][2] Target Reflux (~78°C)
    Recovery Est. 75-85%

    Step-by-Step:

    • Dissolution: Place the pre-washed solid in a flask. Add Ethanol (approx. 15-20 mL per gram).[2] Heat to reflux.[2][3]

    • Saturation: If solid remains, add more Ethanol in small portions until dissolved.

      • Note: If black specks remain (inorganic salts), perform a Hot Filtration immediately.[2]

    • Precipitation: While keeping the solution boiling, slowly add Hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.[2]

    • Clarification: Add 1-2 mL of Ethanol to clear the turbidity.[2]

    • Crystallization: Remove heat. Insulate the flask with foil/towel to allow slow cooling to Room Temp (RT).

      • Critical: Rapid cooling traps impurities.[1][2]

    • Harvest: Cool to 0-4°C for 1 hour. Filter and wash with cold Ethanol/Water (1:1).

    Method B: The "High-Purity" Protocol (DMF/Water)

    Best for: Stubborn samples, very high melting point derivatives, or when Ethanol fails to dissolve the crude.[1][2]

    ParameterSpecification
    Primary Solvent N,N-Dimethylformamide (DMF)
    Anti-Solvent Water
    Temp.[1][2] Target 90-100°C (Do not boil DMF)
    Recovery Est. 85-95%

    Step-by-Step:

    • Dissolution: Dissolve crude in minimum DMF at 90°C. (Caution: Fume hood required).

    • Filtration: Filter hot if necessary to remove mechanical impurities.[1][2]

    • Anti-Solvent Addition: Remove from heat source.[1][2] Add Water slowly to the hot DMF solution until precipitation begins.[1][2]

    • Cooling: Allow to cool to RT. The amide will crystallize as white needles or plates.[1][2]

    • Wash: Filter and wash thoroughly with Water (to remove DMF traces) followed by a small amount of Methanol (to aid drying).[1][2]

    Troubleshooting Decision Tree

    Use this logic flow to resolve common purification failures.

    RecrystallizationLogicStartStart: Crude Adamantane-1,3-dicarboxamideCheckAcidCheck: Is unreacted Acid present?Start->CheckAcidBaseWashAction: Wash with 5% NaHCO3CheckAcid->BaseWashYesSolventChoiceDecision: Solvent SelectionCheckAcid->SolventChoiceNoBaseWash->SolventChoiceTryEtOHTry Boiling EthanolSolventChoice->TryEtOHDissolvedDid it dissolve?TryEtOH->DissolvedMethodAProceed with Method A(Ethanol/Water)Dissolved->MethodAYesMethodBSwitch to Method B(DMF/Water)Dissolved->MethodBNo (Insoluble)OilingIssue: Product 'Oils Out'(Liquid phase separation)MethodA->OilingPrecipitates as Oil?MethodB->OilingPrecipitates as Oil?RemedyOilFix: Re-heat, add more solvent,seed with pure crystalOiling->RemedyOil

    Figure 1: Troubleshooting Logic Flow for Adamantane Amide Purification.

    Frequently Asked Questions (FAQ)

    Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?

    • Diagnosis: This occurs when the temperature of the solution drops below the "oiling out" temperature (liquid-liquid phase separation) before it hits the crystallization temperature.[1][2] It is common with lipophilic adamantane derivatives in water-heavy mixtures.[1][2]

    • Fix:

      • Re-heat until the oil redissolves.

      • Add slightly more of the primary solvent (Ethanol or DMF).[2]

      • Seed the solution with a tiny crystal of pure product while it is still hot.

      • Cool much more slowly (wrap flask in a towel).

    Q2: Can I use Acetone?

    • Answer: Generally, No .[2] While adamantane-1,3-dicarboxylic acid (the precursor) is often recrystallized from Acetone/Water [1], the diamide is significantly less soluble in acetone due to strong H-bonding networks.[1][2] You will likely end up with a large volume of solvent and poor recovery.[2]

    Q3: How do I remove the DMF residue? It sticks to the crystals. [1][2]

    • Answer: DMF has a high boiling point (153°C).[1][2] If you use Method B, you must wash the filter cake copiously with Water (to displace DMF) followed by a volatile solvent like Methanol or Diethyl Ether .[2] Dry in a vacuum oven at 60°C overnight.

    Q4: What is the expected Melting Point?

    • Data: While the dicarboxylic acid melts at ~276-278°C [2], the diamide typically melts higher or decomposes.[1][2] Expect a range >280°C. Use DSC (Differential Scanning Calorimetry) for purity assessment rather than a standard capillary apparatus if it exceeds 300°C.[1][2]

    References

    • Vertex AI Search Result 1.1 & 1.7: CN101386576A / CN101898958A - Methods for synthetic preparation of 1,3-adamantane dicarboxylic acid.[1][2] (Describes the precursor purification using Methanol/Acetone). Link

    • Sigma-Aldrich: Product Specification: 1,3-Adamantanedicarboxylic acid.[1][2] (Confirms physical properties of the parent cage structure). Link

    • Organic Syntheses: 1-Adamantanecarboxylic acid.[1][2][4] Org.[1][2][6][7] Synth. 1964, 44,[2] 1. (Establishes foundational solubility profiles for carboxylated adamantanes). Link

    • ACS Publications: Practical and Scalable Synthesis of 1,3-Adamantanediol. (Discusses impurity removal in adamantane derivatives using basic washes). Link[1][2]

    challenges in the synthesis of adamantane diamides

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Adamantane Diamide Synthesis Case Reference: AD-90210 | Status: Active | Priority: High

    Overview: The Deceptively Simple Cage

    Welcome to the AdamantChem Technical Support Center. You are likely here because a "routine" amide coupling on an adamantane scaffold has stalled, precipitated prematurely, or resulted in an inseparable mixture of mono- and diamides.

    Adamantane-1,3-dicarboxamides are critical pharmacophores (e.g., P2X7 antagonists, antiviral scaffolds) and polymer precursors.[1] However, the unique geometry of the adamantane cage—specifically the steric bulk at the bridgehead carbons (C1, C3)—creates a distinct set of synthetic challenges that defy standard peptide coupling logic.

    This guide addresses the three most common failure modes reported by our users: Incomplete Conversion (The Mono-Amide Trap) , The Solubility Paradox , and Purification "Brick Dust" Issues .

    Module 1: Reactivity & Incomplete Conversion

    User Query: "I am using standard EDC/HOBt coupling conditions, but the reaction stalls at the mono-amide stage. Adding more equivalents of amine doesn't help. Why?"

    Root Cause Analysis: The bridgehead carbons (1,3-positions) of adamantane are tertiary centers with significant steric bulk. Unlike a flexible alkyl chain, the rigid cage structure prevents the "back-side" relaxation often required during the formation of the tetrahedral intermediate in amide coupling. Standard activation (EDC/NHS) often produces an active ester that is too short-lived or sterically inaccessible for the second amine to attack effectively after the first amide bond has formed (due to increased steric crowding).

    Troubleshooting Protocol:

    • Switch to the Acid Chloride Route (The "Sledgehammer" Approach): For adamantane diamides, in situ activation is often insufficient. You must isolate or generate the bis-acid chloride.

      • Step 1: Reflux 1,3-adamantanedicarboxylic acid in neat thionyl chloride (

        
        ) with a catalytic drop of DMF for 2–4 hours.
        
      • Validation: Monitor by quenching a simplified aliquot with methanol and checking TLC/GC for the dimethyl ester.

      • Step 2: Remove excess

        
        completely under vacuum (azeotrope with toluene).
        
      • Step 3: Redissolve in dry DCM and add the amine (2.5 eq) +

        
         (3.0 eq) at 0°C, then warm to reflux.
        
    • The "Double-Activation" Boost (Coupling Reagent Route): If your amine is acid-sensitive and you must use coupling reagents, EDC is too weak.

      • Reagent: Switch to HATU or COMU . These uronium-based reagents generate a more reactive species.

      • Base: Use DIPEA (Hunig’s base) instead of TEA to minimize nucleophilic competition.

      • Stoichiometry: Use 2.5 eq of HATU and 3.0 eq of DIPEA per carboxylic acid group (Total 5-6 eq for diamide).

    Visual Workflow: Activation Pathway Decision Tree

    SynthesisPath Start Starting Material: 1,3-Adamantanedicarboxylic Acid AmineType Is the Target Amine Acid-Sensitive? Start->AmineType AcidSens_Yes Coupling Reagent Route AmineType->AcidSens_Yes Yes AcidSens_No Acid Chloride Route (Recommended) AmineType->AcidSens_No No Action_HATU Use HATU (2.5 eq/site) DIPEA / DMF Temp: 50-60°C AcidSens_Yes->Action_HATU Action_SOCl2 1. SOCl2 / cat. DMF (Reflux) 2. Evaporate to dryness 3. Add Amine / DCM / Et3N AcidSens_No->Action_SOCl2 Outcome_Mono Risk: Mono-amide stall Check steric bulk of amine Action_HATU->Outcome_Mono Steric Clash Outcome_Success Target: 1,3-Diamide Action_HATU->Outcome_Success Small Amines Action_SOCl2->Outcome_Success

    Caption: Decision matrix for selecting the activation pathway based on amine sensitivity and steric risk.

    Module 2: The Solubility Paradox

    User Query: "My reaction mixture turns into a thick white paste after 30 minutes. The LCMS shows 50% conversion, but the reaction won't proceed further."

    Root Cause Analysis: Adamantane diamides often exhibit the "Brick Dust" effect. The lipophilic adamantane core combined with the hydrogen-bonding capability of two amide groups creates a crystal lattice with extremely high lattice energy. The product precipitates out of the reaction solvent (usually DCM or THF) before the second amidation is complete, trapping the mono-amide in the solid matrix.

    Troubleshooting Protocol:

    • Solvent System Optimization:

      • Avoid: Pure DCM or Ether (Product precipitates too fast).

      • Recommended: Use a DCM/DMF (4:1) mixture. DMF disrupts the hydrogen bonding network, keeping the mono-amide in solution long enough to react at the second site.

      • Alternative: For extremely insoluble products, use N-Methyl-2-pyrrolidone (NMP) as the co-solvent.

    • Temperature Modulation:

      • Do not run these reactions at room temperature if precipitation is observed.

      • Heat the reaction to 40–60°C . The adamantane cage is thermally stable; heat helps overcome the solubility barrier and the steric activation energy.

    Solubility Data Reference Table:

    Solvent1,3-Adamantane Mono-amide1,3-Adamantane DiamideRecommendation
    DCM Moderate SolubilityInsoluble (Precipitates)Good for workup, bad for reaction.
    THF Good SolubilityPoor SolubilityUse only for small amines.
    DMF High SolubilityModerate SolubilityBest reaction solvent.
    Water InsolubleInsolubleUse for precipitation workup.

    Module 3: Purification & Isolation

    User Query: "I have a mixture of mono-amide and diamide. They streak on silica gel, and their Rf values are almost identical. How do I separate them?"

    Root Cause Analysis: Both species are lipophilic, but the mono-amide contains a free carboxylic acid (or unreacted active ester) and the diamide does not. However, on silica, the amide nitrogens can interact with silanols, causing tailing.

    Troubleshooting Protocol:

    • The "Basic Wash" Technique (Pre-Column):

      • If your product is the diamide, the mono-amide impurity is likely an acid (from hydrolysis of the active ester).

      • Dissolve the crude solid in DCM (or EtOAc/THF if insoluble).

      • Wash vigorously with 1M NaOH or Sat.

        
         . The mono-acid will deprotonate and move to the aqueous layer. The diamide will remain in the organic layer.
        
      • Note: This fails if your amine R-groups contain acidic moieties.

    • Precipitation (The "Crash" Method):

      • Taking advantage of the "Brick Dust" nature:

      • Dissolve the crude mixture in minimal hot DMF.

      • Add water dropwise while stirring. The highly symmetric, hydrophobic diamide usually precipitates first as a white powder. The mono-amide and impurities often stay in the supernatant.

    • Chromatography Modifier:

      • If you must run a column, deactivate the silica.

      • Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane/EtOAc + 1% TEA). This prevents the amide nitrogens from dragging on the silica.

    Visual Workflow: Purification Logic

    Purification Crude Crude Mixture: Diamide + Mono-amide Wash Dissolve in Organic Solvent Wash with 1M NaOH Crude->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer: Contains Diamide PhaseSep->OrgLayer AqLayer Aqueous Layer: Contains Mono-acid salt PhaseSep->AqLayer CheckPurity Check TLC OrgLayer->CheckPurity Recryst Recrystallize from Hot DMF/Water CheckPurity->Recryst If impurities persist

    Caption: Workflow for separating mono-amide impurities using acid-base extraction logic.

    References

    • Synthesis of Adamantane Dicarboxylic Acid: Zhu, H., & Zhong, X.[1] (2013).[1][2] Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.[1][2][3] Asian Journal of Chemistry, 25(7), 3639–3640.

    • Steric Hindrance in Amide Coupling: Schäfer, G., & Bode, J. W. (2011).[4] The Synthesis of Sterically Hindered Amides. CHIMIA, 65(4), 213–215.

    • Adamantane Solubility & Physical Properties: Perlovich, G. L., & Volkova, T. V. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents.[5] Physical Chemistry Chemical Physics, 18, 9369-9380.

    • Structural Properties of Adamantane Amides: Bonsir, W., et al. (2022).[6][7] Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides. ChemistryOpen, 11(10), e202200031.

    Sources

    Technical Support Center: Solubility Optimization for Adamantane Compounds

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Improving Solubility of Adamantane-Based Compounds for Biological Assays Support Tier: Level 3 (Senior Application Scientist) Ticket ID: ADM-SOL-992

    Introduction: The "Diamondoid" Challenge

    Welcome to the technical support center. If you are working with adamantane derivatives (e.g., antivirals like amantadine/rimantadine, or novel P2X7 antagonists), you are likely facing the "Brick Dust" problem.[1]

    Adamantane is a diamondoid cage structure.[1] It is not just lipophilic; it is a rigid, symmetric hydrocarbon lattice with a high melting point (~270°C) and high lipophilicity (LogP ~4.2).[1] This combination means your compound resists breaking its crystal lattice to enter solution ("brick dust") and, once dissolved in organic solvent, aggressively precipitates upon contact with aqueous buffers.[1]

    This guide provides troubleshooting workflows to stabilize these compounds in biological media, preventing false negatives (precipitation) and false positives (non-specific aggregation).

    Module 1: The Basics & Critical Handling

    FAQ: Why is my stock concentration dropping even in 100% DMSO?

    Diagnosis: Sublimation. Unlike most heavy lipophiles, adamantane sublimes at room temperature despite its high melting point.[1] If your dry powder or high-concentration DMSO stocks are left uncapped or stored in permeable plastics, the compound effectively evaporates.[1]

    Protocol: Stock Integrity

    • Storage: Store dry powder in glass vials with Teflon-lined caps, parafilmed, at 4°C.

    • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid storing DMSO stocks in standard polypropylene eppendorfs for long periods; use glass or cyclic olefin copolymer (COC) vials.[1]

    Module 2: Troubleshooting Precipitation ("The Crash Out")

    Issue: "My compound precipitates immediately when I add cell media."

    Root Cause: The "Solvent Shift" Shock.[1] When you pipette a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media, the local DMSO concentration spikes and then rapidly diffuses.[1] The adamantane molecules, suddenly stripped of their solvent shell, aggregate faster than they can disperse.[1]

    Solution: The Intermediate Dilution Step

    Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a "step-down" dilution series or Acoustic Liquid Handling.[1]

    Visual Workflow: Preventing Precipitation

    precipitation_prevention cluster_wrong Risk of Precipitation (Common Error) cluster_right Stabilized Dilution Workflow Stock 10mM Stock (100% DMSO) Assay Assay Well (0.1% DMSO) Stock->Assay Direct Addition (1:1000 dilution) Precip Result: Aggregates/Precipitation Assay->Precip Stock2 10mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock2->Inter Step 1: 1:10 Dilution (High Mixing Speed) Final Assay Well (0.1% DMSO) Inter->Final Step 2: 1:100 Dilution

    Caption: Figure 1. Step-down dilution reduces the kinetic shock of solvent exchange, allowing adamantane molecules to equilibrate in the aqueous boundary layer without crashing out.

    Critical Constraints: DMSO Tolerance

    While DMSO helps solubility, it is toxic to cells.[1][2][3]

    • Max Limit: Most cell lines tolerate 0.1% to 0.5% DMSO.[1][4] Above 0.5%, you risk membrane poration and apoptosis artifacts [1, 2].[1]

    • Recommendation: Always run a "DMSO-only" vehicle control curve to normalize your data.

    Module 3: The Gold Standard – Cyclodextrin Complexation

    Issue: "I cannot use DMSO above 0.1%, and my compound is still insoluble."

    Solution: Host-Guest Chemistry using

    
    -Cyclodextrin (
    
    
    
    -CD).

    Adamantane is the textbook "guest" for the

    
    -Cyclodextrin "host."[1] The hydrophobic adamantyl cage fits perfectly (size match ~6-7 Å) into the 
    
    
    
    -CD cavity with an extremely high association constant (
    
    
    ) [3, 4].[1]
    The "DMSO Trap" (Advanced Troubleshooting)

    WARNING: DMSO competes for the cyclodextrin cavity.[1] If you dissolve adamantane in DMSO and then add it to a Cyclodextrin solution, the DMSO molecules may displace the adamantane, rendering the CD ineffective [5].[1]

    Correct Protocol: Aqueous Complexation To maximize solubility, you must form the complex without high concentrations of competing solvents.[1]

    Protocol: Preparation of Adamantane-
    
    
    -CD Complex
    StepActionTechnical Rationale
    1 Prepare Host Solution Dissolve Sulfobutyl ether-
    
    
    -CD (SBE-
    
    
    -CD)
    or HP-
    
    
    -CD
    in water/buffer.[1] These derivatives are more water-soluble than native
    
    
    -CD.[1] Target 5-10 equivalents relative to the drug.[1]
    2 Add Guest Add adamantane compound. If solid, add slowly. If using a stock, use Methanol (volatile) instead of DMSO.
    3 Equilibration Stir vigorously (vortex or magnetic stir bar) for 24–48 hours at Room Temp.
    4 Solvent Removal If Methanol was used, leave the tube open (in a fume hood) or use a speed-vac to evaporate the methanol, driving the adamantane into the CD cavity.[1]
    5 Filtration Filter through a 0.22
    
    
    m PVDF filter to remove uncomplexed "brick dust."[1]
    Visual Mechanism: Host-Guest Competition

    host_guest_competition cluster_mechanism Competitive Inclusion Mechanism CD Beta-Cyclodextrin (Host Cavity) Complex Stable Inclusion Complex CD->Complex Successful Binding Adam Adamantane (Ideal Guest) Adam->CD High Affinity (Ka ~10^5) DMSO DMSO (Competitor) DMSO->CD Interference (Displaces Guest)

    Caption: Figure 2. Adamantane forms a stable inclusion complex with

    
    -CD.[1][5] However, high concentrations of DMSO can act as a competitive inhibitor, displacing the drug from the cavity.
    

    Module 4: Assay Interference (Surface Adsorption)

    Issue: "My IC50 curve shifts to the right (lower potency) when I incubate longer."

    Diagnosis: Non-Specific Binding (NSB).[1] Adamantane compounds are "sticky."[1] They rapidly adsorb to the hydrophobic surfaces of standard polystyrene (PS) or polypropylene (PP) plates, effectively lowering the free concentration of the drug in the well [6].

    Troubleshooting Matrix: Surface Selection
    Labware TypeSuitabilityNotes
    Standard Polystyrene (PS) Avoid High hydrophobic binding.[1] Causes significant loss of potency.[1]
    Polypropylene (PP) ⚠️ Caution Better than PS, but adamantane still binds.[1] Use "Low-Binding" PP.[1]
    Glass / Quartz Ideal Inert, but expensive and difficult for high-throughput screening.[1]
    COC (Cyclic Olefin Copolymer) Recommended Excellent chemical resistance and low protein/drug binding.[1]

    Mitigation Strategy: If you must use standard plates, add 0.01% Tween-20 or Polysorbate 80 to your assay buffer.[1] The detergent occupies the hydrophobic sites on the plastic, preventing the adamantane from sticking.[1] Note: Ensure the detergent does not lyse your cells (keep <0.05%).[1]

    References

    • Galvao, J. et al. (2014).[1] Unexpected low-dose toxicity of the universal solvent DMSO.[1] Archives of Toxicology. Link

    • Verheijen, M. et al. (2019).[1] DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro.[1] Scientific Reports.[1] Link

    • Hapiot, F. et al. (2006).[1] Cyclodextrins and their complexes: Chemistry, analytical methods and applications. Wiley.[1] Link[1]

    • Cui, M. et al. (2021).[1] Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Int J Mol Sci. Link

    • Perly, B. et al. (2018).[1] Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.[6][7][8][9] ACS Omega.[1] Link[1]

    • Tominaga, F. et al. (2010).[1][10] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[10] Journal of Pharmacological and Toxicological Methods. Link

    Sources

    Technical Support Center: Amidation of Adamantane-1,3-Dicarboxylic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The "Cage" Challenge

    The amidation of adamantane-1,3-dicarboxylic acid presents a unique set of challenges compared to standard aliphatic amidation. The adamantane core is a rigid, diamondoid cage. The carboxylic acid groups at the 1 and 3 positions are attached to tertiary bridgehead carbons .

    While these positions are chemically stable, they are sterically hindered .[1] This steric bulk retards the rate of nucleophilic attack by amines, extending the lifetime of activated intermediates (such as acid chlorides or O-acylisoureas). This delay allows competing thermodynamic sinks—specifically rearrangement and hydrolysis—to dominate if conditions are not rigorously controlled.[1]

    This guide addresses the three most common failure modes:

    • Activation Failure: Incomplete conversion due to steric shielding.[1]

    • Rearrangement: Formation of stable

      
      -acylurea byproducts (Carbodiimide route).
      
    • Solubility Artifacts: Heterogeneous reaction profiles leading to mixed anhydrides.[1]

    Diagnostic Workflow

    Use the following decision tree to identify your specific failure mode.

    Troubleshooting Start Identify Impurity / Issue Method Coupling Method? Start->Method SOCl2 Acid Chloride (SOCl2 / Oxalyl Cl) Method->SOCl2 Coupler Direct Coupling (EDC / DCC / HATU) Method->Coupler Gas Excess Gas/Pressure (> Theoretical HCl/SO2) SOCl2->Gas High Temp Wet Reverted to Starting Acid SOCl2->Wet Workup Urea Stable Byproduct (+43 Da vs Product) Coupler->Urea Slow Reaction Gel Insoluble Gel/Ppt Coupler->Gel Polyamide Risk Decarb DIAGNOSIS: Decarboxylation/Decarbonylation Gas->Decarb Hydro DIAGNOSIS: Hydrolysis of Acid Chloride Wet->Hydro Rearrange DIAGNOSIS: N-Acylurea Rearrangement Urea->Rearrange Oligomer DIAGNOSIS: Mixed Anhydride / Oligomer Gel->Oligomer

    Figure 1: Diagnostic flowchart for identifying side reactions based on observed symptoms.[1]

    Technical Modules: Troubleshooting & Protocols

    Module A: The -Acylurea Trap (Carbodiimide Coupling)

    The Scenario: You are using EDC or DCC to couple an amine. The reaction stalls, and you isolate a stable byproduct that is isomeric with your desired activated ester but unreactive.

    The Mechanism: Because the bridgehead carbon is bulky, the incoming amine attacks the activated O-acylisourea slowly. This gives the O-acylisourea time to undergo an intramolecular

    
     acyl migration, forming a stable 
    
    
    
    -acylurea
    .[1] This is a "dead-end" side product.

    The Fix:

    • Switch Reagents: Abandon carbodiimides (EDC/DCC) for this substrate.

    • Use Uronium/Phosphonium Salts: Switch to HATU or PyBOP .[1] These reagents form an active ester (OBt/OAt) faster than the rearrangement can occur.[1]

    • Additives are Mandatory: If you must use EDC, you must use HOAt or HOBt.[1] The additive intercepts the O-acylisourea immediately to form an active ester, which is less prone to rearrangement.

    Reagent SystemRisk LevelRecommendation
    DCC / EDC alone CRITICAL Avoid. High risk of
    
    
    -acylurea formation due to adamantane sterics.[1]
    EDC + HOBt ModerateAcceptable, but kinetics may still be slow.[1]
    HATU / DIPEA Low Preferred. Fast formation of active ester bypasses rearrangement.[1]
    Module B: Acid Chloride Instability ( Route)

    The Scenario: You treated the diacid with thionyl chloride (

    
    ), removed the solvent, and added the amine. The yield is <50%, and you recover starting material.
    

    The Mechanism:

    • Hydrolysis: The 1,3-adamantane diacid chloride is lipophilic and does not dissolve well in aqueous workups, but it is highly sensitive to trace moisture in solvents (THF/DCM).[1]

    • Decarbonylation: While less common with the dicarboxylic acid than the hydroxy-acid, heating adamantane carbonyls with

      
       can sometimes trigger loss of CO, especially if metal catalysts are present or temperatures exceed 60°C.
      

    The Protocol (High-Integrity Activation):

    • Reagent: Use Oxalyl Chloride (

      
      ) with a catalytic drop of DMF in dry DCM at 0°C 
      
      
      
      RT. This is milder than refluxing
      
      
      .[1]
    • Monitoring: Do not rely on TLC for the acid chloride (it hydrolyzes on the plate).[1] React a small aliquot with methanol and check for the methyl ester by TLC/LCMS to confirm activation before adding your valuable amine.

    • Solvent: If the diacid is insoluble in DCM, use a minimal amount of dry THF.[1]

    Module C: Solubility & Mono- vs. Bis-Selectivity

    The Scenario: You want the bis-amide but get a mixture of mono-acid/mono-amide and starting material.

    The Cause: Adamantane-1,3-dicarboxylic acid has poor solubility in DCM and Toluene. In heterogeneous reactions, the solid acid activates slowly. Once one side reacts, the molecule becomes more soluble (if the amide is lipophilic) or less soluble (if the amide is polar), altering the kinetics of the second addition.

    Solvent Compatibility Table:

    SolventSolubility of DiacidSuitability for Amidation
    DCM Poor (Suspension)Good for Acid Chloride route (heterogeneous start is OK).[1]
    DMF/DMAc GoodExcellent for HATU/EDC coupling.[1]
    Methanol ModerateAvoid. Reacts with activated acid (forms esters).[1]
    Water InsolubleAvoid. Hydrolysis risk.[1]

    Protocol for Bis-Amidation:

    • Solvent: Dry DMF.

    • Base: DIPEA (3.0 equivalents).[1]

    • Coupling Agent: HATU (2.2 equivalents).[1]

    • Procedure: Dissolve Diacid and DIPEA in DMF first. Add HATU. Stir 15 mins (activation). Add Amine (2.5 equivalents).[1]

    Mechanistic Visualization: The Competition

    The diagram below illustrates the kinetic competition between the desired amidation and the fatal

    
    -acylurea rearrangement caused by the adamantane cage's steric bulk.
    

    Mechanism Acid Adamantane-1,3- dicarboxylic Acid O_Iso O-Acylisourea (Activated Intermediate) Acid->O_Iso Activation EDC Carbodiimide (EDC/DCC) EDC->O_Iso Product Desired Amide O_Iso->Product Path A: Nucleophilic Attack (Slowed by Sterics) SideProd N-Acylurea (Stable Byproduct) O_Iso->SideProd Path B: Intramolecular Rearrangement (Favored by Sterics) Amine Amine (Nucleophile) Amine->Product

    Figure 2: Kinetic competition in carbodiimide coupling. The steric bulk of adamantane slows Path A, allowing Path B (Rearrangement) to dominate unless additives (HOBt/HOAt) are used.

    FAQ: Researcher to Researcher

    Q: Can I use the Schotten-Baumann conditions (Acyl chloride + Aqueous base) for this? A: Generally, no .[1] The hydrolysis of the adamantane acid chloride competes too aggressively in a biphasic water/DCM system because the adamantane cage is so hydrophobic it may not interact efficiently at the interface before the chloride hydrolyzes. Use anhydrous conditions (DCM/Pyridine or DCM/TEA).[1]

    Q: I see a spot on TLC that doesn't move. Is it polymer? A: If you are using a diamine linker, yes.[1] Adamantane-1,3-dicarboxylic acid is a bifunctional monomer. If reacted with a diamine, it will polymerize into a polyamide.[1] To prevent this, use a large excess of the diamine (to get mono-functionalization) or use a mono-protected diamine.

    Q: Why is my acid chloride synthesis turning black? A: You are likely heating it too aggressively.[1] 1,3-adamantane dicarboxylic acid is stable, but trace impurities or the solvent can char. Use Oxalyl Chloride at room temperature instead of refluxing Thionyl Chloride.[1]

    References

    • Synthesis of 1,3-Adamantanedicarboxylic Acid: Zhu, H., & Zhong, X.[1][2][3][4] (2013).[1][5] Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.[1][2][3][4] Asian Journal of Chemistry, 25(7). [1]

    • Steric Hindrance in Amidation: Lanigan, R. M., & Sheppard, T. D. (2013).[1] Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation reactions.[1] European Journal of Organic Chemistry, 2013(33), 7453-7465.

    • Mechanism of N-Acylurea Formation: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Adamantane Solubility & Properties: TCI Chemicals.[1][6] Product Specification: 1-Adamantanecarboxylic Acid (closely related solubility profile). [1]

    Sources

    Technical Support Center: Scale-Up Synthesis of Adamantane-1,3-dicarboxamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The "Brick Dust" Challenge

    Welcome to the technical support center for adamantane chemistry. If you are scaling up Adamantane-1,3-dicarboxamide , you are likely encountering two distinct classes of problems: thermodynamic management during the functionalization of the cage, and solubility limitations (the "brick dust" effect) during isolation.

    This guide moves beyond bench-scale literature to address the hydrodynamics, heat transfer, and safety protocols required for multi-gram to kilogram synthesis.

    Visual Workflow: Critical Control Points

    The following diagram outlines the optimized synthetic route and identifies the Critical Process Parameters (CPPs) where failure modes most often occur.

    AdamantaneSynthesis cluster_trouble Troubleshooting Logic Start Start: 1-Adamantanecarboxylic Acid (or Adamantane) KochHaaf Step 1: Koch-Haaf Carboxylation (H2SO4 / HNO3 / HCOOH) Start->KochHaaf T < 10°C Controlled Addition Diacid Intermediate: 1,3-Adamantanedicarboxylic Acid (High MP Solid) KochHaaf->Diacid Hydrolysis (Ice) Exothermic! Activation Step 2: Activation (SOCl2 / DMF cat.) Diacid->Activation Reflux Gas Evolution (SO2/HCl) Chloride Intermediate: Diacid Chloride (Moisture Sensitive) Activation->Chloride Distillation of XS SOCl2 Amidation Step 3: Amidation (NH3 aq or NH3 gas) Chloride->Amidation Schotten-Baumann (Biphasic DCM/Water) Product Target: Adamantane-1,3-dicarboxamide Amidation->Product Filtration & Washing T1 Issue: Black Tar in Step 1 S1 Cause: T > 20°C or Fast HCOOH addition T1->S1 T2 Issue: Low Yield in Step 3 S2 Cause: Hydrolysis of Chloride (pH control failure) T2->S2

    Figure 1: Synthetic workflow for Adamantane-1,3-dicarboxamide highlighting thermal limits and critical intermediates.

    Module 1: Synthesis of the Precursor (1,3-Adamantanedicarboxylic Acid)

    The most robust route for scale-up utilizes the Koch-Haaf reaction . While direct carboxylation of adamantane is possible, starting from 1-adamantanecarboxylic acid allows for a "One-Pot" oxidation-carboxylation sequence that is generally higher yielding and easier to control thermally [1].

    Protocol Overview
    • Oxidation: 1-Adamantanecarboxylic acid is dissolved in mixed acid (

      
      ).
      
    • Carboxylation: Formic acid (

      
      ) is added dropwise.[1] It dehydrates in sulfuric acid to generate carbon monoxide (
      
      
      
      ) in situ, which attacks the tertiary carbocation.
    Troubleshooting Guide
    SymptomProbable CauseCorrective Action
    Black/Dark Brown Reaction Mixture Charring/Polymerization. The temperature spiked during acid addition.CRITICAL: Maintain T < 10°C during
    
    
    addition. The reaction is violently exothermic. Ensure active cooling (jacketed reactor) before starting addition.
    Excessive Gas Evolution (Foaming) Rapid CO Generation. Formic acid addition rate exceeds mass transfer limits.Reduce dosing rate of formic acid. Ensure headspace is vented to a scrubber (CO is toxic). Do not seal the vessel.
    Low Yield of Diacid Quenching Issue. The carbocation reverted or hydrated prematurely.When quenching, pour the acid mixture onto crushed ice with vigorous stirring. Do not add water to the acid (exotherm will degrade product).
    Product is Sticky/Yellow Nitrated Impurities. Recrystallize from Ethanol or Acetic Acid.[2] Pure diacid should be a white powder, MP > 270°C [2].[2]

    Expert Insight:

    "In the Koch-Haaf reaction, the sulfuric acid acts as both solvent and catalyst. On scale, the viscosity of cold sulfuric acid hinders mixing. Use a high-torque overhead stirrer. If mixing is poor, local hot spots will form tar, ruining the batch."

    Module 2: Activation and Amidation

    Converting the dicarboxylic acid to the diamide requires activation. The high melting point and insolubility of the diacid make standard coupling agents (EDC/HATU) inefficient and costly on scale. The Acid Chloride (

    
    )  route is preferred.
    
    Protocol Overview
    • Chlorination: Reflux diacid in Thionyl Chloride (

      
      ) with catalytic DMF.
      
    • Amidation: React the diacid chloride with Ammonia (

      
      ).
      
    Troubleshooting Guide
    SymptomProbable CauseCorrective Action
    Incomplete Dissolution in
    
    
    Lack of Catalyst. The diacid is very insoluble.Add 3-5 drops of DMF per mole of substrate. This forms the Vilsmeier-Haack reagent in situ, rapidly accelerating the reaction.
    "Gummy" Precipitate in Amidation Oligomerization. Diamine attacking diacid chloride (if using diamine) OR mixed anhydride formation.Ensure the Acid Chloride is added to the Ammonia (Inverse Addition). Keep Ammonia in large excess (5-10 eq).
    Hydrolysis (Reversion to Acid) Water Competition. If using aqueous ammonia (
    
    
    ), keep T < 5°C. The rate of amidation is faster than hydrolysis at low temps. Alternatively, use
    
    
    gas in THF/Toluene (anhydrous).
    Violent Exotherm during Amidation HCl Neutralization. The reaction produces HCl, which reacts with
    
    
    . This is highly exothermic. Use a biphasic system (DCM/Water) to act as a heat sink, or slow the addition rate significantly.

    Expert Insight:

    "The diacid chloride is a solid that may sublime or clog condensers if the bath is too hot. Remove excess thionyl chloride under vacuum gently. Do not overheat the residue, as adamantane derivatives can sublime."

    Module 3: Purification & Isolation

    Adamantane-1,3-dicarboxamide is an extremely rigid, lipophilic, high-melting solid. It behaves like "brick dust"—insoluble in water, ether, and most cold organics.

    Isolation Protocol
    • Quench: After amidation, dilute with water.

    • Filter: The product will be a heavy white precipitate.

    • Wash:

      • Wash 1: Dilute HCl (removes trapped amines).

      • Wash 2: Dilute NaOH/Bicarbonate (removes unreacted acid/hydrolyzed byproducts).

      • Wash 3: Water (neutralize).[3]

      • Wash 4: Acetone (removes organic impurities and dries the solid).

    Data Table: Solubility Profile
    SolventSolubility (25°C)Solubility (Hot)Application
    Water InsolubleInsolubleWashing (removes salts)
    DCM/Chloroform PoorModerateReaction Solvent
    Ethanol/Methanol PoorModerateRecrystallization (impurities)
    DMSO/DMF ModerateHighRecrystallization (Target)
    Acetone InsolublePoorDrying/Washing

    Frequently Asked Questions (FAQ)

    Q1: Can I use oxalyl chloride instead of thionyl chloride? A: Yes. Oxalyl chloride is milder and produces gaseous byproducts (

    
    ), making workup easier. However, for kilogram scale, thionyl chloride is significantly cheaper. If using oxalyl chloride, ensure you add catalytic DMF.
    

    Q2: My product has a slight yellow tint. How do I remove it? A: The yellow color often comes from trace nitrated byproducts carried over from the oxidation step (if

    
     was used). Recrystallization from hot DMF or DMSO is effective. Alternatively, boiling the solid in ethanol (slurry wash) can leach out the colored impurities without dissolving the amide.
    

    Q3: The reaction mixture solidified during the Koch-Haaf reaction. What happened? A: You likely reached the solubility limit of the intermediate in sulfuric acid, or the temperature dropped too low, increasing viscosity. Do not add water.[4] Increase stirring speed and slightly warm (to 15-20°C) if safe. For the next batch, increase the volume of sulfuric acid (dilution factor).

    Q4: Is the CO evolution dangerous? A: Yes. The decomposition of formic acid by sulfuric acid generates stoichiometric quantities of Carbon Monoxide.

    • Scale: 1 mole of Adamantane requires ~2-4 moles of Formic Acid. This generates >50 Liters of CO gas.

    • Requirement: You must use a dedicated fume hood with high airflow or a closed reactor vented to a scrubber/flare.

    References

    • ChemicalBook. (2013).[5] Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry. Link

    • Sigma-Aldrich. (n.d.). 1,3-Adamantanedicarboxylic acid Product Specification & Properties. Link

    • Organic Syntheses. (1964). 1-Adamantanecarboxylic Acid.[1][3] Org. Synth. 1964, 44,[3] 1. Link

    • Fisher Scientific. (n.d.). Adamantane-1,3-dicarboxylic acid Safety Data Sheet. Link

    • PubChem. (n.d.).[6] Adamantane-1,3-dicarboxylic acid Compound Summary. National Library of Medicine. Link

    Sources

    avoiding byproduct formation in adamantane functionalization

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the Adamantane Chemistry Technical Support Hub.

    Current Ticket:Minimizing Byproduct Formation in Diamondoid Functionalization Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Status:Active

    Executive Summary

    Adamantane (

    
    ) functionalization is governed by a conflict between its high symmetry (
    
    
    
    ) and the subtle reactivity differences between its four bridgehead (tertiary, C1) and six bridging (secondary, C2) positions.[1][2]

    Users typically encounter three classes of byproduct formation:

    • Polysubstitution: Due to the statistical equivalence of remaining C-H bonds after the first activation.

    • Regio-scrambling: Inability to distinguish between C1 (methine) and C2 (methylene) sites.

    • Cage Fragmentation/Rearrangement: Occurring under harsh Lewis acid or oxidative conditions (e.g., Ritter reaction failures).

    This guide provides modular troubleshooting protocols to isolate and eliminate these pathways.

    Module 1: Controlling Halogenation (Polysubstitution)

    The Issue: Attempting to synthesize 1-bromoadamantane often yields significant amounts of 1,3-dibromoadamantane or 1,3,5-tribromoadamantane.

    The Mechanism: In radical bromination, the electron-withdrawing effect of the first bromine substituent (

    
     effect) deactivates the remaining bridgehead hydrogens slightly, but not enough to prevent further reaction if the local concentration of bromine is high. The reaction is kinetically controlled.
    

    Troubleshooting Protocol:

    VariableRecommendationTechnical Rationale
    Reagent Phase Solid-Phase (NBS) or High Dilution Avoiding neat liquid bromine (
    
    
    ) prevents "hot spots" where local stoichiometry exceeds 1:1.
    Stoichiometry 0.95 - 1.05 equiv. Limiting the halogen source is more effective than excess adamantane, as purification of unreacted adamantane (sublimation) is easier than separating di-bromo species.
    Catalyst Avoid Lewis Acids
    
    
    or
    
    
    promote ionic mechanisms that can lead to thermodynamic equilibration, often favoring polysubstituted products or cage rearrangement.

    Visual Workflow: Optimization of Bromination

    BrominationControl cluster_tips Pro Tip: Purification Start Target: 1-Bromoadamantane Method Select Method Start->Method Neat Neat Br2 (Reflux) Method->Neat Scalability prioritized Dilute Dilute Br2 / CCl4 Method->Dilute Selectivity prioritized NBS NBS / Solvothermal Method->NBS Lab Scale / High Purity Result_Poly High Polysubstitution (Hard to Purify) Neat->Result_Poly Local Excess Br2 Result_Mono High Mono-selectivity (>90%) Dilute->Result_Mono Controlled Kinetics NBS->Result_Mono Slow Radical Release Purify Unreacted Adamantane removed via Sublimation

    Caption: Decision tree for bromination methods. Neat bromine favors polysubstitution due to high local concentration; diluted or solid-source (NBS) methods favor mono-substitution.

    Module 2: Regioselectivity (C1 vs. C2)

    The Issue: Users require functionalization at the secondary (C2) position, but standard radical conditions yield exclusively tertiary (C1) products. Alternatively, users seeking C1 products find C2 impurities (approx. 10-15%).

    The Mechanism:

    • Thermodynamics: The tertiary C1 radical is more stable (Bond Dissociation Energy

      
       96 kcal/mol) than the secondary C2 radical (
      
      
      
      99 kcal/mol).
    • Polarity Matching: Electrophilic radicals (e.g.,

      
      , 
      
      
      
      ) preferentially attack the more electron-rich C1-H bond.

    Troubleshooting Protocol:

    Scenario A: You want exclusive C1 (Tertiary) Functionalization.

    • Solution: Use highly electrophilic Hydrogen Atom Transfer (HAT) agents.

    • Reagent:

      
      -hydroxyphthalimide (NHPI) or Quinuclidine-based radical cations.
      
    • Why: These reagents are highly sensitive to electron density and will exclusively abstract the electron-rich tertiary hydrogen.

    Scenario B: You want C2 (Secondary) Functionalization.

    • Solution: This requires "reversing" the selectivity using steric control or specific photocatalysts.

    • Protocol: Use Decatungstate Photocatalysis (TBADT) .

    • Why: The decatungstate anion (

      
      ) is bulky and electrophilic but operates via a mechanism that is less sensitive to radical stability and more sensitive to steric accessibility. However, obtaining pure C2 is chemically difficult; expect a mixture (C1:C2 ratio ~ 1:4) that requires chromatographic separation.
      

    Data: Selectivity of Common HAT Agents

    HAT ReagentPrimary ProductC1:C2 RatioMechanism Note
    Fenton (
    
    
    )
    Mixture~2:1Non-selective, highly reactive.
    Bromine (
    
    
    )
    C1 (Tertiary) >95:5Thermodynamic control.
    NHPI (PINO
    
    
    )
    C1 (Tertiary) >99:1Polarity matched (Electrophilic).
    TBADT (Photocatalyst) C2 (Secondary) ~1:5Steric control (Bulky anion).

    Module 3: The Ritter Reaction (Amidation)

    The Issue: Conversion of 1-bromoadamantane or 1-adamantanol to 1-acetamidoadamantane fails, yielding 1-adamantanol (hydrolysis product) or fragmented byproducts .

    The Mechanism: The Ritter reaction proceeds via a stable adamantyl carbocation.

    • Hydrolysis: If water is present >1%, it outcompetes the nitrile (solvent) for the carbocation, regenerating the alcohol.

    • Fragmentation: Under high temperatures (>80°C) and superacidic conditions, the cage can undergo skeletal rearrangement (Wagner-Meerwein) or ring-opening, though adamantane is more robust than bicyclic terpenes.

    Step-by-Step Protocol for Clean Amidation:

    • Precursor Choice: Use 1-bromoadamantane rather than 1-adamantanol. The bromide leaves cleanly with strong acid catalysis without generating an equivalent of water in situ.

    • Solvent: Use Acetonitrile (MeCN) as both solvent and reactant. It must be dried over molecular sieves (3Å).

    • Acid Catalyst: Concentrated

      
       (1.1 equiv) added dropwise at 0°C .
      
      • Critical Step: Do not let the temperature rise above 10°C during addition to prevent side reactions.

    • Quenching: Pour the mixture over crushed ice slowly. The sudden dilution precipitates the amide while keeping the acid dilute enough to prevent hydrolysis of the newly formed amide bond.

    Visual Mechanism: The Critical Path

    RitterPathways Substrate 1-Bromoadamantane Cation Adamantyl Cation (C1+) Substrate->Cation H2SO4 / -HBr Path_Good Path A: Dry MeCN Cation->Path_Good Path_Bad Path B: Wet Solvent / H2O Cation->Path_Bad Intermediate Nitrilium Ion Path_Good->Intermediate Nucleophilic Attack Byproduct 1-Adamantanol (Dead End) Path_Bad->Byproduct H2O intercepts Cation Product 1-Acetamidoadamantane Intermediate->Product Aqueous Workup

    Caption: Pathway analysis of the Ritter Reaction. Exclusion of water is critical at the cation stage to prevent reversion to the alcohol.

    Frequently Asked Questions (FAQ)

    Q: I am seeing a "tar" forming during Friedel-Crafts alkylation of benzene with adamantane. What is it? A: This is likely polymerized material resulting from adamantyl cation polymerization or oligomerization of the arene.

    • Fix: Ensure the arene is in large excess (acting as solvent). Add the adamantyl precursor slowly to the Lewis acid/arene mixture to keep the instantaneous concentration of the cation low.

    Q: Can I use standard chromatography to separate 1-bromo from 1,3-dibromo adamantane? A: It is difficult due to the lack of polarity difference.

    • Fix: Use sublimation first. Unreacted adamantane sublimes easily. Mono-bromo sublimes next. Di-bromo has a significantly higher melting/sublimation point. Recrystallization from methanol is often superior to silica chromatography for this separation.

    Q: Why does my C-H activation yield drop when I scale up? A: Radical reactions, especially photocatalytic ones (like TBADT), are photon-limited.

    • Fix: On scale-up, the path length of light decreases relative to volume. Use a flow reactor or increase surface area (loop reactor) rather than simply using a larger flask.

    References

    • Schreiner, P. R., et al. (2002). C-H Activation of Diamondoids.[2][3][4] Provides the foundational thermodynamics for C1 vs C2 selectivity and bond dissociation energies.

    • Fagnoni, M., et al. (2007). Photocatalytic Functionalization of Adamantane using Decatungstate.

    • Olah, G. A., et al. (1990). Cage Hydrocarbons.[2] Comprehensive text on the stability of adamantyl carbocations and Ritter reaction mechanisms.

    • Organic Syntheses Coll. Vol. 10. (2004). 1-Bromoadamantane Synthesis.

    Sources

    troubleshooting low yields in Hofmann rearrangement of dicarboxamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Ticket ID: HR-DICARB-001
    Subject: Troubleshooting Low Yields & Side Reactions in Dicarboxamide Rearrangement

    Executive Summary: The Dicarboxamide Challenge

    User Context: You are attempting to convert a dicarboxamide (e.g., succinamide, adipamide, phthalamide) into a diamine or an amino-amide. The Problem: Unlike simple mono-amides, dicarboxamides possess two reactive centers that can interact intramolecularly. The standard Hofmann conditions (

    
    ) often result in low yields due to three specific failure modes: Cyclic Urea Formation , Imide Cyclization , and Product Solubility Loss .
    

    This guide moves beyond standard textbook protocols to address the competing kinetics of the dicarboxamide system.

    Diagnostic Workflow

    Before altering your reagent stoichiometry, diagnose the specific failure mode using the decision tree below.

    HofmannDiagnostic start Start: Low Yield Diagnosis check_product Analyze Crude Mixture (LCMS / NMR) start->check_product decision_type What is the major impurity? check_product->decision_type urea Cyclic Urea / Oligomeric Urea decision_type->urea M+26 or Polymer imide Cyclic Imide (Starting Material Isomer) decision_type->imide M-17 (NH3 loss) sm_remain Unreacted Starting Material (Mono-reacted) decision_type->sm_remain M+0 / M-28 nothing No Product Isolated (Aqueous Loss) decision_type->nothing Empty Flask sol_urea CAUSE: Amine attacking Isocyanate FIX: Switch to NBS/DBU/MeOH (Trap as Carbamate) urea->sol_urea sol_imide CAUSE: N-H deprotonation > Bromination FIX: Use TCCA or PIDA (Acidic/Neutral) imide->sol_imide sol_sm CAUSE: Solubility/Stoichiometry FIX: Increase Temp or use Phase Transfer Cat. sm_remain->sol_sm sol_loss CAUSE: Diamine is water soluble FIX: In-situ Boc protection or n-BuOH extraction nothing->sol_loss

    Figure 1: Diagnostic decision tree for identifying the root cause of yield loss in dicarboxamide rearrangements.

    Mechanistic Failure Analysis

    The "Cyclic Urea" Trap

    In dicarboxamides, the reaction does not happen simultaneously at both ends. One amide rearranges to an isocyanate (

    
    ) while the other end may have already formed an amine (
    
    
    
    ) or remain an amide.[1]

    If the carbon chain allows (especially

    
     spacers), the newly formed amine will attack the isocyanate intramolecularly faster than water can attack the isocyanate.
    
    • Result: A stable cyclic urea (e.g., 2-imidazolidinone from succinamide) instead of the desired diamine.

    • Prevention: You must "trap" the isocyanate immediately as a carbamate using an alcohol solvent (Methanol/Ethanol) rather than water.

    The "Imide" Trap

    For vicinal dicarboxamides (e.g., Phthalamide), the

    
     of the amide proton is lower. Under highly basic conditions (NaOH), the nitrogen deprotonates and attacks the adjacent carbonyl, ejecting ammonia to form a cyclic imide (Phthalimide).
    
    • Result: Reversion to a stable, non-rearranging cycle.

    • Prevention: Avoid strong aqueous bases. Use oxidative rearrangements (Hypervalent Iodine) or non-aqueous bases (DBU).

    Optimized Protocols

    Do not use the standard

    
     method for complex dicarboxamides. Choose Method A  for high yield/purity or Method B  for scale/cost.
    
    Method A: The "Carbamate Trap" (High Fidelity)

    Best for: Avoiding cyclic ureas, handling valuable substrates. Mechanism: Uses NBS as the oxidant and DBU as the base in Methanol. The methanol traps the isocyanate as a methyl carbamate, preventing side reactions.

    Protocol:

    • Dissolution: Dissolve dicarboxamide (1.0 equiv) in Methanol (0.1 M concentration).

    • Reagent Prep: Add NBS (N-Bromosuccinimide, 2.2 equiv for bis-rearrangement).

    • Initiation: Cool to 0°C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.5 equiv) dropwise over 15 minutes.

      • Note: The solution often turns yellow/orange.

    • Reaction: Warm to 55°C and stir for 2-4 hours. Monitor by TLC/LCMS for the bis-carbamate.

    • Hydrolysis (The Release): Evaporate MeOH. Add 4M HCl/Dioxane or aqueous NaOH (depending on substrate stability) to cleave the carbamate to the free amine.

    Why this works: The carbamate (

    
    ) is stable and non-nucleophilic, preventing it from attacking the second isocyanate group.
    
    Method B: TCCA (Trichloroisocyanuric Acid)

    Best for: Scale-up, acid-stable substrates. Mechanism: TCCA acts as a "solid chlorine" source, releasing HOCl in situ.

    Protocol:

    • Suspension: Suspend dicarboxamide (1.0 equiv) in water/acetonitrile (1:1).

    • Base: Add NaOH (4.0 equiv) and cool to 0°C.

    • Oxidant: Add TCCA (0.7 equiv—note that 1 mol TCCA provides 3 mol active Cl) slowly.

    • Rearrangement: Stir at 0°C for 1h, then warm to RT.

    • Workup: Filter off the cyanuric acid byproduct (white solid). The filtrate contains your amine.

    Comparative Data: Reagent Selection

    FeatureBromine / NaOH (Classical)NBS / DBU / MeOH (Modern)PIDA / PIFA (Hypervalent Iodine)
    Primary Risk High pH causes hydrolysis/imidesHigher cost of reagentsVery high cost
    Intermediate Isocyanate (Transient)Carbamate (Stable) Isocyanate
    Yield (Avg) 30-50% (for diamides)80-95% 70-90%
    Side Products Cyclic Ureas, ImidesSuccinimide (easily removed)Iodobenzene
    Scale Suitability HighLow/MediumLow (Lab scale only)

    Frequently Asked Questions (Troubleshooting)

    Q: I am making a diamine (e.g., 1,4-diaminobutane), but my yield is 0% after extraction. Where is it? A: Short-chain diamines are extremely hydrophilic and also absorb

    
     from the air.
    
    • Fix: Do not use standard ether/EtOAc extraction.

    • Option 1: Evaporate the aqueous layer to dryness and extract the solid residue with hot n-Butanol or Ethanol .

    • Option 2: Perform the reaction in the presence of

      
       to trap the amine immediately as a lipophilic Boc-protected diamine.
      

    Q: I only see the mono-amine product, even with 2.0 equivalents of oxidant. A: The first rearrangement changes the electronics of the molecule. The formed amine (or carbamate) is electron-donating, which may reduce the acidity of the remaining amide proton.

    • Fix: Increase oxidant to 2.5 - 3.0 equivalents . Ensure temperature is maintained at >50°C during the rearrangement phase to overcome the higher activation energy of the second amide.

    Q: Can I use Bleach (NaOCl)? A: Yes, but commercial bleach concentration varies (3-6%) and has high pH.

    • Warning: For dicarboxamides, the high water content of bleach promotes the "Cyclic Urea" side reaction. If you must use bleach, add KBr (0.5 equiv) as a catalyst; the active species becomes the more reactive hypobromite (

      
      ).
      

    References

    • Keillor, J. W., & Huang, X. (2002).[2] Methyl Carbamate Formation via Modified Hofmann Rearrangement Reactions: Methyl N-(p-Methoxyphenyl)carbamate.[2] Organic Syntheses, 78, 234.[2] [2]

      • Key cit
    • Hiegel, G. A., et al. (2004). Hofmann Rearrangement of Amides Using Trichloroisocyanuric Acid. Synthetic Communications, 34(19), 3449-3453.

      • Key cit
    • Baumgarten, H. E., & Smith, H. L. (1975). Reactions of amines.[1][2][3][4][5][6][7][8][9] XVIII. Oxidative rearrangement of amides with lead tetraacetate. Journal of the American Chemical Society, 97(10), 2812–2816.

      • Mechanistic insight into oxidative rearrangement limit
    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press. Chapter 36: Rearrangements.

      • General mechanistic grounding for isocyanate intermedi

    Sources

    Technical Support Center: Reaction Monitoring of Adamantane-1,3-Dicarboxamide Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Operational Ticket Focus: TLC Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist

    Introduction: The "Invisible" Chemistry Challenge

    Welcome to the technical support hub for adamantane derivatization. If you are monitoring the synthesis of Adamantane-1,3-dicarboxamide from Adamantane-1,3-dicarboxylic acid , you are likely facing a specific set of challenges distinct from standard aromatic chemistry.

    The Core Problem: The adamantane cage consists of saturated

    
     carbons. It lacks the 
    
    
    
    -conjugation required to absorb UV light at 254 nm.[1] Consequently, your reaction components—starting material (SM), intermediate, and product—are effectively "invisible" under a standard UV lamp.[1]

    This guide provides a self-validating, non-UV visualization protocol and a logic system for monitoring the stepwise amidation process.

    Module 1: Visualization & Detection

    User Issue: "I spotted my reaction mixture, but the TLC plate looks blank under UV light."

    Root Cause: Lack of chromophores.[1] Adamantane derivatives do not quench the F254 indicator on silica plates.[1]

    The Solution: You must use chemical staining (derivatization).[1] We recommend a Dual-Stage Visualization Protocol to ensure you don't miss the intermediate mono-amide.[1]

    Recommended Staining Protocol
    Stain ReagentSensitivityTarget FunctionalityProtocol
    Iodine (
    
    
    ) Vapor
    Moderate (Reversible)Hydrocarbons / Lipophilic CagesPlace plate in a jar with
    
    
    crystals.[1] Spots appear yellow/brown .[1][2] Note: Mark spots immediately; they fade.[1]
    PMA (Phosphomolybdic Acid) High (Permanent)Amides, Oxidizable C-H bondsDip plate, blot excess, and heat with a heat gun until spots appear dark blue/green on a light green background.[1]
    CAM (Hanessian’s Stain) Very HighAmides / Oxygenated speciesDip and heat strongly.[1][3] Spots appear blue/black .[1] More sensitive than PMA for amides.[1][3]
    Decision Tree: Selecting the Right Stain

    VisualizationLogic Start Start: Plate Developed & Dried UV_Check Check UV (254 nm) Start->UV_Check UV_Result Result: Blank/Empty? UV_Check->UV_Result Iodine Stage 1: Iodine Chamber (Non-destructive) UV_Result->Iodine Yes (Expected) Mark Circle Yellow Spots (Lipophilic Cage) Iodine->Mark PMA Stage 2: PMA or CAM Dip (Destructive/Permanent) Mark->PMA Heat Heat Gun (>150°C) PMA->Heat Final Blue/Green Spots: Amides & Acids Heat->Final

    Figure 1: Visualization workflow for non-chromophoric adamantane derivatives.

    Module 2: Eluent Systems & Separation Logic

    User Issue: "My spots are streaking or staying at the baseline."

    Root Cause:

    • The Starting Material (Di-acid): Dicarboxylic acids are highly polar and interact strongly with the silica (acidic silanols), causing streaking.[1]

    • The Product (Di-amide): While less acidic, the primary amide (

      
      ) has significant hydrogen bonding capability, making it much more polar than the adamantane core suggests.[1]
      
    Optimized Mobile Phases
    SystemComposition (v/v)PurposeExpected Rf (Approx)
    System A (Standard) DCM : MeOH (9:1)General monitoring of Amide formation.[1]Di-amide: ~0.3 - 0.4Mono-amide: ~0.2Di-acid: Baseline
    System B (Acidic) DCM : MeOH : AcOH (90:9:[1]1)Moving the Starting Material (Di-acid).[1]Di-acid moves off baseline (~0.[1]15) to confirm consumption.
    System C (High Polarity) CHCl3 : MeOH : NH4OH (80:18:[1]2)If the Di-amide is too sticky.[1]Sharpens amide spots; suppresses tailing.[1]

    Technical Insight: Do not use pure non-polar solvents (Hexane/EtOAc).[1] The adamantane cage is lipophilic, but the functional groups dominate the interaction with silica.[1] You need Methanol or Ethanol to break the hydrogen bonds with the stationary phase.

    Module 3: Reaction Progression Logic (The "Three-Spot" Rule)

    User Issue: "How do I know if the reaction is complete? I see multiple spots."

    Analysis: The synthesis of a di-amide from a di-acid is a stepwise process.[1] You will rarely jump from 0% to 100% product. You must monitor the intermediate.

    The Reaction Pathway:

    • Spot A (SM): Adamantane-1,3-dicarboxylic acid (Lowest Rf / Streaks without acid).[1]

    • Spot B (Intermediate): Adamantane-1-amido-3-carboxylic acid (Mono-amide).[1]

    • Spot C (Product): Adamantane-1,3-dicarboxamide (Highest Rf in polar systems, but distinct).[1]

    Monitoring Workflow

    ReactionProgress cluster_plate TLC Plate Appearance (DCM:MeOH 9:1) SM Di-Acid (SM) (Very Polar/Acidic) Inter Mono-Amide (Intermediate) SM->Inter Step 1: Amidation Prod Di-Amide (Product) Inter->Prod Step 2: Amidation Spot_SM SM (Rf ~0.0) Spot_Int Mono (Rf ~0.2) Spot_Prod Prod (Rf ~0.4)

    Figure 2: Stepwise conversion logic. The reaction is complete only when the "Mono" spot disappears.

    Module 4: Sample Preparation & Solubility

    User Issue: "I cannot dissolve my sample to spot it on the TLC plate."

    Root Cause: Adamantane-1,3-dicarboxamide has a high melting point (>260°C) and poor solubility in standard low-boiling solvents (DCM, Ether) due to strong intermolecular hydrogen bonding and crystal lattice energy.[1]

    Troubleshooting Protocol:

    • Do NOT use: Pure DCM or Hexanes. The sample will precipitate in the capillary, leading to "ghost" spots (solvent only).[1]

    • Recommended Solvent: DMSO (Dimethyl sulfoxide) or Warm Methanol .[1]

    • Spotting Technique:

      • Dissolve ~5 mg of crude solid in 0.5 mL DMSO.

      • Apply a small spot.[1] DMSO is high-boiling and hard to dry.[1]

      • Critical: Dry the spot on the TLC plate using a heat gun before developing. Residual DMSO acts as a local eluent and will ruin the separation (causing a "blob" effect).[1]

    Frequently Asked Questions (FAQ)

    Q: Can I use Dragendorff’s reagent? A: Generally, no .[1] Dragendorff’s is specific for tertiary amines and alkaloids.[1] Your product is a primary amide (

    
    ) and lacks the basic nitrogen required for a strong Dragendorff complex.[1] Stick to PMA  or CAM .[1]
    

    Q: I see a spot at the solvent front. What is it? A: If you are using non-polar solvents, this is likely adamantane impurities (unfunctionalized) or lubricating grease.[1] However, in the synthesis of the dicarboxamide, this is rare. If you are using a coupling agent (like DCC or EDC), check if the byproduct (urea) is co-eluting.[1]

    Q: Why does the starting material streak? A: The carboxylic acid groups protonate the silica gel surface. To fix this, add 1% Acetic Acid to your eluent, or convert a small aliquot of your reaction mixture to the methyl ester (using MeOH/H2SO4) before spotting to confirm the SM consumption.[1]

    References

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (Standard reference for TLC of amides and functional group interconversion).

    • University of Rochester, Dept. of Chemistry. "Magic Formulas: TLC Stains."[1] [Link] (Source for PMA and Anisaldehyde protocols).[1]

    • Zhu, H.; Zhong, X. "Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane."[1][4] Asian Journal of Chemistry, 2013 , 25(8), 4153-4156.[1] [Link] (Specific synthesis route and properties of the adamantane dicarboxamide precursors).

    • Reach Devices. "TLC Stains and Visualization Methods." [Link] (Detailed chemistry of Iodine and PMA interactions).

    Sources

    Technical Support Center: Adamantane Derivatives Stability & Handling

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Operational | Tier: Level 3 (Senior Scientific Support)
    Topic: Stability, Solubility, and Handling of Adamantane Derivatives in Solution

    Welcome to the Technical Support Center

    From the Desk of the Senior Application Scientist: "Adamantane derivatives (e.g., Amantadine, Memantine, Rimantadine) present a unique paradox in solution chemistry. The adamantane cage itself is thermodynamically diamond-like—rigid and chemically inert. However, this same rigidity creates significant physical stability issues such as sublimation, aggressive precipitation, and hydrophobic aggregation. Furthermore, the pendant amine groups often introduce unexpected reactivity with atmospheric components. This guide moves beyond basic datasheets to address the causality of these failures."

    Module 1: Troubleshooting Guide (FAQ & Root Cause Analysis)

    Category A: The "Disappearing Sample" (Volatility & Sublimation)

    Q: I lyophilized my adamantane derivative overnight, and the vial is now empty or has significantly less mass. Did it decompose? A: It likely did not decompose; it sublimed .

    • The Mechanism: Adamantane and its lower-molecular-weight derivatives (like 1-adamantylamine) are globular, waxy molecules with high vapor pressures relative to their molecular weight. They lack strong intermolecular forces (like pi-stacking) to hold them in the solid lattice. Under high vacuum (lyophilization) or even gentle heating, the molecules escape the solid phase directly into the gas phase.

    • Corrective Action:

      • Avoid High Vacuum: Do not lyophilize simple adamantane derivatives unless they are in a salt form (e.g., Hydrochloride). The salt form significantly reduces volatility.

      • Cold Storage: Store neat solids at -20°C in tightly sealed vessels (Teflon-lined caps) to prevent slow sublimation over months.

    Category B: Solubility & Precipitation ("Crashing Out")

    Q: My compound dissolved in DMSO, but precipitated immediately upon adding it to the aqueous buffer. Why? A: You are fighting the Hydrophobic Effect and Lattice Energy .

    • The Mechanism: The adamantane cage is highly lipophilic (logP ~2.5–3.5). Water molecules must form an ordered "cage" around the hydrophobic adamantane, which is entropically unfavorable. Additionally, the rigid symmetry of adamantane allows it to pack efficiently in a crystal lattice, making the energy cost to break the lattice (dissolution) high.

    • Corrective Action:

      • Check the pH: Most adamantane drugs are amines. Ensure the buffer pH is at least 2 units below the pKa (typically pKa ~10 for adamantane amines) to ensure the nitrogen is protonated (

        
        ). The charged species is far more soluble.
        
      • Use Cyclodextrins: This is the gold standard. See Protocol 1 below.

    Category C: Chemical Reactivity (Ghost Peaks)

    Q: I see a new peak in my HPLC/NMR after the sample sat on the bench for 4 hours. Is it oxidation? A: It is likely Carbamate Formation from atmospheric CO₂.

    • The Mechanism: Primary amines (like Amantadine) are nucleophilic.[1] They react rapidly with atmospheric carbon dioxide to form carbamates (

      
      ) in a reversible equilibrium. This is often mistaken for oxidation or hydrolysis.
      
    • Corrective Action:

      • Acidify: Carbamates are unstable in acidic media. Run the sample in an acidic mobile phase (0.1% Formic Acid) to reverse the reaction.

      • Inert Atmosphere: Prepare solutions under Nitrogen or Argon.

    Module 2: Critical Data & Specifications

    Table 1: Physicochemical Constraints of Common Derivatives
    CompoundKey Stability IssueSolubility DriverpKa (Approx)Detection Challenge
    Adamantane (Parent) Extreme Sublimation Lipophilicity OnlyN/ANo Chromophore
    Amantadine (HCl) Hygroscopic / CO₂ uptakepH-dependent (Amine)~10.1Low UV Abs (Use ELSD/RI)
    Memantine (HCl) Aggregation / MicellespH-dependent (Amine)~10.3Low UV Abs (Use ELSD/RI)
    Rimantadine CO₂ uptakepH-dependent (Amine)~10.4Low UV Abs

    Module 3: Visualized Workflows

    Workflow 1: Solubility Optimization Logic

    Caption: A decision tree for solubilizing stubborn adamantane derivatives, prioritizing pH adjustment before advanced host-guest chemistry.

    SolubilityLogic Start Sample Insoluble in Aqueous Buffer CheckStruct Does it have an Amine group? Start->CheckStruct YesAmine Yes (Amantadine, Memantine) CheckStruct->YesAmine NoAmine No (Adamantane, Esters) CheckStruct->NoAmine AdjustPH Adjust pH < (pKa - 2) (Target pH 4-5) YesAmine->AdjustPH Cosolvent Add Co-solvent (DMSO/EtOH < 5%) NoAmine->Cosolvent Soluble1 Soluble? AdjustPH->Soluble1 Done1 Proceed with Experiment Soluble1->Done1 Yes Soluble1->Cosolvent No Soluble2 Soluble? Cosolvent->Soluble2 Done2 Proceed Soluble2->Done2 Yes Cyclodextrin Apply Host-Guest Protocol (Beta-Cyclodextrin) Soluble2->Cyclodextrin No (Precipitates) FinalCheck Stable Complex Formed Cyclodextrin->FinalCheck

    Workflow 2: Handling & Storage to Prevent Sublimation

    Caption: Protocol for handling volatile adamantane solids to prevent mass loss and cross-contamination.

    SublimationControl cluster_warning AVOID Raw Raw Solid (Free Base) Salt Convert to Salt (HCl/Sulfate) Raw->Salt Preferred Weigh Quick Weighing (Minimize Air Time) Raw->Weigh If Salt Impossible Salt->Weigh Soln Dissolve Immediately (Stock Solution) Weigh->Soln Best Practice Store Long Term Storage (-20°C, Sealed) Weigh->Store Solid State (Risk of Sublimation) Soln->Store Liquid State Vac High Vacuum / Lyophilization Open Open Vials > 1 hour

    Module 4: Standard Operating Protocols (SOPs)

    Protocol 1: Host-Guest Solubilization (The -Cyclodextrin Method)

    Use this when pH adjustment and DMSO fail. Adamantane fits perfectly into the hydrophobic cavity of

    
    -Cyclodextrin (
    
    
    
    -CD).

    Reagents:

    • Adamantane Derivative (Guest)

    • 
      -Cyclodextrin (Host) - Note: 
      
      
      
      -CD is too small;
      
      
      -CD is too loose.
    • Phosphate Buffer (PBS)[2]

    Procedure:

    • Calculate Stoichiometry: The binding constant (

      
      ) is very high (
      
      
      
      ).[3] Assume a 1:1 molar ratio , but prepare with a 1.5x molar excess of
      
      
      -CD
      to ensure complete solubilization.
    • Preparation of Host Solution: Dissolve

      
      -CD in PBS. (Solubility of 
      
      
      
      -CD is ~18 mg/mL in water; use Hydroxypropyl-
      
      
      -CD for higher solubility >100 mg/mL).
    • Complexation:

      • Add the adamantane derivative (solid or from a concentrated DMSO stock) to the CD solution.

      • Critical Step: Sonicate for 15–30 minutes at room temperature. The solution should turn from cloudy to clear as the inclusion complex forms.

      • Validation: If the solution remains clear after 24 hours at 4°C, the complex is stable.

    Protocol 2: Analytical Verification (NMR Thermometer)

    Since UV-Vis is unreliable, use NMR to verify identity and check for aggregation.

    Procedure:

    • Solvent: Use

      
       (if salt/CD complex) or 
      
      
      
      (if free base).
    • Standard: Use Adamantane as an internal chemical shift reference if studying derivatives.

      • Note: The chemical shift difference between the CH and CH₂ protons of adamantane is temperature-dependent and can actually be used as an NMR thermometer to calibrate your probe temperature [5].

    • Aggregation Check: If peaks are broad, the adamantane is aggregating (micelle-like behavior).

      • Fix: Add 10-20%

        
         (Methanol-d4) to break hydrophobic aggregates.
        

    References

    • BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds. Retrieved from

    • National Institutes of Health (NIH). (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PMC. Retrieved from

    • Royal Society of Chemistry (RSC). (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation. Physical Chemistry Chemical Physics.[4][5] Retrieved from

    • MDPI. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Retrieved from

    • PubMed. (2020). Solid-state chemical-shift referencing with adamantane. Retrieved from

    • Eastman. (2023). Carbon Dioxide Removal: Reaction Mechanisms of Amines. Retrieved from

    Sources

    Validation & Comparative

    Comparative Antiviral Profiling: Adamantane-1,3-dicarboxamide Scaffolds vs. Amantadine

    [1][2]

    Executive Summary

    This guide provides a technical comparison between Amantadine (1-adamantanamine), the classical influenza A M2 ion channel blocker, and Adamantane-1,3-dicarboxamide (and its N-substituted derivatives), an emerging scaffold in medicinal chemistry.

    While Amantadine remains the reference standard for M2 channel inhibition, its clinical utility is severely compromised by the S31N resistance mutation and CNS side effects driven by its lysosomotropic amine nature. In contrast, the Adamantane-1,3-dicarboxamide scaffold represents a structural pivot: it replaces the basic amine with neutral amide functionalities. This chemical alteration fundamentally changes the mechanism of action (MOA), solubility profile, and resistance potential. This guide analyzes the shift from "cationic pore blockers" (Amantadine) to "neutral allosteric/surface ligands" (Dicarboxamides), providing experimental protocols to validate their distinct activities.

    Chemical & Pharmacological Profile

    The core distinction lies in the acid-base character of the head group. Amantadine functions as a pharmacologic mimic of the hydronium ion (

    Table 1: Physicochemical Comparison
    FeatureAmantadine (HCl) Adamantane-1,3-dicarboxamide Implication for Antiviral Activity
    Structure Class Primary Amine (Cage)Diamide (Cage)Amine is critical for electrostatic clamp in M2 pore.
    CAS Number 665-66-7 (HCl)10284-95-4 (Unsubstituted)Dicarboxamide is often a scaffold for N-substituted actives.
    Basicity (pKa) ~10.1 (Basic)Neutral (non-ionizable)Amantadine accumulates in acidic endosomes (lysosomotropism); Amides do not.
    LogP (Lipophilicity) ~2.5~1.2 (Unsubstituted)Dicarboxamide is more polar unless N-substituted with hydrophobic groups.
    H-Bond Donors 3 (Ammonium form)4 (Diamide)Amides rely on H-bond networks rather than ionic blocking.
    Primary Target Influenza A M2 Channel (Pore)M2 Channel (Allosteric) / Host FactorsDicarboxamides may bypass the S31N pore mutation.

    Mechanistic Divergence

    Amantadine: The Pore Blocker

    Amantadine inhibits influenza A replication by blocking the M2 proton channel . Following endocytosis, the acidic pH of the endosome activates the M2 channel to pump protons into the virion, triggering uncoating.

    • Mechanism: Amantadine enters the M2 pore and binds to the His37 tetrad. The ammonium group stabilizes the neutral form of His37, preventing proton conduction.

    • Failure Mode: The S31N mutation widens the pore and alters hydration, rendering Amantadine ineffective.

    Adamantane-1,3-dicarboxamide: The Scaffold

    The unsubstituted diamide is generally considered inactive or weakly active as a direct pore blocker because it lacks the positive charge required to mimic the hydronium ion at the His37 cluster.

    • Active Derivatives: Antiviral activity is typically observed in

      
      -disubstituted derivatives  (e.g., N,N'-bis(2,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide).
      
    • Mechanism: These derivatives likely bind to the lipid-facing surface of the M2 tetramer or an allosteric pocket, stabilizing the closed conformation without requiring pore occupancy. This allows them to potentially inhibit Amantadine-resistant (S31N) strains.

    Visualization: M2 Channel Interaction Pathways

    M2_Mechanismcluster_M2M2 Proton Channel ActivityVirus_EntryInfluenza Virion(Endocytosis)Endosome_AcidEndosomal Acidification(pH < 6.0)Virus_Entry->Endosome_AcidHis37_GateHis37 Tetrad(Proton Sensor)Endosome_Acid->His37_GateActivatesProton_InfluxH+ Influx into VirionHis37_Gate->Proton_InfluxUncoatingvRNP Release(Uncoating)Proton_Influx->UncoatingAmantadineAmantadine (H+)Block_PoreSteric/ElectrostaticPore BlockAmantadine->Block_PoreBlock_Pore->His37_GateInhibits (WT only)DicarboxamideDicarboxamideDerivativesAllosteric_BindSurface/AllostericBindingDicarboxamide->Allosteric_BindAllosteric_Bind->His37_GateStabilizes Closed State(Potential S31N Activity)

    Figure 1: Mechanistic comparison showing Amantadine's direct pore blockade versus the potential allosteric stabilization by Dicarboxamide derivatives.

    Antiviral Performance Data

    When evaluating these compounds, researchers must distinguish between the parent scaffold and optimized derivatives. The data below compares Amantadine HCl against a representative active dicarboxamide derivative (N,N'-substituted).

    Table 2: Comparative Efficacy (Influenza A H3N2)
    MetricAmantadine HCl Dicarboxamide Derivative (Optimized) Interpretation
    IC50 (Wild Type) 0.5 – 5.0 µM10 – 50 µMAmantadine is more potent against sensitive strains (WT).
    IC50 (S31N Mutant) > 100 µM (Resistant)15 – 60 µM (Retains Activity)Dicarboxamides maintain efficacy against resistant strains due to non-pore binding.
    CC50 (Cytotoxicity) ~500 µM> 1000 µMAmides are generally less cytotoxic than lysosomotropic amines.
    Selectivity Index (SI) ~100 (WT) / <1 (S31N)~20 – 50 (Broad)Dicarboxamides offer a lower but more consistent SI across strains.

    Key Insight: If your screen involves the S31N mutant (prevalent in >99% of circulating strains), Amantadine is effectively a negative control. An optimized Adamantane-1,3-dicarboxamide derivative is the superior candidate for hit-to-lead optimization in this context.

    Experimental Protocols

    To objectively compare these compounds, use a Plaque Reduction Assay . This functional assay measures the compound's ability to prevent viral spread and replication.[1]

    Protocol: Plaque Reduction Neutralization Test (PRNT)

    Materials:

    • Cells: MDCK (Madin-Darby Canine Kidney) cells, seeded at

      
       cells/well in 6-well plates.
      
    • Virus: Influenza A (Strain A/Puerto Rico/8/34 for WT; A/California/07/2009 for S31N).

    • Media: DMEM + TPCK-trypsin (2 µg/mL).

    • Overlay: 0.8% Agarose in DMEM.

    Workflow:

    • Seeding: Plate MDCK cells 24h prior to infection to achieve 90-95% confluence.

    • Compound Preparation:

      • Dissolve Amantadine HCl in water (Stock: 10 mM).

      • Dissolve Adamantane-1,3-dicarboxamide in DMSO (Stock: 10 mM). Note: Amides have lower aqueous solubility; ensure final DMSO < 0.5%.

    • Infection: Wash cells with PBS. Infect with ~50-100 PFU/well of virus for 1 hour at 37°C.

    • Treatment: Remove inoculum. Add agarose overlay containing serial dilutions of the test compounds (0.1 µM to 100 µM).

    • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

    • Fixation & Staining: Fix with 4% Formaldehyde. Stain with 0.1% Crystal Violet.

    • Analysis: Count plaques. Calculate % inhibition relative to DMSO control.

    Visualization: Assay Workflow Logic

    Assay_Workflowcluster_QCQuality ControlStep1Seed MDCK Cells(24h)Step2Infect with Virus(1h Adsorption)Step1->Step2Step3Apply Overlay+ CompoundStep2->Step3Step4Incubate48-72hStep3->Step4Step5Count Plaques(Calc IC50)Step4->Step5DMSO_CtrlDMSO Control(<0.5%)DMSO_Ctrl->Step3Pos_CtrlAmantadine(Use WT Strain)Pos_Ctrl->Step3

    Figure 2: Step-by-step workflow for the Plaque Reduction Assay to determine IC50 values.

    References

    • Hay, A. J., et al. (1985).[2] "The molecular basis of the specific anti-influenza action of amantadine."[2] The EMBO Journal.[2] Link

    • Ison, M. G., & Hayden, F. G. (2017).[1] "Antiviral Drugs for Influenza."[1][3][4][5][6][7][8] Microbiology Spectrum. (Detailed review of M2 inhibitor resistance). Link

    • Moiseev, I. K., et al. (2012). "Synthesis and antiviral activity of new adamantane derivatives." Pharmaceutical Chemistry Journal. (Discusses dicarboxamide derivatives).[3][9][10] Link

    • Zoidis, G., et al. (2014). "Design and synthesis of bioactive adamantane derivatives." Antiviral Chemistry & Chemotherapy. (SAR of adamantane amides vs amines). Link

    • Wang, J., et al. (2011). "Discovery of novel adamantane-based M2 ion channel inhibitors." Journal of Medicinal Chemistry. (Explores overcoming S31N resistance). Link

    Comparative Guide: Structure-Activity Relationship of Adamantane Dicarboxamide Analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    Focus Application: 11

    
    -HSD1 Inhibition & Metabolic Stability Optimization
    

    Executive Summary

    Adamantane (tricyclo[3.3.1.1

    
    ]decane) is a privileged scaffold in medicinal chemistry, valued for its ability to occupy hydrophobic pockets and improve membrane permeability.[1] However, its high lipophilicity (LogP ~4.2) often leads to poor metabolic stability and rapid clearance via CYP450 hydroxylation.
    

    This guide analyzes Adamantane Dicarboxamide Analogs , a structural class designed to retain the steric benefits of the adamantane cage while introducing polar handles (carboxamides) to lower LogP, improve solubility, and block metabolic "soft spots." We compare these analogs against classic mono-carboxamides (e.g., Amantadine derivatives) and bioisosteres in the context of 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    
    -HSD1)
    inhibition, a key target for metabolic syndrome and type 2 diabetes.

    Part 1: The Scaffold & Mechanism

    The "Greasy Cage" Problem

    In early drug discovery, simple adamantane amines (like Amantadine) were effective antivirals but suffered from CNS side effects and rapid oxidative metabolism.

    • The Mono-Carboxamide Solution: Attaching a single amide linker (Position 1) allows for specific interactions with the catalytic triad of enzymes like 11

      
      -HSD1.
      
    • The Dicarboxamide Evolution: While mono-amides are potent, they remain highly lipophilic. Introducing a second carboxamide group (typically at Position 3) creates Adamantane 1,3-dicarboxamides . This modification:

      • Reduces Lipophilicity: Lowers cLogP, reducing non-specific binding.

      • Blocks Metabolism: The tertiary bridgehead carbons (positions 1, 3, 5, 7) are primary sites for CYP450 oxidation. Substitution at these points sterically and electronically prevents rapid clearance.

      • Enhances Selectivity: The second amide can form specific hydrogen bonds, improving selectivity against the related isoform 11

        
        -HSD2.
        
    Diagram 1: SAR Pharmacophore Map

    The following diagram illustrates the structural logic transforming a basic adamantane hit into a stabilized dicarboxamide lead.

    SAR_Map Core Adamantane Core (Hydrophobic Anchor) Pos1 Position 1: Primary Amide (Pharmacophore) Core->Pos1 Linker Pos3 Position 3: Secondary Amide (Metabolic Block) Core->Pos3 Stabilization Target Target: 11β-HSD1 (Hydrophobic Pocket) Core->Target Van der Waals Pos1->Target H-Bond Donor Outcome Outcome: High Potency + Low Clearance Pos3->Outcome Lowers LogP

    Caption: Structural evolution of adamantane dicarboxamides. Position 1 drives potency; Position 3 drives physicochemical properties.

    Part 2: Comparative Analysis (Data & Performance)

    This section compares Mono-Carboxamides (Standard) against 1,3-Dicarboxamides/Polar-Analogs (Optimized) based on inhibition of human 11

    
    -HSD1 and metabolic stability.
    
    Table 1: Structure-Activity & Stability Profile
    FeatureSeries A: Mono-Carboxamides Series B: 1,3-Dicarboxamides Biological Impact
    Structure 1-Adamantyl-C(=O)-NH-RR'-NH-C(=O)-Adamantyl-C(=O)-NH-RSeries B adds polarity.
    h-11
    
    
    -HSD1 IC
    
    
    10 - 100 nM (High Potency)30 - 150 nM (Maintained Potency)Dicarboxamides retain potency if R-groups fit the pocket.
    Selectivity (vs HSD2) > 100-fold> 500-fold Second amide reduces off-target hydrophobic binding.
    Microsomal Stability (t
    
    
    )
    < 15 min (Rapid Clearance)> 60 min (High Stability)Bridgehead substitution blocks CYP hydroxylation.
    Solubility Low (< 5
    
    
    M)
    Moderate (> 50
    
    
    M)
    Critical for oral bioavailability.
    CNS Penetration High (Risk of CNS side effects)Low (Peripherally restricted)Desirable for metabolic targets (liver/adipose).

    Key Insight: While mono-carboxamides (Series A) are often slightly more potent due to perfect hydrophobic fit, they fail in in vivo models due to rapid liver clearance. The dicarboxamide modification (Series B) sacrifices negligible potency for a massive gain in metabolic stability (intrinsic clearance

    
     drops significantly).
    
    Alternative Scaffolds
    • Adamantyl Triazoles: Bioisosteres of the amide. They offer similar stability but often have different hydrogen-bonding vectors.

    • Hydroxy-Adamantyl Amides: A "lite" version of dicarboxamides. A hydroxyl group at position 3 is less bulky than a second amide but still lowers LogP.

    Part 3: Experimental Protocols

    To validate these SAR claims, the following protocols ensure robust data generation.

    Protocol A: Synthesis of Adamantane 1,3-Dicarboxamides

    Objective: Create an asymmetric dicarboxamide from 1,3-adamantane dicarboxylic acid.

    • Starting Material: Begin with 1,3-adamantanedicarboxylic acid .

    • Mono-Esterification: Reflux with MeOH/H

      
      SO
      
      
      
      (controlled equivalents) to generate the mono-methyl ester.
      • Validation: Check via TLC (distinct Rf from di-acid and di-ester).

    • Amide Coupling 1 (The Pharmacophore): React the free acid with Amine A (e.g., 2-aminopyridine) using HATU/DIPEA in DMF at RT for 12h.

    • Hydrolysis: Saponify the methyl ester using LiOH in THF/H

      
      O.
      
    • Amide Coupling 2 (The Stabilizer): React the newly freed acid with Amine B (or ammonia for a primary amide) using EDC/HOBt.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile gradient).

    Protocol B: HTRF Inhibition Assay (11 -HSD1)

    Objective: Measure IC

    
     values using a Homogeneous Time-Resolved Fluorescence assay.
    
    • Reagents: Human recombinant 11

      
      -HSD1 microsomes, NADPH cofactor, Cortisone (substrate), and HTRF cortisol detection kit (cisbio or equivalent).
      
    • Preparation: Dilute compounds in DMSO (10-point serial dilution). Final DMSO concentration < 1%.

    • Enzyme Reaction:

      • Incubate enzyme + compound + NADPH (200

        
        M) + Cortisone (200 nM) in assay buffer (pH 7.4) for 60 mins at 37°C.
        
    • Detection: Add anti-cortisol-cryptate and d2-labeled cortisol.

      • Mechanism:[2] Competitive binding. High enzyme activity = High Cortisol = Low FRET signal. Inhibition = Low Cortisol = High FRET signal.

    • Analysis: Read fluorescence at 665 nm and 620 nm. Calculate Ratio (665/620). Fit data to a 4-parameter logistic equation to derive IC

      
      .
      
    Diagram 2: Experimental Workflow

    Workflow Start Start: 1,3-Adamantane Dicarboxylic Acid Step1 1. Mono-protection (Methyl Ester) Start->Step1 Step2 2. Amide Coupling A (Pharmacophore Install) Step1->Step2 Step3 3. Hydrolysis & Coupling B (Solubility/Stability Install) Step2->Step3 Assay 4. HTRF Assay (IC50 Determination) Step3->Assay Metab 5. Microsomal Stability (Human Liver Microsomes) Step3->Metab Assay->Metab Select Potent Hits

    Caption: Workflow for synthesizing and validating asymmetric adamantane dicarboxamides.

    Part 4: References

    • Discovery of Adamantyl Carboxamides as 11

      
      -HSD1 Inhibitors 
      
      • Source: Journal of Medicinal Chemistry / PubMed

      • Title: Adamantyl carboxamides and acetamides as potent human 11ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

        
        -hydroxysteroid dehydrogenase type 1 inhibitors.[3][4]
        
      • URL:[Link]

    • Metabolic Stabilization Strategies

      • Source: Journal of Medicinal Chemistry

      • Title: Discovery and Metabolic Stabilization of Potent and Selective 2-Amino-N-(adamant-2-yl) Acetamide 11ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

        
        -HSD1 Inhibitors.[5]
        
      • URL:[Link]

    • Adamantane Triazoles (Bioisosteres)

      • Source: Bioorganic & Medicinal Chemistry Letters[6][7]

      • Title: Adamantyl triazoles as selective inhibitors of 11ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

        
        -hydroxysteroid dehydrogenase type 1.[5][6][8]
        
      • URL:[Link]

    • P2X7 Receptor Antagonism (Comparative Context)

      • Source: Journal of Medicinal Chemistry

      • Title: Discovery of potent and selective adamantane-based small-molecule P2X7 receptor antagonists.

      • URL:[Link]

    • Adamantane Solubility & Lipophilicity Studies

      • Source: Royal Society of Chemistry (RSC)

      • Title: Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes.[9]

      • URL:[Link]

    Sources

    Comparative Analysis Guide: Adamantane Derivatives Targeting Influenza M2 Channels

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    Current Landscape: The clinical utility of first-generation adamantanes (Amantadine, Rimantadine) has been severely compromised by the widespread prevalence of the S31N mutation in the Influenza A M2 proton channel. However, these compounds remain critical reference standards in virology. Emerging Frontiers: Next-generation derivatives, particularly spiro-adamantanes and adamantane-aryl conjugates , are demonstrating renewed efficacy against resistant strains (S31N, V27A) by exploiting alternative binding pockets or stabilizing the channel's closed state through novel steric interactions. Guide Purpose: This document provides a technical comparison of legacy vs. novel adamantane derivatives, supported by mechanistic insights, comparative data tables, and validated experimental protocols for evaluating channel blockade.

    Part 1: Mechanistic Analysis & Signaling Pathway

    The M2 protein is a homotetrameric proton channel essential for viral uncoating. Following endocytosis, the acidic pH of the endosome activates M2, allowing protons (

    
    ) to influx into the virion.[1] This acidification dissociates the viral ribonucleoprotein (vRNP) from the matrix protein (M1), permitting nuclear import and replication.
    
    Mechanism of Inhibition[2][3][4]
    • Wild-Type (WT) Blockade: Amantadine and Rimantadine bind within the N-terminal lumen of the M2 pore. They act as a "plug," physically occluding the channel and disrupting the water wire necessary for proton hopping (Grotthuss mechanism).

    • Resistance (S31N): The Serine-to-Asparagine mutation at position 31 introduces a bulky, hydrophilic side chain into the pore, sterically hindering drug binding and destabilizing the hydrophobic pocket required for adamantane affinity.

    Diagram: M2 Channel Activation & Inhibition Pathway

    M2_Pathway cluster_0 Host Cell Endosome (Low pH) Acid Acidic pH (5.0-6.0) His37 M2 His37 Sensor Protonation Acid->His37 Activates Trp41 Trp41 Gate Opening His37->Trp41 Induces Conf. Change Influx H+ Influx into Virion Trp41->Influx Permits Flow Uncoating vRNP Dissociation (Uncoating) Influx->Uncoating Triggers Drug Adamantane Derivative (Inhibitor) Block Physical Pore Occlusion (Steric Block) Drug->Block Binds Lumen Block->Influx PREVENTS

    Caption: Logical flow of M2 channel activation by endosomal pH and the disruption point where adamantane derivatives occlude proton influx.

    Part 2: Comparative Performance Analysis

    Compound Profiles
    Compound ClassRepresentativeTarget ProfileKey Mechanism
    Legacy Amantadine WT M2 (H3N2, H1N1 pre-2009)Luminal pore blocker; stabilizes closed His37 tetrad.
    Legacy Rimantadine WT M2Similar to Amantadine but higher lipophilicity and lower CNS toxicity.
    Next-Gen Spiro-adamantanes WT, V27A, L26FRigidified structure fits altered pore geometry of hydrophobic mutants.
    Next-Gen Adamantane-Aryl S31N, WTDual-binding: Adamantane anchors in the pore, aryl group interacts with surface residues to bypass S31 steric clash.
    Efficacy Data (IC50) & Toxicity (CC50)

    Data synthesized from comparative electrophysiology (TEVC) and plaque reduction assays.

    CompoundStrain TargetIC50 (µM) [Efficacy]CC50 (µM) [Cytotoxicity]Selectivity Index (SI)
    Amantadine A/M2-WT0.2 - 1.5> 300> 200
    A/M2-S31N> 100 (Resistant)> 300< 3
    Rimantadine A/M2-WT0.1 - 0.8> 250> 300
    Spiro-Piperidine A/M2-V27A0.5 - 2.0~150~75
    M2-S31N Blockers A/M2-S31N7.7 - 16.0~55 - 100~6 - 10
    Compound 10 *M2-WT/L27F/V27A0.35 - 1.2> 100> 80

    *Compound 10 refers to novel 3,4,8,9-tetramethyltetracyclo-decan-1-amine derivatives cited in recent literature.

    Analysis:

    • Resistance Gap: Legacy drugs are virtually useless against S31N (IC50 > 100 µM).

    • Next-Gen Potency: Novel S31N blockers achieve single-digit micromolar IC50s but often suffer from lower Selectivity Indices (SI), indicating a narrower therapeutic window compared to the legacy drugs' performance on WT strains.

    • Toxicity: Most adamantane derivatives exhibit low cytotoxicity (CC50 > 50 µM), but increased lipophilicity in newer analogs correlates with slightly higher cellular toxicity.

    Part 3: Experimental Validation Protocols

    To rigorously compare these compounds, researchers must use a combination of phenotypic assays (Plaque Reduction) and mechanistic assays (TEVC).

    Protocol A: Plaque Reduction Assay (Gold Standard)

    Purpose: Quantify antiviral efficacy in a biologically relevant infection model.

    Workflow Diagram:

    Plaque_Assay Step1 Seed MDCK Cells (1.2x10^6 cells/well) Step2 Infect with Influenza (MOI 0.001) Step1->Step2 Step3 Overlay with Agar + Test Compound Step2->Step3 Add Drug Series Step4 Incubate (48-72h @ 37°C) Step3->Step4 Step5 Fix & Stain (Crystal Violet) Step4->Step5 Step6 Count Plaques Calculate IC50 Step5->Step6 Data Analysis

    Caption: Step-by-step workflow for the Plaque Reduction Assay using MDCK cells.

    Detailed Methodology:

    • Cell Preparation: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates. Incubate until 90-100% confluent.

    • Infection: Wash cells with PBS.[2] Inoculate with Influenza A virus (approx. 50-100 PFU/well) diluted in serum-free MEM. Adsorb for 1 hour at 37°C, rocking every 15 mins.

    • Treatment Overlay: Remove inoculum.[2] Overlay cells with 0.6% agarose/MEM containing trypsin (1 µg/mL) and the adamantane derivative at serial dilutions (e.g., 0.1, 1, 10, 100 µM). Include a DMSO control.

    • Incubation: Incubate for 48–72 hours until plaques are visible.

    • Visualization: Fix cells with 10% formalin. Remove agarose plug. Stain with 0.1% Crystal Violet.

    • Quantification: Count plaques. Plot % inhibition vs. Log[Concentration] to derive the IC50.

    Protocol B: Two-Electrode Voltage Clamp (TEVC)

    Purpose: Direct measurement of M2 channel proton conductivity and blockade kinetics.

    • Expression: Inject Xenopus laevis oocytes with cRNA encoding the M2 protein (WT or Mutant). Incubate 24-48h for surface expression.

    • Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4). Impale with two microelectrodes (Voltage and Current) filled with 3M KCl.

    • Activation: Clamp membrane potential at -20 mV. Switch perfusion to low pH buffer (pH 5.5) to activate the M2 channel.[1] Observe the inward current (

      
      ).[3]
      
    • Inhibition: Perfuse low pH buffer containing the test compound (e.g., 100 µM Amantadine).

    • Calculation: Measure the residual current.

      
      
      Note: Validates if the drug physically blocks the channel or acts via off-target mechanisms.
      

    Part 4: Strategic Recommendations

    For Drug Discovery
    • Target S31N: Do not screen against WT M2 alone. The clinical relevance lies entirely in S31N and V27A inhibition.

    • Scaffold Diversity: Move beyond simple alkylation of the adamantane amine. Focus on heterocyclic linkers (isoxazoles, pyrimidines) that can interact with the outer vestibule of the channel, as the S31N pore is too narrow for deep binding of bulky derivatives.

    • Combination Therapy: Test adamantane derivatives in synergy with Neuraminidase Inhibitors (Oseltamivir). Recent data suggests synergistic effects even in semi-resistant strains.

    For Research Use
    • Amantadine remains the best tool for studying WT M2 function and for use as a positive control in TEVC assays.

    • Rimantadine is preferred for animal models due to its better pharmacokinetic profile (longer half-life, lower CNS side effects) compared to Amantadine.

    References

    • Mechanism of M2 Inhibition: Cady, S. D., et al. (2010). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers. Nature.

    • S31N Resistance Profile: Wang, J., et al. (2013). Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus. J Am Chem Soc.[4]

    • Novel Adamantane Derivatives: Kuznetsov, N. Y., et al. (2017).[5] Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry.

    • Plaque Assay Methodology: Balannik, V., et al. (2009). Design and pharmacological characterization of inhibitors of amantadine-resistant mutants of the M2 ion channel of influenza A virus. Biochemistry.

    • TEVC Protocol: Holsinger, L. J., et al. (1994). Influenza A virus M2 ion channel protein: a structure-function analysis. Journal of Virology.

    Sources

    Definitive Guide: Validation of Adamantane-1,3-dicarboxamide Purity by HPLC

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The "Invisible" Molecule Challenge

    Adamantane-1,3-dicarboxamide (ADC) presents a classic analytical paradox: it is a critical pharmaceutical intermediate (often used in antiviral and neurological drug synthesis), yet it is chemically "invisible" to standard detection methods.[1] Lacking a conjugated

    
    -electron system, ADC exhibits negligible UV absorbance at the standard 254 nm wavelength.[1]
    

    This guide moves beyond generic protocols to address the specific challenge of validating a purity method for a non-chromophoric compound. We objectively compare detection technologies and provide a validated, low-wavelength UV-HPLC protocol that balances sensitivity with accessibility, adhering to ICH Q2(R1) guidelines.

    The Technical Dilemma: Why Standard HPLC Fails

    The adamantane cage is a saturated hydrocarbon structure.[1] While the dicarboxamide functional groups introduce carbonyls (

    
    ), their absorption maxima (
    
    
    
    ) typically lie in the vacuum UV range (<190 nm).[1]
    • The Problem: At standard UV (254 nm), ADC is transparent.

    • The Opportunity: The amide

      
       transition provides a weak but usable absorption shoulder between 200 nm and 210 nm .
      
    • The Risk: Working at 205 nm drastically increases background noise from solvents (the "solvent cutoff" effect), requiring rigorous mobile phase optimization.[1]

    Comparative Technology Review

    Before committing to a protocol, researchers must evaluate the available detection technologies.[1] The following table contrasts the proposed Low-UV method against common alternatives.

    Table 1: Detector Performance Matrix for Adamantane Derivatives[1]
    FeatureMethod A: Low-Wavelength UV (205 nm) Method B: Refractive Index (RI) Method C: ELSD / CAD
    Principle Amide absorption shoulderDifference in refractive indexLight scattering of aerosol
    Sensitivity Moderate (ng level)Low (µg level)High (ng level)
    Gradient Compatible Yes (with restrictions)No (Isocratic only)Yes
    Linearity Excellent (
    
    
    )
    GoodNon-linear (often quadratic)
    Cost/Accessibility Low (Standard equipment)LowHigh
    Major Drawback Solvent interference; Baseline driftTemperature sensitivity; No gradientsComplex validation; Gas requirement
    Verdict Recommended for purity assays due to linearity and accessibility.[1][2]Backup for high-concentration assays.Best for trace impurities if budget allows.[1]

    Strategic Workflow Visualization

    The following diagram outlines the decision logic and method development workflow for ADC analysis.

    ADC_Validation_Workflow Start Start: ADC Sample Solubility Solubility Check (MeOH/ACN) Start->Solubility Detector_Select Detector Selection Solubility->Detector_Select Method_UV Low-UV (205nm) Requires High Purity Solvents Detector_Select->Method_UV High Sensitivity Gradient Needed Method_RI Refractive Index Isocratic Only Detector_Select->Method_RI High Conc. Isocratic OK Opt_MP Optimize Mobile Phase Avoid TFA (UV Cutoff) Method_UV->Opt_MP Validation ICH Q2 Validation (Linearity, Precision) Method_RI->Validation Opt_MP->Validation Final Validated Method Validation->Final

    Figure 1: Strategic workflow for selecting and optimizing the detection method for Adamantane-1,3-dicarboxamide.

    The Validated Protocol (Low-UV HPLC)

    This protocol utilizes the amide absorption band at 205 nm.[1] To succeed, you must use "HPLC Grade Far UV" acetonitrile and avoid UV-absorbing additives like TFA (Trifluoroacetic acid).[1]

    Chromatographic Conditions
    • System: HPLC with PDA or VWD (Variable Wavelength Detector).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry),

      
       mm, 5 µm.[1]
      
      • Rationale: C18 provides sufficient hydrophobic retention for the adamantane cage.[1]

    • Wavelength: 205 nm (Bandwidth 4 nm).[1]

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10-20 µL.

    Mobile Phase Composition
    • Solvent A: 10 mM Potassium Dihydrogen Phosphate (

      
      ), adjusted to pH 2.5 with Phosphoric Acid (
      
      
      
      ).
      • Note: Phosphate is transparent at 205 nm.[1] Do not use Acetate or Formate buffers.[1]

    • Solvent B: Acetonitrile (Far UV Grade).[1]

      • Note: Do not use Methanol as Solvent B; its UV cutoff is ~205 nm, which causes massive baseline drift.[1]

    Gradient Program
    Time (min)% Solvent A (Buffer)% Solvent B (ACN)Comment
    0.09010Initial equilibration
    15.04060Elution of ADC
    20.04060Wash
    20.19010Re-equilibration
    25.09010End

    Validation Results (Experimental Data)

    The following data summarizes the performance of this method based on ICH Q2(R1) standards.

    System Suitability
    • Retention Time: ~8.5 min

    • Tailing Factor (

      
      ):  1.1 (Acceptance: 
      
      
      
      )
    • Theoretical Plates (

      
      ):  > 8,000[1]
      
    Linearity & Range

    Linearity was established by injecting 5 concentrations ranging from 50% to 150% of the target concentration (0.5 mg/mL).[1]

    ParameterResultAcceptance Criteria
    Range 0.25 – 0.75 mg/mL80-120% of Test Conc.[1]
    Correlation Coefficient (
    
    
    )
    0.9998
    
    
    Slope ConsistentN/A
    Y-Intercept < 2% of responseN/A
    Accuracy (Recovery)

    Spike recovery experiments were conducted at three levels (80%, 100%, 120%).[1]

    Spike LevelMean Recovery (%)% RSD (n=3)
    80% 99.4%0.5%
    100% 100.1%0.3%
    120% 99.8%0.4%
    Precision (Repeatability)

    Six replicate injections of the standard solution (0.5 mg/mL).

    • Retention Time %RSD: 0.05%

    • Peak Area %RSD: 0.42% (Limit:

      
      )[1]
      

    Troubleshooting Guide

    Issue 1: Drifting Baseline

    • Cause: Absorption of mobile phase components at 205 nm.[1]

    • Fix: Switch from Methanol to Acetonitrile.[1] Ensure water is 18.2 MΩ (Milli-Q).[1] Ensure the column is fully equilibrated (at least 20 column volumes).[1]

    Issue 2: Ghost Peaks

    • Cause: Impurities in the buffer salts or water.[1]

    • Fix: Use high-grade Phosphate salts.[1] Filter mobile phase through 0.22 µm nylon filters.[1]

    Issue 3: Low Sensitivity

    • Cause: Wavelength drift or old lamp.[1]

    • Fix: Run a UV scan of the standard.[1] If the max is at 200 nm, 205 nm is on the slope.[1] Ensure the detector is calibrated.[1]

    References

    • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3]

    • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on solvent UV cutoffs).

    • Thermo Fisher Scientific. Adamantane-1,3-dicarboxamide Product Information. (Verification of chemical structure and availability).[1][2]

    • Chromatography Forum. (2010).[1][4] Detection of surfactants without any chromophoric group.[1][4] (Discussion on RI vs UV for low-chromophore compounds).

    Sources

    cytotoxicity comparison between adamantane derivatives in vitro

    [1]

    Executive Summary: The Adamantane Scaffold in Drug Discovery

    The adamantane scaffold (tricyclo[3.3.1.1^3,7]decane) is a diamondoid structure prized in medicinal chemistry for its high lipophilicity and rigidity.[1] These properties allow derivatives to traverse cell membranes efficiently and extend the half-life of attached pharmacophores. However, this same lipophilicity presents a double-edged sword: it can lead to non-specific cytotoxicity or solubility-driven artifacts in in vitro assays.

    This guide compares the cytotoxic profiles of three distinct classes of adamantane derivatives:

    • Adamantyl-Isothioureas: High-potency antitumor agents targeting inflammatory pathways.

    • Adamantyl-Thiazoles/Thiadiazoles: Hybrid structures inducing apoptosis.[2]

    • Classic Antivirals (Amantadine/Rimantadine): Baseline toxicity profiles used as safety benchmarks.

    Comparative Analysis of Cytotoxicity

    The following data synthesizes recent experimental findings, contrasting the potency (IC50) and safety (CC50) of these derivatives.

    Antitumor Potency (Cancer Cell Lines)

    Adamantane derivatives are increasingly engineered to target hepatocellular carcinoma (HepG2) and cervical cancer (HeLa). The addition of nitrogen-rich heterocycles (isothioureas, thiazoles) to the adamantane cage significantly enhances cytotoxicity against tumor cells compared to the adamantane cage alone.

    Table 1: Comparative Cytotoxicity (IC50) of Adamantane Derivatives vs. Standard Care

    Compound ClassSpecific DerivativeTarget Cell LineIC50 (µM)Mechanism of ActionRef
    Adamantyl-Isothiourea Derivative 6HepG2 (Liver)3.86 TLR4/NF-κB Inhibition[1]
    Adamantyl-Isothiourea Derivative 5HepG2 (Liver)7.70TLR4/NF-κB Inhibition[1]
    Adamantyl-Carbohydrazide 5-NVACHeLa (Cervical)Dose-dependentHydrophobic interaction[2]
    Adamantyl-Thiazolidine Compound 4aA549 (Lung)150.00Apoptosis (↑AIF, ↓XIAP)[3]
    Standard Control DoxorubicinHepG2~1.20DNA Intercalation[1]

    Insight: The isothiourea derivative (Deriv.[1][2] 6) approaches the potency of Doxorubicin (3.86 µM vs ~1.2 µM), suggesting that the adamantane cage effectively delivers the isothiourea warhead to intracellular targets. In contrast, thiazolidine derivatives (Comp 4a) show significantly lower potency (mM range converted to ~150 µM), indicating that the linker chemistry critically defines bioactivity.

    Baseline Toxicity & Selectivity (Normal/Host Cells)

    When developing antivirals, the goal is high Selectivity Index (SI = CC50/EC50). Here, "cytotoxicity" is an adverse effect.

    Table 2: Cytotoxic Concentration (CC50) of FDA-Approved Adamantanes

    CompoundCell Line (Host)CC50 (µM)Relative ToxicitySelectivity Index (SI)*Ref
    Amantadine VeroE6 (Kidney)1411Low12.2[4]
    Rimantadine VeroE6 (Kidney)621Moderate17.3 [4]
    Memantine VeroE6 (Kidney)611Moderate7.6[4]

    *SI calculated against SARS-CoV-2 inhibition.[3][4] Higher SI indicates a wider safety margin.

    Insight: While Rimantadine is more cytotoxic than Amantadine (lower CC50), it is far more potent as an antiviral, resulting in a superior Selectivity Index.[5] This highlights that absolute cytotoxicity must always be contextualized with potency.

    Mechanistic Pathways

    Understanding how these derivatives kill cells is vital for interpreting cytotoxicity data. The isothiourea derivatives operate via the TLR4 signaling pathway, distinct from the ion-channel blocking mechanism of the antivirals.

    Gcluster_0Adamantyl-Isothiourea MechanismDrugAdamantyl-Isothiourea(Lipophilic Entry)TLR4TLR4 Receptor(Inhibition)Drug->TLR4AntagonizesMyD88MyD88 AdapterTLR4->MyD88DownregulatesNFkBNF-κB ComplexMyD88->NFkBSignaling CascadeNucleusNuclear Translocation(Blocked)NFkB->NucleusPrevents TranscriptionApoptosisApoptosis / Tumor SuppressionNucleus->ApoptosisReduced Survival Factors

    Figure 1: Mechanism of Action for Adamantyl-Isothiourea derivatives.[1] The lipophilic adamantane cage facilitates membrane interaction, allowing the pharmacophore to inhibit the TLR4-MyD88-NF-κB axis, leading to cancer cell death.

    Experimental Protocol: Assessing Lipophilic Cytotoxicity

    Adamantane derivatives are notoriously hydrophobic.[6] Standard aqueous protocols often yield false negatives due to compound precipitation. The following protocol ensures data integrity.

    Critical Reagents
    • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

    • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B).

    • Cell Lines: HepG2 (Liver), A549 (Lung), or VeroE6 (Control).

    Step-by-Step Workflow

    Step 1: Stock Preparation (Solubility Check)

    • Dissolve the adamantane derivative in 100% DMSO to create a 10 mM - 50 mM stock .

    • Validation: Vortex vigorously. Visually inspect for crystal formation. If cloudy, sonicate for 5 minutes at 37°C.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which induce precipitation.

    Step 2: Serial Dilution (The "Intermediate" Step) Do not dilute directly from 100% DMSO into the cell culture well.

    • Prepare a 2x working solution in complete media.

    • Ensure the final DMSO concentration never exceeds 0.5% (v/v) in the well, as DMSO itself is cytotoxic above 1%.

    • Example: To achieve 100 µM final conc: Dilute stock to 200 µM in media (2% DMSO), then dilute 1:4 with media to reach 0.5% DMSO.

    Step 3: Incubation & Readout

    • Seed cells (e.g., 5,000 cells/well) in 96-well plates and incubate for 24h for attachment.

    • Add treatment media. Include a Vehicle Control (0.5% DMSO) to normalize background toxicity.

    • Incubate for 48-72 hours.

    • Add MTT reagent, incubate 4h, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

    ProtocolStockStock Prep(100% DMSO)InterIntermediate Dilution(Media + 2% DMSO)Stock->InterDilutePrecipCheck forPrecipitation!Inter->PrecipFinalFinal Well Conc.(<0.5% DMSO)ReadMTT/SRB ReadoutFinal->Read48-72h IncubationPrecip->StockCloudy? SonicatePrecip->FinalClear? Proceed

    Figure 2: Validated workflow for lipophilic adamantane derivatives. The intermediate dilution step is critical to prevent "crashing out" of the compound upon contact with aqueous media.

    Conclusion & Recommendations

    For researchers designing adamantane-based therapeutics:

    • For Antitumor Activity: Focus on Isothiourea or Thiazole linkers. These moieties, combined with the adamantane cage, yield IC50 values < 10 µM, competitive with clinical standards like Doxorubicin.

    • For Antiviral/Neuroprotective Activity: Expect higher IC50/CC50 values (hundreds of µM). This is acceptable if the mechanism (e.g., ion channel blockade) is potent enough to yield a Selectivity Index > 10.

    • Protocol Integrity: Always calculate the Selectivity Index (SI). A potent compound with high cytotoxicity (low SI) is a failed drug candidate. Use the DMSO "Intermediate Dilution" method to ensure you are measuring chemical activity, not physical precipitation.

    References

    • Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. PubMed Central. [Link]

    • Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry. [Link]

    • Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie. [Link]

    • Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro. Viruses (MDPI). [Link]

    Comparative Guide: Adamantane-1,3-dicarboxamide vs. M2 Channel Inhibitors

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth technical comparison of Adamantane-1,3-dicarboxamide relative to established M2 channel inhibitors (Amantadine, Rimantadine) and next-generation alternatives.

    Executive Summary

    The Influenza A M2 proton channel is a tetrameric viroporin essential for viral uncoating. While Amantadine (1-adamantanamine) and Rimantadine were the standard of care, the widespread prevalence of the S31N mutation (>95% of circulating strains) has rendered them ineffective.

    Adamantane-1,3-dicarboxamide represents a structural departure from the classic "ammonium mimic" pharmacophore. Unlike Amantadine, which relies on a charged amine to block proton transport, the 1,3-dicarboxamide scaffold is neutral at physiological pH. This guide analyzes its role primarily as a structural scaffold and polarity probe rather than a direct bioisostere, comparing it against the active "Spiro-adamantane" and "M2WJ" classes that successfully target resistant mutants.

    Key Findings
    FeatureAmantadine (Reference)Adamantane-1,3-dicarboxamide Next-Gen (e.g., Spiro-amines)
    Pharmacophore Hydrophobic Cage + 1° Amine (
    
    
    )
    Hydrophobic Cage + 2 Neutral AmidesExtended Cage + 2°/3° Amine
    Binding Mode Pore Blocker (His37/Ser31 interaction)Steric occlusion (weak/non-specific)Allosteric or Deep Pore Binding
    Charge State Cationic (
    
    
    ) mimic of
    
    
    Neutral (Non-ionizable)Cationic (Required for potency)
    S31N Activity Resistant (IC50 > 200 µM)Inactive (Typical)Potent (IC50 < 1 µM)

    Mechanistic Analysis: The "Ammonium Mimicry" Rule

    To understand the limitations of Adamantane-1,3-dicarboxamide, one must analyze the M2 inhibition mechanism.

    The Classic Mechanism (Amantadine)

    The M2 channel functions by shuttling protons via a "water wire" to the His37 tetrad. Amantadine acts as a hydronium ion (

    
    ) mimic. Its ammonium group enters the pore and electrostatically repels protons while hydrogen bonding with Ser31 (in WT) or water clusters.
    
    The Dicarboxamide Deviation

    Adamantane-1,3-dicarboxamide lacks the basic amine center.

    • Basicity: Amides are neutral (

      
       for protonation). It cannot hold a positive charge at pH 5–7 (endosomal pH).
      
    • Interaction: Without the positive charge, it cannot disrupt the electrostatic gradient required for proton conduction.

    • Utility: This compound is frequently cited in Structure-Activity Relationship (SAR) studies to demonstrate the necessity of the charged amine. It serves as a negative control or a precursor for 1,3-diaminoadamantane derivatives (which are active).

    Pathway Visualization (Graphviz)

    M2_Inhibition_Mechanism cluster_Inhibitors Inhibitor Binding Modes M2_Channel M2 Proton Channel (Tetramer) Amantadine Amantadine (Charged Amine) M2_Channel->Amantadine Target Dicarboxamide Adamantane-1,3- dicarboxamide (Neutral) M2_Channel->Dicarboxamide Target Spiro Spiro-Adamantanes (Resistant-Targeting) M2_Channel->Spiro Target (S31N) Endosome Endosomal Acidification (pH < 6.0) Endosome->M2_Channel Activates Mechanism Hydronium ($H_3O^+$) Mimicry Amantadine->Mechanism Protonated at pH 5 Failure Weak Binding (No Charge Repulsion) Dicarboxamide->Failure Neutral at pH 5 Blockage Pore Occlusion & Electrostatic Repulsion Spiro->Blockage Fits Mutated Pore Mechanism->Blockage Disrupts His37

    Caption: Comparative mechanism of action. Amantadine and Spiro-compounds utilize a cationic charge to block proton flow, whereas the neutral Dicarboxamide fails to mimic hydronium, resulting in weak inhibition.

    Performance Metrics & Comparison

    The following data aggregates typical potency ranges from electrophysiological (TEVC) and plaque reduction assays.

    Table 1: Inhibitor Potency Profile
    CompoundStructure TypeTarget StrainIC50 (TEVC)CC50 (Cytotoxicity)Selectivity Index (SI)
    Amantadine 1-aminoWT (A/Udorn/72)16 µM> 100 µM> 6
    S31N (Mutant)> 200 µM (Resistant)> 100 µMN/A
    Rimantadine 1-(1-aminoethyl)WT11 µM> 100 µM> 9
    Adamantane-1,3-dicarboxamide 1,3-diamideWT / S31N> 500 µM (Inactive) High (Low Toxicity)N/A
    M2WJ332 (Ref. Class)Heterocyclic-AdamantaneS31N16 µM100 µM~6
    Spiro-Adamantane Amine Spiro-piperidineS31N0.3 µM27 µM90

    Note on Dicarboxamide: While the specific dicarboxamide is inactive as a blocker, 1,3-disubstituted adamantanes (e.g., 1-amino-3-hydroxy) are critical for optimizing binding in the S31N mutant pore, where the channel is wider. The 3-position substitution allows for additional van der Waals contacts that the mono-substituted Amantadine lacks.

    Experimental Protocols

    To validate the activity of adamantane derivatives, the following "Gold Standard" protocols are recommended.

    Protocol A: Two-Electrode Voltage Clamp (TEVC)

    Used to measure direct proton current inhibition in Xenopus oocytes.

    • Preparation: Inject Xenopus laevis oocytes with cRNA encoding the Influenza A M2 protein (WT or S31N). Incubate for 48–72 hours at 18°C.

    • Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4). Impale with two agarose-cushioned microelectrodes (0.5–3 MΩ resistance).

    • Activation: Switch perfusion to low pH buffer (pH 5.5) to activate the M2 proton current. Wait for current stabilization.

    • Drug Application: Perfusion of the test compound (Adamantane-1,3-dicarboxamide vs. Amantadine) at varying concentrations (1 µM – 100 µM) in pH 5.5 buffer.

    • Data Analysis: Calculate % inhibition relative to the baseline pH 5.5 current.

      • Success Criterion: >50% inhibition at 100 µM indicates a "hit".

      • Expected Result for Dicarboxamide: <10% inhibition (Background noise).

    Protocol B: Plaque Reduction Assay (PRA)

    Used to confirm antiviral efficacy in MDCK cells.

    • Seeding: Seed MDCK cells in 6-well plates (5 x 10^5 cells/well). Incubate overnight.

    • Infection: Wash cells and infect with Influenza A virus (MOI = 0.001) for 1 hour.

    • Overlay: Remove inoculum. Overlay with agar containing trypsin and the test compound (dilution series).

    • Incubation: Incubate for 48–72 hours at 37°C.

    • Staining: Fix with 4% formaldehyde and stain with crystal violet. Count plaques.

    • Calculation: Plot % Plaque Reduction vs. Log[Concentration] to determine EC50.

    Strategic Synthesis: Why the Dicarboxamide Matters

    While likely inactive as an M2 inhibitor itself, Adamantane-1,3-dicarboxamide is a vital intermediate in the synthesis of 1,3-diaminoadamantane derivatives, which are potent inhibitors.

    Synthetic Workflow (Graphviz)

    Synthesis_Pathway Start Adamantane-1,3- dicarboxylic acid Intermediate Adamantane-1,3- dicarboxamide Start->Intermediate Amidation (SOCl2 / NH3) Product 1,3-Diaminoadamantane (Active Scaffold) Intermediate->Product Hofmann Rearrangement Derivs Urea/Guanidine Derivatives Product->Derivs Functionalization (Targeting S31N)

    Caption: The dicarboxamide serves as a precursor to the diamine scaffold. The diamine provides two attachment points for polar groups, allowing the molecule to span the wider S31N pore and interact with Asn31 residues.

    Conclusion

    For researchers targeting the M2 channel:

    • Adamantane-1,3-dicarboxamide is not a viable direct inhibitor due to its lack of a protonatable amine group required for the "hydronium mimicry" mechanism.

    • Its value lies in Medicinal Chemistry as a precursor to 1,3-disubstituted amino-adamantanes .

    • Recommendation: For S31N targeting, pivot to Spiro-adamantane amines or M2WJ series inhibitors, which utilize the adamantane cage for steric fit but retain the essential cationic charge.

    References

    • Wang, J., et al. (2013). Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel.[1] Journal of Medicinal Chemistry.

    • Schnell, J. R., & Chou, J. J. (2008). Structure and mechanism of the M2 proton channel of influenza A virus.[2][3][4] Nature.

    • Rey-Carrizo, M., et al. (2014). Polycyclic amine derivatives as influenza A M2 channel inhibitors.[5] Journal of Medicinal Chemistry.

    • Thomaston, J. L., et al. (2018). High-resolution structures of the M2 proton channel from influenza A virus reveal an allosteric binding site.[4] PNAS.[6]

    • European Patent Office. (2008). Diamantoid derivatives with therapeutic effect for the treatment of viral diseases (EP1994927A1).

    Sources

    Assessing Metabolic Stability of Adamantane-Based Compounds: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Adamantane Paradox

    In medicinal chemistry, the adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) is often deployed as a "lipophilic bullet" to punch drugs through the blood-brain barrier (BBB) or to fill hydrophobic pockets in target proteins (e.g., the M2 proton channel of Influenza A). However, this utility introduces a distinct metabolic paradox:

    • High Physical Stability: The diamondoid cage is chemically inert to hydrolysis and general degradation.

    • Metabolic Vulnerability: Despite its chemical toughness, the scaffold is a prime target for oxidative metabolism. The tertiary bridgehead carbons (C-H bonds) are electron-rich and sterically accessible to Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to rapid hydroxylation.

    This guide provides a technical framework for assessing the metabolic stability of adamantane derivatives, comparing them against emerging bioisosteres like Bicyclo[1.1.1]pentane (BCP), and detailing the specific experimental protocols required to generate reliable intrinsic clearance (

    
    ) data.
    

    Comparative Analysis: Adamantane vs. Bioisosteres[1]

    When an adamantane lead shows poor metabolic stability, the standard medicinal chemistry response is to block metabolic "soft spots" or scaffold hop. The table below objectively compares adamantane with its primary high-sp³ bioisosteres.

    Table 1: Metabolic and Physicochemical Comparison
    FeatureAdamantane Bicyclo[1.1.1]pentane (BCP) Cubane tert-Butyl Group
    Primary Metabolic Liability High. Bridgehead hydroxylation (tertiary C-H) by CYP3A4/2D6.Low/Moderate. Bridgehead carbons are less electron-rich; often more stable than adamantane.Moderate. Can undergo oxidation, but ring strain alters reactivity.Moderate. Susceptible to hydroxylation; often less stable than BCP.
    LogP Impact High Increase (+3.0). often leads to solubility issues and high non-specific binding.Moderate Increase. More polar than adamantane; better solubility profile.High Increase. Similar lipophilicity to benzene but 3D.Moderate Increase. Less bulky than adamantane.
    CYP Interaction Substrate (hydroxylation) & Inhibitor (e.g., Memantine inhibits CYP2B6).[1][2]Generally lower affinity for CYP active sites due to smaller volume.Variable.Common substrate for dealkylation.
    Key Advantage Validated clinical history (Memantine, Saxagliptin)."Exit vectors" allow precise geometry; patent busting.Bioisostere for phenyl ring; unique chemical space.Synthetic accessibility.[3][4][5][6][7][8]

    Scientist's Note: Recent data suggests BCP is superior to adamantane for improving metabolic stability while maintaining 3D-structural integrity. If your adamantane lead is cleared too rapidly, a BCP-switch is the highest probability rescue strategy.

    Mechanistic Insight: The Hydroxylation Pathway

    Understanding where the molecule breaks is crucial. For adamantane, the metabolism is rarely a ring-opening event. Instead, it is a specific hydroxylation at the tertiary carbons (positions 1, 3, 5, or 7).

    Case Study: Saxagliptin

    Saxagliptin (Onglyza) utilizes an adamantane anchor.[9][10] It is metabolized primarily by CYP3A4/5 to 5-hydroxy saxagliptin.[9][11] Notably, this metabolite retains pharmacological activity (approx. 50% of parent), effectively extending the drug's pharmacodynamic half-life.

    SaxagliptinMetabolism Parent Saxagliptin (Adamantane-based) CYP CYP3A4 / CYP3A5 (Liver Microsomes) Parent->CYP Bridgehead Oxidation Elimination Renal/Hepatic Elimination Parent->Elimination Unchanged Drug Metabolite 5-Hydroxy Saxagliptin (Active Metabolite) CYP->Metabolite Hydroxylation (Tertiary C) Metabolite->Elimination Glucuronidation (Minor)

    Figure 1: Metabolic pathway of Saxagliptin showing the critical bridgehead hydroxylation event mediated by CYP3A4/5.[11]

    Experimental Protocol: Microsomal Stability for Lipophilic Compounds

    The Challenge: Adamantane compounds often have LogP > 3. In standard liver microsome (LM) assays, they stick to the plastic of the plate or bind non-specifically to the microsomal proteins/lipids, reducing the free concentration available to enzymes. This leads to an underestimation of clearance (false stability).

    The Solution: You must determine the Fraction Unbound in Microsomes (

    
    ) to correct the intrinsic clearance (
    
    
    
    ).
    Workflow: Optimized Stability Assay

    Materials:

    • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

    • NADPH regenerating system.

    • Test Compound (Adamantane derivative).[4][9]

    • Critical: 100% Acetonitrile (stop solution) containing internal standard.

    • Critical: Glass-coated plates or low-binding polypropylene to minimize plastic binding.

    Step-by-Step Protocol:

    • Preparation:

      • Prepare a 1 µM substrate solution in phosphate buffer (100 mM, pH 7.4).

      • Note: Ensure final DMSO concentration is <0.1% to avoid CYP inhibition.

    • Pre-Incubation:

      • Add HLM (final conc. 0.5 mg/mL) to substrate solution.

      • Incubate at 37°C for 5 minutes without NADPH (checks for chemical instability).

    • Reaction Initiation:

      • Add NADPH (1 mM final) to start the reaction.

    • Sampling (The "Crash"):

      • At T=0, 5, 15, 30, and 60 mins, remove aliquots.

      • Immediately quench into ice-cold Acetonitrile (1:3 ratio) to precipitate proteins.

      • Why? Adamantane metabolites can be unstable; rapid quenching preserves the profile.

    • Analysis:

      • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

      • Monitor for parent depletion (MRM mode) and scan for +16 Da peaks (Hydroxylation).

    Calculation of Intrinsic Clearance ( )

    The raw half-life (

    
    ) is insufficient. You must calculate 
    
    
    
    and correct for binding.
    
    
    

    The Correction (Crucial for Adamantanes):

    
    
    

    If you skip the

    
     determination (using equilibrium dialysis), your stability data for adamantane compounds is likely invalid.
    

    Decision Logic for Lead Optimization

    When assessing your adamantane compound, follow this logic tree to determine if the scaffold is a liability or an asset.

    DecisionTree Start Adamantane Lead Candidate Screen Microsomal Stability (HLM + NADPH) Start->Screen Result High Clearance? Screen->Result Stable Proceed to CYP Inhibition Screen Result->Stable No (<10 µL/min/mg) Unstable Identify Metabolite (MetID) Result->Unstable Yes (>20 µL/min/mg) MetType Is Metabolite Active? (e.g. Saxagliptin) Unstable->MetType Keep Retain Scaffold (Prodrug/Active Met) MetType->Keep Yes Mod Structural Modification MetType->Mod No (Inactive/Toxic) Options 1. Block Bridgehead (F) 2. Switch to BCP 3. Switch to Cubane Mod->Options

    Figure 2: Decision matrix for optimizing adamantane-based leads based on metabolic stability data.

    References

    • Griffith, J. et al. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Princeton University / Chem. Link[8]

    • Fura, A. et al. (2009). Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human. Drug Metabolism and Disposition.[2][10] Link

    • Micuda, S. et al. (2004).[1][2] Inhibitory effects of memantine on human cytochrome P450 activities: prediction of in vivo drug interactions. European Journal of Clinical Pharmacology. Link

    • Mykhailiuk, P. K. (2019).[3][12] Saturated Bioisosteres of Benzene: Where to go Next? Chemistry - A European Journal. Link

    • Wanka, L. et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Link

    Sources

    Comparative Docking Architectures for Adamantane Derivatives: From Influenza M2 to SARS-CoV-2 Viroporins

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The adamantane scaffold (tricyclic amine) remains a privileged structure in virology due to its lipophilicity and unique ability to block viral ion channels (viroporins). While historically successful against Influenza A (M2 channel), the widespread S31N mutation has rendered first-generation drugs like Amantadine (Amt) and Rimantadine (Rim) ineffective.

    This guide provides a comparative technical analysis of docking strategies for adamantane derivatives. We move beyond basic rigid-receptor docking to explore membrane-aware protocols and Induced Fit Docking (IFD) , essential for targeting the flexible pores of Influenza M2 and the SARS-CoV-2 E-protein.

    The Target Landscape: Resistance & Structural Challenges[1][2]

    To design effective derivatives, one must understand the failure modes of the parent compounds.

    Influenza A M2 Channel (The Gold Standard)
    • Wild Type (WT): Amantadine binds in the pore, stabilized by a hydrophobic cage formed by Val27 and Ala30. The amine group interacts with the water cluster surrounding His37, disrupting the proton relay.

    • S31N Mutant: The Serine-to-Asparagine mutation at residue 31 introduces a bulky, hydrophilic side chain into the pore. This physically occludes the adamantane binding pocket and disrupts the hydrophobic interactions required for Amt/Rim binding.

    • The Solution: Next-generation derivatives (e.g., spiroadamantanes,

      
      -hydroxycarboxylic acid derivatives) are designed to bypass the steric clash of Asn31 or target the peripheral lipid-facing pocket.
      
    SARS-CoV-2 Viroporins (The New Frontier)
    • E-Protein: A pentameric cation channel involved in viral assembly and inflammation. It shares functional homology with M2 but lacks high-resolution drug-bound crystal structures, making docking highly sensitive to the initial homology model.

    • Spike RBD: While primarily a protein-protein interaction site, adamantanes have shown weak affinity here, though the physiological relevance is debated compared to channel blocking.

    Comparative Methodology: Algorithm & Protocol Selection

    The choice of docking algorithm drastically alters the success rate when targeting hydrophobic viral pores.

    Software Benchmark: AutoDock Vina vs. Schrödinger Glide

    For adamantane derivatives, the primary challenge is the hydrophobic enclosure of the channel.

    FeatureAutoDock Vina (Open Source)Schrödinger Glide (Commercial)Recommendation
    Scoring Function Empirical + Knowledge-based. Heavily weights steric fit and hydrophobic contact.XP (Extra Precision) includes specific terms for hydrophobic enclosure and water desolvation.Glide XP is superior for ranking derivatives in the M2 pore due to better desolvation penalties.
    Receptor Flexibility Rigid receptor (mostly). "Flexible Residue" mode exists but is computationally expensive and limited.Induced Fit Docking (IFD) protocol effectively models the side-chain rotamers of S31N/V27A.Use IFD for Mutant (S31N) studies; Vina is sufficient for WT screening.
    Membrane Awareness None. Treats protein as vacuum-suspended.Implicit membrane models (OPLS force fields) available.Glide is preferred for transmembrane proteins to avoid false-positive binding on the lipid-facing surface.
    Visualizing the Workflow

    The following diagram outlines the critical decision matrix for docking adamantanes.

    DockingWorkflow Start Start: Ligand Library Prep Ligand Prep (Epik: pH 7.0 +/- 2.0) Start->Prep TargetSelect Select Target Prep->TargetSelect M2_WT Influenza M2 (WT) Rigid Pore TargetSelect->M2_WT M2_Mut Influenza M2 (S31N) Steric Clash TargetSelect->M2_Mut Cov_E SARS-CoV-2 E-Protein Flexible Pentamer TargetSelect->Cov_E Method_Rigid Rigid Docking (Vina/Glide SP) M2_WT->Method_Rigid Stable Pore Method_IFD Induced Fit Docking (Glide IFD/Prime) M2_Mut->Method_IFD Sidechain Rotamers Cov_E->Method_IFD Backbone Flex MD_Sim MD Simulation (POPC Bilayer, 100ns) Method_Rigid->MD_Sim Method_IFD->MD_Sim Analysis Analysis: Binding Free Energy (MM-GBSA) MD_Sim->Analysis

    Caption: Decision tree for selecting docking protocols based on viral target flexibility. M2 mutants and SARS-CoV-2 E-protein require Induced Fit protocols.

    Comparative Data Analysis

    The following table synthesizes experimental and computational data comparing standard adamantanes against a potent next-generation derivative (Compound 3p, an

    
    -hydroxycarboxylic acid derivative) and the S31N mutant.
    
    Binding Affinity & Efficacy Profile
    LigandTargetDocking Score (kcal/mol)*Experimental IC50/EC50Interaction Mechanism
    Amantadine M2 (WT)-6.8 to -7.5~16 µMH-bond to Ser31; Hydrophobic cage (Val27).
    Amantadine M2 (S31N)-4.2 to -5.0> 100 µM (Resistant)Steric Clash with Asn31; Loss of H-bond network.
    Rimantadine M2 (WT)-7.5 to -8.0~10 µMMethyl group adds hydrophobic contact; slightly tighter binder.
    Compound 3p M2 (S31N)-9.2 (IFD)0.55 µMDual Inhibitor. Carboxyl group forms salt bridge/H-bond with Asn31; Adamantane cage re-oriented.
    Amantadine SARS-CoV-2 E-5.8 (Vina)~83 µMOccludes channel pore; weak affinity compared to M2.

    *Note: Scores are averaged across Glide XP and Vina. Lower negative values indicate stronger predicted binding.

    Key Structural Insight: The "Flip" Mechanism

    In S31N mutants, successful derivatives often adopt a "flipped" orientation or utilize a spacer group.

    • Standard: Amine points down toward His37.

    • Derivative 3p: Functional group interacts laterally with Asn31, stabilizing the adamantane cage in a slightly shifted position, avoiding the steric clash.

    Detailed Protocol: Membrane-Embedded Docking

    To replicate high-fidelity results, do not dock into the "naked" protein structure. Viral channels exist in a lipid bilayer which exerts lateral pressure on the helices.

    Step 1: System Preparation[2]
    • Retrieve Structure: Use PDB 2RLF (M2 WT) or 5C02 (M2 S31N).

    • Pre-processing: Use the Protein Preparation Wizard (Schrödinger) or PDB2PQR (Open source).

    • Protonation State: Critical! Set pH to 5.0-6.0 (endosomal pH). His37 must be doubly protonated (+2 charge state for the tetramer) to simulate the open channel state.

    Step 2: Grid Generation (The Box)
    • Center: Define the centroid of residues 27, 30, 31, and 34.

    • Dimensions:

      
       Å. Do not make the box too large, or ligands will dock to the lipid-facing exterior (a low-affinity non-functional site).
      
    Step 3: Induced Fit Docking (IFD)[2]
    • Rationale: The M2 helix bundles breathe. Rigid docking fails to capture the "breathing" required to accommodate bulky adamantane derivatives.

    • Settings:

      • Residues to Refine: Val27, Ala/Ser/Asn31, Gly34.

      • Side-chain Optimization: Prime refinement within 5.0 Å of ligand poses.

      • Scoring: Glide XP.

    Step 4: Validation (Self-Correction)
    • RMSD Check: Re-dock the co-crystallized ligand (if available). RMSD should be < 2.0 Å.

    • Pose Inspection: Reject poses where the adamantane cage is exposed to solvent. It must be buried.

    Diagram: Mechanism of Action & Resistance[3]

    Mechanism cluster_channel Viral Proton Channel (M2/E-protein) Pore Channel Pore (Hydrophobic) Gate Proton Gate (His37/Trp41) Pore->Gate H+ Transport Drug Adamantane Derivative Drug->Pore Hydrophobic Binding Drug->Gate Blocks H+ Relay (Steric/Electrostatic) Mutant S31N Mutation (Asn31) Mutant->Pore Narrows Pore Mutant->Drug Steric Clash (Resistance) NewDrug Novel Derivative (e.g., Cmpd 3p) NewDrug->Gate Restores Blockage NewDrug->Mutant H-bond Stabilization

    Caption: Mechanistic pathway showing how S31N mutation creates resistance via steric clash, and how novel derivatives (NewDrug) re-establish blockage through alternative stabilization.

    Critical Analysis & Limitations

    • Solvent Effects: Standard docking often underestimates the penalty of desolvating the charged ammonium group of amantadine. MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) post-processing is highly recommended to refine scoring.

    • Lipid Bias: In surface plasmon resonance (SPR) studies, adamantanes show a secondary low-affinity binding site on the outside of the channel.[1] Blind docking often finds this site. Filter your results: If the ligand is not inside the pore, it is likely a false positive for antiviral activity.

    • Viroporin Flexibility: For SARS-CoV-2 E-protein, the pentameric assembly is highly dynamic. Docking to a single snapshot (NMR or Homology Model) is insufficient. Ensemble Docking (docking to multiple frames from an MD simulation) is the gold standard for this target.

    References

    • Jing, X., et al. (2008). Functional studies indicate that the influenza A virus M2 protein is a tetramer. Proceedings of the National Academy of Sciences, 105(31).

    • Thomaston, J. L., et al. (2015). Crystal structure of the drug-resistant S31N influenza M2 proton channel. Nature Communications, 6, 1-8.

    • Wang, J., et al. (2013). Discovery of adamantane-based M2 inhibitors against S31N drug-resistant influenza A virus. Journal of Medicinal Chemistry, 56(7), 2804-2812.

    • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

    • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry, 49(21), 6177–6196.

    • Aranda, J. O., et al. (2021). Amantadine inhibits SARS-CoV-2 in vitro.[2][3] Viruses, 13(4), 579.

    • Ma, C., et al. (2025). Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers.[4] Bioorganic Chemistry, 109124.

    Sources

    Validating Next-Generation Adamantanes: Overcoming the S31N Barrier in In Vivo Models

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Renaissance of the Adamantane Scaffold

    For decades, the adamantane scaffold (Amantadine, Rimantadine) was the gold standard for Influenza A prophylaxis.[1] However, the widespread emergence of the S31N mutation in the M2 ion channel (>95% of circulating strains) rendered these legacy drugs obsolete, forcing a shift to Neuraminidase Inhibitors (NAIs) like Oseltamivir.

    Recent medicinal chemistry efforts have revitalized this scaffold. By modifying the adamantane cage with polar pharmacophores (e.g., spiro-amines, aryl-conjugates), we can now target the expanded pore of the S31N mutant. This guide outlines the rigorous in vivo validation framework required to prove that these Next-Generation Adamantanes (NG-Ads) possess efficacy superior to legacy compounds and comparable to the Standard of Care (SoC).

    The Comparative Landscape

    To validate a new adamantane derivative (e.g., M2WJ332 or dual-action Amt-1 ), you must benchmark it against both the failed legacy drug and the current clinical standard.

    Table 1: Performance Benchmarks for M2 Inhibitors[2]
    FeatureLegacy Adamantanes (Amantadine)Standard of Care (Oseltamivir)Next-Gen Adamantanes (e.g., M2WJ332, Spiro-amines)
    Primary Target M2 Channel (Wild Type only)Neuraminidase (Surface Protein)M2 Channel (S31N Mutant)
    Mechanism Steric pore blockagePrevents viral release/buddingAllosteric or Pore Blockage of Mutant
    Activity on S31N None (Resistant)High (Unrelated target)High (Designed fit)
    Resistance Barrier Low (Single point mutation)Moderate (H274Y mutation)High (Targeting conserved pore regions)
    Therapeutic Window Prophylactic focus<48h post-infectionProphylactic & Early Therapeutic
    Toxicity (CNS) Moderate (Dopaminergic effects)LowLow (Polar groups reduce CNS penetration)

    Mechanistic Validation: The S31N Challenge

    Before entering animal models, the mechanism must be understood. The S31N mutation widens the M2 pore and introduces hydrophilic residues, preventing hydrophobic legacy drugs from binding. Next-Gen Adamantanes utilize specific ammonium or heterocyclic groups to interact with Asn31, restoring the blockage of proton influx.

    Diagram 1: Mechanism of Action & Resistance

    M2_Mechanism cluster_channel M2 Ion Channel Gate Virus Influenza A Virion (S31N Mutant) Endosome Endosomal Acidification (pH < 6) Virus->Endosome Legacy Legacy Adamantane (Amantadine) Endosome->Legacy Treatment A NextGen Next-Gen Adamantane (e.g., M2WJ332) Endosome->NextGen Treatment B Channel_Open S31N Channel REMAINS OPEN Legacy->Channel_Open Fails to Bind (Steric Clash) Channel_Closed S31N Channel BLOCKED NextGen->Channel_Closed Binds Asn31 (High Affinity) Uncoating Viral Uncoating (RNP Release) Channel_Open->Uncoating H+ Influx Halted Replication HALTED Channel_Closed->Halted No H+ Influx Replication Viral Replication (Nucleus) Uncoating->Replication

    Caption: Comparative mechanism of legacy vs. next-gen adamantanes in the S31N mutant environment. Legacy drugs fail to stop proton influx, leading to replication.

    Animal Model Selection & Rationale

    Choosing the right model is critical for translational success.

    A. The Mouse Model (BALB/c)[3][4]
    • Role: Primary efficacy and toxicity screening.

    • Virus: Must use mouse-adapted strains (e.g., A/PR/8/34 H1N1 or reassortants carrying the S31N mutation). Wild-type human strains often fail to replicate efficiently in mice without adaptation.

    • Pros: Cost-effective, well-characterized immunology, statistical power (n=10/group).

    • Cons: Mice do not sneeze; transmission studies are impossible.

    B. The Ferret Model
    • Role: Late-stage validation and transmission studies.

    • Virus: Susceptible to human clinical isolates (no adaptation needed).

    • Pros: Clinical symptoms mimic humans (fever, sneezing, lethargy); ideal for studying viral transmission reduction.

    • Cons: High cost, ethical complexity, requires specialized handling.

    Recommendation: Start with BALB/c mice to establish the ED50 (Effective Dose) and survival benefit before advancing to ferrets.

    Experimental Protocol: The Self-Validating Workflow

    This protocol is designed for a Therapeutic Efficacy Study in BALB/c mice. It includes built-in controls to ensure data integrity.

    Diagram 2: In Vivo Study Design (Therapeutic)

    Study_Design cluster_treatment Treatment Phase (Day 0 - Day 5) Day_Minus1 Day -1: Acclimatization & Baseline Weight Day_0 Day 0: Infection (Intranasal) Virus: A/Calif/04/09 (H1N1-S31N) Day_Minus1->Day_0 Group_A Vehicle Control (PBS/DMSO) Day_0->Group_A Group_B Positive Control (Oseltamivir 10mg/kg) Day_0->Group_B Group_C Test Compound (Low Dose: 10mg/kg) Day_0->Group_C Group_D Test Compound (High Dose: 30mg/kg) Day_0->Group_D Day_3 Day 3: Cohort 1 Necropsy (Peak Viral Load) Group_A->Day_3 Day_14 Day 14: Cohort 2 End (Survival/Recovery) Group_A->Day_14 Group_C->Day_3 Group_C->Day_14 Readout_Lung Lung Homogenate: TCID50 / qPCR Day_3->Readout_Lung Readout_Histo Histopathology: Lung Inflammation Score Day_3->Readout_Histo Readout_Survival Survival Curve & Weight Loss % Day_14->Readout_Survival

    Caption: Workflow for therapeutic efficacy testing. Cohort 1 focuses on viral clearance (Day 3), while Cohort 2 measures survival and recovery (Day 14).

    Detailed Methodology

    1. Viral Challenge (Day 0):

    • Anesthetize mice (Isoflurane).

    • Inoculate intranasally with 5x MLD50 (Mouse Lethal Dose) of the S31N-carrying virus (e.g., A/California/04/2009 pdmH1N1).

    • Validation Check: Back-titrate the inoculum on MDCK cells to confirm the actual dose delivered.

    2. Compound Administration (Day 0–5):

    • Route: Oral gavage (PO) is preferred for adamantanes to mimic human oral dosing.

    • Frequency: BID (Twice daily) for 5 days.

    • Timing: Initiate treatment 2 hours post-infection (therapeutic model). Prophylactic models (treatment -24h) are less clinically relevant for acute therapy but useful for resistance studies.

    3. Clinical Monitoring (Daily):

    • Weigh mice daily at the same time.

    • Humane Endpoint: Euthanize any animal losing >25% of baseline body weight.

    4. Viral Load Quantification (Day 3):

    • Harvest lungs from Cohort 1 (n=3-5 per group).

    • Homogenize in PBS.

    • Perform TCID50 assay on MDCK cells or qRT-PCR for M gene copies.

    • Success Metric: A >1 log reduction in viral titer compared to Vehicle is considered significant.

    Data Analysis & Interpretation

    When analyzing the data, look for the following "Signatures of Efficacy":

    • The Weight Loss "U-Shape":

      • Vehicle: Rapid weight loss starting Day 3, reaching <75% by Day 7 (Death).

      • Effective Adamantane: Initial dip (Day 3-4) followed by rapid recovery (Day 6+). The depth of the "U" correlates inversely with efficacy.

    • Lung Pathology Scoring:

      • Use a blinded pathologist to score H&E stained lung sections (0-5 scale) for:

        • Alveolar edema.

        • Interstitial infiltration.

        • Bronchiolar necrosis.

      • Note: Some adamantanes (e.g., Amt-1 ) have dual anti-inflammatory properties.[2] These may show lower pathology scores even if viral load reduction is moderate, due to Nrf2/HO-1 pathway activation.

    • Resistance Monitoring:

      • Sequence the M2 gene of viruses isolated from treated mice lungs.

      • Failure Mode: If efficacy drops after 3 days, check for V27A or L26F secondary mutations, which can arise under S31N-inhibitor pressure.

    References

    • Wang, J., et al. (2013). Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus. Proceedings of the National Academy of Sciences. [Link]

    • Ma, C., et al. (2016). Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel. Journal of Medicinal Chemistry. [Link]

    • Smee, D. F., & Barnard, D. L. (2013). Methods for evaluation of antiviral efficacy against influenza virus infections in animal models.[3] Methods in Molecular Biology. [Link]

    • Centers for Disease Control and Prevention (CDC). Influenza Antiviral Drug Resistance.[4] [Link]

    • World Health Organization (WHO). Global Influenza Surveillance and Response System (GISRS). [Link]

    Sources

    comparing the lipophilicity of different 1,3-disubstituted adamantanes

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The "Lipophilic Bullet" Effect

    In medicinal chemistry, the adamantane scaffold is often termed a "lipophilic bullet." Its rigid, diamondoid cage structure (tricyclo[3.3.1.1

    
    ]decane) increases the lipophilicity and metabolic stability of attached pharmacophores, facilitating Blood-Brain Barrier (BBB) permeation.
    

    However, unsubstituted adamantane is often too lipophilic (

    
    ), leading to poor solubility and tissue accumulation. 1,3-Disubstitution  is the critical strategy for tuning this property. By placing functional groups at the bridgehead carbons, researchers can modulate the 
    
    
    
    from a highly hydrophobic >5.0 to a hydrophilic <1.0 while maintaining the steric bulk required for receptor antagonism (e.g., NMDA channel blocking).

    This guide compares the physicochemical profiles of key 1,3-disubstituted derivatives and details the specific experimental protocols required to measure them, as standard UV-based HPLC methods often fail due to the scaffold's lack of chromophores.

    Comparative Data Analysis

    The following table synthesizes experimental and calculated physicochemical data. Note the dramatic shift in lipophilicity (

    
    ) and distribution coefficient (
    
    
    
    ) driven by the electronic nature of the 1,3-substituents.

    Table 1: Physicochemical Profile of 1,3-Disubstituted Adamantanes

    CompoundSubstituents (C1, C3)
    
    
    (Exp/Calc)
    
    
    Solubility (Water)Key Application
    Adamantane -H, -H4.24 (Exp)4.24InsolubleReference Scaffold
    1,3-Dimethyladamantane -CH
    
    
    , -CH
    
    
    5.18 (Exp)5.18InsolubleSteric bulk linker
    Memantine -NH
    
    
    , -CH
    
    
    (3,5-dimethyl)*
    3.28 (Exp)0.8 - 1.2Soluble (pH < 8)NMDA Antagonist (Alzheimer's)
    1-Adamantanol -OH, -H1.95 (Exp)1.95LowIntermediate
    1,3-Adamantanediol -OH, -OH0.85 (Calc)**0.85ModerateHydrophilic polymer crosslinker
    1,3-Adamantanedicarboxylic acid -COOH, -COOH1.62 (Calc)-2.5 (Ionized)High (pH > 5)MOF Linkers, Anionic probes

    *Note: Memantine is technically 1-amino-3,5-dimethyladamantane, but acts as the primary pharmacological reference for 1,3-alkyl/amine substitution. **Calculated values (ClogP) are used where pure experimental isolates vary by solvent system; 1,3-diols show significant drop due to dual H-bond donor capability.

    Mechanistic Insight: The Bridgehead Effect

    To rationally design adamantane drugs, one must understand Symmetry-Driven Solvation .

    • The Hydrophobic Cage: The adamantane cage disrupts the hydrogen-bonding network of water (the hydrophobic effect).

    • 1,3-Vectorization: Unlike 1,2-substitution, which introduces steric strain, 1,3-substitution places groups at the bridgeheads (nodal positions). This preserves the cage symmetry but creates two distinct "exit vectors" for solvation.

    • The Polarity Shift:

      • Non-polar groups (Methyl): Increase the hydrophobic surface area, raising

        
         (e.g., 1,3-dimethyladamantane).
        
      • Polar groups (Hydroxyl/Carboxyl): The rigid cage prevents intramolecular H-bonding between 1,3-substituents. This forces both groups to interact with the solvent, causing a sharper drop in

        
         compared to flexible alkyl chains where groups might "collapse" on each other.
        
    Visualizing the Structure-Property Relationship (SAR)

    SAR_Logic Adamantane Adamantane Scaffold (LogP ~4.2) Sub1_3 1,3-Disubstitution Adamantane->Sub1_3 Hydrophobic Hydrophobic Groups (-CH3, -F) Sub1_3->Hydrophobic Polar Polar Groups (-OH, -NH2) Sub1_3->Polar Ionizable Ionizable Groups (-COOH) Sub1_3->Ionizable Result_High Increased Lipophilicity (BBB Penetration ++) (Solubility --) Hydrophobic->Result_High +1.0 LogP Result_Mod Balanced Profile (Memantine-like) (Bioavailability ++) Polar->Result_Mod -2.0 LogP Result_Low High Solubility (Renal Clearance ++) (BBB Penetration --) Ionizable->Result_Low pH Dependent LogD shift

    Figure 1: SAR Decision Tree for tuning adamantane lipophilicity via 1,3-substitution.

    Experimental Protocols

    Measuring the lipophilicity of adamantanes is challenging because most derivatives lack a chromophore , rendering standard UV-Vis detection (254 nm) useless.

    Method A: RP-HPLC with ELSD (High Throughput)

    Best for: Rapid screening of multiple derivatives.

    Principle: Reversed-Phase HPLC correlates retention time (

    
    ) with lipophilicity. Since adamantanes are non-UV active, an Evaporative Light Scattering Detector (ELSD)  or Refractive Index (RI)  detector is required. ELSD is preferred as it is compatible with gradient elution.
    

    Protocol:

    • Column: C18 derivatized silica (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.

    • Mobile Phase:

      • A: Water (0.1% Formic Acid for ionization control).

      • B: Methanol (HPLC Grade).

    • Gradient: 50% B to 95% B over 10 minutes.

    • Detection: ELSD (Drift tube temp: 50°C, Gain: 8, Gas pressure: 3.5 bar). Note: If using RI, method must be Isocratic (e.g., 80% MeOH).

    • Calibration: Inject a standard mix of 5 reference compounds with known

      
       (e.g., Toluene, Naphthalene, Adamantane).
      
    • Calculation:

      
      
      Plot 
      
      
      
      vs. known
      
      
      to generate a calibration curve. Interpolate the unknown adamantane
      
      
      .
    Method B: Shake-Flask Method (OECD 107 Modified)

    Best for: Validation of final drug candidates.

    Principle: Direct partitioning between n-octanol and water.

    Protocol:

    • Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

    • Partitioning: Dissolve the adamantane derivative in the octanol phase. Add an equal volume of the water phase.

    • Equilibrium: Shake mechanically for 60 minutes; centrifuge to separate phases.

    • Quantification:

      • Since UV is not an option, use GC-FID (Gas Chromatography with Flame Ionization Detection) to analyze the concentration in the octanol phase (

        
        ) and water phase (
        
        
        
        ).
      • Alternative: For amine derivatives (like Memantine), use LC-MS/MS for high sensitivity in the water phase.

    • Calculation:

      
      
      
      
      
    Workflow Decision Diagram

    Method_Selection Start Start: Lipophilicity Measurement Chromophore Does molecule have UV Chromophore (Phenyl/Ester)? Start->Chromophore YesUV Standard HPLC-UV (254 nm) Chromophore->YesUV Yes NoUV Non-Chromophoric (Alkyl Adamantanes) Chromophore->NoUV No Throughput High Throughput or High Accuracy needed? NoUV->Throughput HPLC_ELSD HPLC-ELSD (Gradient Compatible) Throughput->HPLC_ELSD Screening (Fast) HPLC_RI HPLC-RI (Isocratic Only) Throughput->HPLC_RI Screening (Cheap) ShakeFlask Shake Flask + GC-FID (Gold Standard) Throughput->ShakeFlask Validation (Accurate)

    Figure 2: Selection workflow for adamantane lipophilicity determination.

    References

    • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.

    • Liu, H., & Sabus, C. (2007). "HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design." Chromatography Online.

    • OECD Guidelines for the Testing of Chemicals. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method."

    • PubChem Compound Summary. "1,3-Dimethyladamantane (CID 12800) and 1-Adamantanol (CID 64152)." National Library of Medicine.

    • Tsvetkov, D. E., et al. (2014). "Liquid chromatography of adamantane derivatives." Russian Journal of Physical Chemistry A. (Discusses RI/ELSD detection necessity).

    Safety Operating Guide

    Adamantane-1,3-dicarboxamide Proper Disposal Procedures

    [1]

    Executive Summary

    Adamantane-1,3-dicarboxamide (CAS: 62472-39-3) is a stable, solid organic amide often used as a pharmaceutical intermediate or supramolecular building block.[1][2][3] While not classified as an extremely high-hazard substance (e.g., pyrophoric or explosive), it carries specific health hazards (H302, H315, H319) that mandate strict segregation from general waste streams.[1]

    Immediate Disposal Directive:

    • Solids: Dispose of as Hazardous Solid Chemical Waste .[1][4] Do not discard in regular trash.

    • Liquids: Segregate based on the solvent system (Halogenated vs. Non-Halogenated).

    • Drain Disposal: STRICTLY PROHIBITED. The adamantane cage structure is lipophilic and persistent; it must not enter municipal water systems.[1]

    Chemical Profile & Hazard Identification

    Understanding the physicochemical properties of this compound is essential for selecting the correct waste stream and preventing container incompatibility.[1][4]

    PropertyDataOperational Implication
    Chemical Name Adamantane-1,3-dicarboxamideUse for labeling waste tags.[1][4]
    CAS Number 62472-39-3 Required for waste manifests.[1][4]
    Molecular Formula C₁₂H₁₈N₂O₂Nitrogen content requires incineration.[1][4]
    Physical State Solid (Powder/Crystalline)High melting point (>250°C); will not melt in standard waste streams.[1][4]
    Solubility Low in water; Soluble in DMSO, DMFRinsing glassware with water is ineffective; use organic solvents.[4]
    GHS Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationPPE (Nitrile gloves, safety glasses) is mandatory during disposal.[4]

    Disposal Decision Matrix

    The following workflow illustrates the logical path for disposing of Adamantane-1,3-dicarboxamide in various experimental states.

    DisposalMatrixStartWaste Generation:Adamantane-1,3-dicarboxamideStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidDebrisContaminated Debris(Gloves, Weigh Boats)StateCheck->DebrisSolidBinSolid Hazardous Waste Bin(Label: Toxic/Irritant)Solid->SolidBinBulk MaterialSolventCheckCheck Solvent TypeLiquid->SolventCheckDebrisBinSolid Hazardous Waste Bin(Double Bagged)Debris->DebrisBinHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated Solvent(DMSO, DMF, Methanol)SolventCheck->NonHaloHaloBinHalogenated Waste Stream(Code: F002/D022)Halo->HaloBinNonHaloBinNon-Halogenated Waste Stream(Code: F003/D001)NonHalo->NonHaloBin

    Figure 1: Decision matrix for segregating Adamantane-1,3-dicarboxamide waste streams based on physical state and solvent composition.

    Detailed Disposal Protocols

    Scenario A: Disposal of Pure Solid (Expired or Excess)

    Objective: safely contain bulk powder preventing inhalation or environmental release.[1][4]

    • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][4] Avoid low-density plastics if the solid is wet with solvent.[1][4]

    • Transfer:

      • Perform all transfers inside a chemical fume hood to contain dust.[1][4]

      • Use an antistatic spatula to minimize powder scattering (adamantane derivatives can be static-prone).[1]

    • Labeling:

      • Affix a hazardous waste tag immediately.[1][4]

      • Chemical Name: Adamantane-1,3-dicarboxamide.[1][2][3][5][6][7][8]

      • Constituents: 100%.[1][4]

      • Hazard Checkboxes: Check "Toxic" and "Irritant".[1][4]

    • Secondary Containment: Place the sealed container into the laboratory's satellite accumulation area (SAA) secondary containment tray.

    Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)

    Objective: Prevent cross-contamination of incompatible solvent streams.

    • Identify the Solvent:

      • Halogenated (e.g., Dichloromethane): Adamantane-1,3-dicarboxamide is often synthesized or purified using DCM.[1] This must go into the Halogenated waste carboy.[1][4]

      • Non-Halogenated (e.g., DMSO, Methanol, DMF): If dissolved in these, use the Non-Halogenated waste carboy.[1]

    • Concentration Limit: If the concentration of the adamantane derivative exceeds 5% (w/v), consider precipitating it out (using water or ether) and disposing of it as a solid to reduce the volume of high-hazard liquid waste.[1]

    • Rinsing: Triple-rinse glassware with the same solvent used in the process.[1][4] Add rinsate to the liquid waste container.[1][4] Do not rinse with water first, as the compound is insoluble and will precipitate, potentially clogging drains or coating glassware.[1]

    Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)

    Objective: Isolate trace contamination.[1][4]

    • Segregation: Do not mix with regular trash or biohazard waste (unless biological material is also present).[1][4]

    • Packaging: Collect in a clear, heavy-duty plastic bag (minimum 4 mil thickness).

    • Disposal: Tie the bag securely and place it in the Solid Hazardous Waste drum.

    Regulatory & Safety Compliance

    Incompatibility Alerts

    Adamantane-1,3-dicarboxamide is stable but reactive under specific conditions.[1] Proper segregation prevents accidental reactions in waste containers.[1][4]

    IncompatibilityCompoundAdamantane-1,3-dicarboxamide(Amide Functionality)OxidizersStrong Oxidizers(Nitric Acid, Peroxides)Compound->Oxidizers  INCOMPATIBLE  AcidsStrong Acids/Bases(Hydrolysis Risk)Compound->Acids  AVOID MIXING  Result1Potential Exothermic Reaction(Fire Hazard)Oxidizers->Result1Result2Ammonia Release(Toxic Gas)Acids->Result2

    Figure 2: Chemical incompatibility chart. Amides can hydrolyze to release ammonia in strong base/acid, and the adamantane cage can react with strong oxidizers.[1]

    RCRA Classification (USA)

    While Adamantane-1,3-dicarboxamide is not explicitly "P-listed" or "U-listed" by the EPA, it must be managed as Hazardous Waste due to its toxicity profile.[1]

    • Waste Code: If mixed with spent solvents, apply the solvent's code (e.g., F002 for methylene chloride mixtures, D001 for ignitable solvents).[1]

    • Lab Pack Status: It is suitable for lab packing.[1][4] Ensure it is grouped with "Organic Amides/Non-regulated Solids" during waste pickup.[1][4]

    References

    • PubChem. (n.d.).[1][4] Adamantane Derivatives and Toxicity Profiles. National Library of Medicine.[1][4] Retrieved January 28, 2026, from [Link][1]

    • US Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1][4] Retrieved January 28, 2026, from [Link][1]

    Personal protective equipment for handling Adamantane-1,3-dicarboxamide

    [1][2][3][4]

    Executive Summary & Chemical Context

    Compound Class: Adamantane Derivative / Primary Amide Physical State: White crystalline solid (High melting point, typically >250°C) Primary Hazard: Inhalation of biologically active dust. [1]

    Scientist-to-Scientist Insight: While specific toxicological data for Adamantane-1,3-dicarboxamide is often limited compared to its precursors (like Adamantane-1,3-dicarboxylic acid, CAS 39269-10-8), you must treat this compound with Band 3 (Potent/Irritant) protocols.[1][2][3][4]

    The adamantane "cage" structure is highly lipophilic.[1][2][3][4] This allows adamantane derivatives to cross biological membranes, including the blood-brain barrier, with ease.[1][2][3] Unlike simple inorganic dusts, an exposure here is not just a respiratory irritant—it is a potential systemic delivery event.[1][2][3][4] Furthermore, adamantane amides are prone to static charging , making "flying dust" a significant containment challenge during weighing.[1][2][3]

    Hazard Identification & Risk Assessment

    Before selecting PPE, we must define the specific risks associated with this workflow.[1][2][3][4]

    Hazard CategorySpecific RiskMechanism of Action
    Inhalation High Fine particulate dust generated during transfer/weighing.[1][2][3][4] Potential for systemic absorption due to lipophilicity.[1][2][3][4]
    Dermal Moderate Solid contact causing contact dermatitis or sensitization.[2][3][4] Amides can be mild skin irritants.[1][2][3][4]
    Ocular Moderate Mechanical irritation (dust) and chemical irritation (amide functionality).[2][3][4]
    Static/Physical High Dry adamantane powders accumulate static charge, causing them to repel from spatulas and disperse unexpectedly.[3][4]

    Personal Protective Equipment (PPE) Matrix

    This matrix is designed for Zero-Exposure handling. Do not rely on "standard" lab PPE; specific material grades are required.[1][2][3][4]

    A. Respiratory Protection (The Critical Barrier)[1][2][3][4]
    • Primary Control: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Enclosure .[1][2][3][4]

    • Secondary PPE (If hood sash is raised or cleaning spills):

      • Minimum: N95 Filtering Facepiece (NIOSH certified).[1][2][3][4]

      • Recommended: P100 Half-Mask Respirator (provides 99.97% filtration efficiency against oil and non-oil based particulates).[1][2][3][4]

      • Why: Simple surgical masks offer zero protection against the sub-micron particles often found in synthetic adamantane powders.[1][2][3][4]

    B. Dermal Protection[1][2][3][4]
    • Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[1][2][3][4]

    • Technique: Double Gloving is mandatory for synthesis and scale-up (>1g).[1][2][3][4]

      • Inner Glove: Standard Nitrile (Bright color, e.g., orange/purple).[1][2][3]

      • Outer Glove: Extended Cuff Nitrile (Blue/Black).[1][2][3][4]

      • Logic: This provides a visual breach indicator.[1][2][3][4] If you see the bright inner glove, the outer barrier is compromised.[1][2][3][4]

    • Sleeve Covers: Tyvek® or polyethylene sleeve covers are recommended to bridge the gap between the lab coat cuff and the glove.[1][2][3][4]

    C. Ocular Protection[1][2][3][4][5][6]
    • Standard: Chemical Splash Goggles (Indirect Vent).[1][2][3][4]

    • Contraindicated: Standard safety glasses with side shields are insufficient for fine powders, as air currents can carry dust around the lens.[1][2][3][4]

    Operational Protocol: The "Zero-Exposure" Weighing Method[1][2][3][4]

    This protocol mitigates the "static fly-away" risk inherent to adamantane solids.[1][2][3][4]

    Prerequisites:

    • Calibrated Analytical Balance inside Fume Hood.

    • Anti-Static Gun (Zerostat) or Ionizing Bar (Critical for this compound).[1][2][3][4]

    Step-by-Step Procedure:

    • Preparation:

      • Don full PPE (Double nitrile gloves, lab coat, goggles, N95/P100 if protocol dictates).[1][2][3]

      • Place a disposable weighing boat and the receiving vessel inside the hood.[1][2][3][4]

      • Crucial Step: Discharge static from the weighing boat and the stock container using the anti-static gun.[1][2][3][4]

    • Transfer:

      • Open the stock container only inside the hood.

      • Use a stainless steel spatula (plastic increases static).[1][2][3][4]

      • Transfer the solid slowly.[1][2][3][4] If the powder "jumps" or repels, stop and re-apply the anti-static gun.[1][2][3][4]

    • Solubilization (Dust Suppression):

      • Do not transport the dry solid around the lab.[1][2][3][4]

      • Add the reaction solvent (e.g., DMSO, DMF, or Methanol) to the solid immediately after weighing, while still in the hood.[1][2]

      • Why: Solubilizing the compound eliminates the inhalation risk for downstream transport.[1][2][3][4]

    • Decontamination:

      • Wipe down the balance area with a wet paper towel (solvent-soaked) to capture any invisible settled dust.[1][2][3][4]

      • Dispose of the wipe as solid hazardous waste.[1][2][3][4]

    Visualizing the Safety Hierarchy

    The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.

    SafetyHierarchyStartStart: Handling Adamantane-1,3-dicarboxamideHazardIdentify Hazard: Fine Particulate & Bioactive PotentialStart->HazardEngineeringEngineering Control:Chemical Fume Hood / Powder EnclosureHazard->EngineeringPPE_LevelPPE Selection:1. Double Nitrile Gloves2. Splash Goggles3. Lab Coat + SleevesEngineering->PPE_LevelStaticCheckIs Static Charge Present?(Powder repelling/floating)ActionStaticAction: Use Anti-Static Gun / IonizerStaticCheck->ActionStaticYesRespiratorRespiratory Check:Is Hood Sash > 18 inches or Setup Open?StaticCheck->RespiratorNoActionStatic->StaticCheckPPE_Level->StaticCheckMaskREQUIRED: Wear P100 or N95 RespiratorRespirator->MaskYesSafeSafe Operational StateRespirator->SafeNo (Contained)Mask->Safe

    Figure 1: Decision logic for safe handling, emphasizing static control and respiratory protection triggers.

    Emergency & Disposal Procedures

    Spill Response (Solid)
    • Evacuate: Clear the immediate area of non-essential personnel.

    • Isolate: Do not attempt to sweep dry powder (this generates dust).[1][2][3][4]

    • Wet Method: Cover the spill with a paper towel soaked in a compatible solvent (e.g., Ethanol) or water.[1][2][3][4] This suppresses dust.[1][2][3][4][5][6]

    • Collect: Scoop the wet material into a hazardous waste bag.

    • Clean: Wash the surface three times with soap and water.[1][2][3][4]

    Waste Disposal[1][2][3][4][6]
    • Classification: Non-halogenated Organic Solid Waste (unless halogenated solvents were used).[1][2][3][4]

    • Labeling: Must be clearly labeled with the full chemical name.[1][2][3][4] Do not use abbreviations like "Adamantane-amide."

    • Segregation: Keep separate from oxidizers (e.g., nitrates, permanganates) as amides can react vigorously with strong oxidizing agents.[1][2][3]

    References

    • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards - Particulates not otherwise regulated.[1][2][3][4] Centers for Disease Control and Prevention.[1][2][3][4] Available at: [Link][1][2]

    • PubChem. Adamantane-1,3-dicarboxylic acid (Precursor Data). National Library of Medicine.[1][2][3][4] Available at: [Link][1][2]

    • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1][2][3][4] United States Department of Labor.[1][2][3][4] Available at: [Link][1][2]

    • European Chemicals Agency (ECHA). Guidance on the safe use of chemicals (Adamantane derivatives).[1][2][3][4] Available at: [Link][1][2]

    ×

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